t-Boc-N-amido-PEG5-Tos
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO9S/c1-19-5-7-20(8-6-19)33(25,26)31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-23-21(24)32-22(2,3)4/h5-8H,9-18H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRSFOIOMFTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Utility of t-Boc-N-amido-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics. Its unique combination of a protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive tosyl group makes it a versatile tool in bioconjugation, targeted drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Molecular Structure and Functional Components
This compound, with the chemical formula C22H37NO9S, is comprised of three key functional moieties:
-
t-Boc (tert-butyloxycarbonyl) Protecting Group: This group masks a primary amine, preventing it from participating in unwanted reactions during synthesis. The t-Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive amine.[1][2]
-
N-amido-PEG5 Linker: A central polyethylene glycol (PEG) chain consisting of five ethylene (B1197577) glycol units confers hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.[1] The amide linkage provides a stable connection point within the linker.
-
Tosyl (Tos) Group: The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group.[1][3] This reactivity allows for efficient nucleophilic substitution reactions with functional groups such as amines, thiols, and hydroxyls, enabling the covalent attachment of the linker to target molecules.[3]
The strategic arrangement of these components allows for a sequential and controlled conjugation strategy, a cornerstone of modern biopharmaceutical development.[2]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1][3] |
| CAS Number | 1404111-69-8 | [1] |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols: Synthesis and Characterization
The following section details a representative experimental protocol for the synthesis and purification of this compound, based on common organic synthesis methodologies.
Synthesis of this compound
This protocol describes the tosylation of the corresponding hydroxyl-terminated PEG linker.
Materials:
-
t-Boc-N-amido-PEG5-OH
-
p-Toluenesulfonyl chloride (Tos-Cl)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolve t-Boc-N-amido-PEG5-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (typically 1.5-2.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 8 hours) until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to a 3:1 DCM/Methanol mixture), is often effective in separating the desired product from unreacted starting materials and byproducts.[4]
-
Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a water/acetonitrile mobile phase gradient containing a modifier like trifluoroacetic acid (TFA) is a common choice.[4]
Characterization:
-
¹H NMR Spectroscopy: The structure of the purified this compound can be confirmed by ¹H NMR spectroscopy. Key expected signals include:
-
Aromatic protons of the tosyl group (around δ 7.35 and 7.80 ppm).
-
Methylene protons of the PEG chain (a complex multiplet typically between δ 3.55 and 3.65 ppm).
-
The singlet corresponding to the nine equivalent protons of the t-Boc group (around δ 1.44 ppm).[4]
-
-
Mass Spectrometry (MS): The molecular weight of the compound can be verified by mass spectrometry, with expected ions corresponding to [M+H]⁺ and [M+Na]⁺.
Molecular Structure and Reaction Pathway Visualization
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its application in bioconjugation.
Caption: Molecular structure of this compound.
Caption: Generalized experimental workflow for bioconjugation.
Applications in Drug Development
The unique structural features of this compound make it a valuable reagent in several areas of drug development:
-
PROTACs: In the development of PROTACs, the tosylate group can be used to conjugate the linker to a ligand for an E3 ubiquitin ligase, while the deprotected amine can be attached to a protein-targeting moiety.[4]
-
Antibody-Drug Conjugates (ADCs): The t-Boc protected amine allows for the attachment of cytotoxic payloads after the linker has been conjugated to an antibody, providing a versatile platform for ADC construction.[4]
-
Peptide Modification: This linker can be used to introduce a PEG spacer to peptides, potentially improving their solubility, stability, and pharmacokinetic properties.[2]
-
Surface Modification: The amine group, after deprotection, can be used to immobilize biomolecules onto surfaces for various biomedical and diagnostic applications.
References
An In-depth Technical Guide to t-Boc-N-amido-PEG5-Tos: Properties, Characterization, and Applications
This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of t-Boc-N-amido-PEG5-Tos, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, drug delivery, and proteomics.
Chemical Properties
This compound is a versatile linker molecule featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a central hydrophilic PEG chain of five ethylene (B1197577) glycol units, and a terminal tosyl (Tos) group. This unique combination of functional groups imparts specific chemical properties that are highly valuable in the synthesis of complex biomolecular conjugates.
The t-Boc protecting group provides a stable mask for the primary amine, which can be readily removed under mild acidic conditions to reveal the reactive amine functionality.[1][2] The PEG5 spacer enhances the aqueous solubility and pharmacokinetic properties of the molecules to which it is conjugated.[1][2] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various nucleophiles such as thiols, amines, and azides.[1][2][3]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1] |
| CAS Number | 1404111-69-8 | [1] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the characterization and key reactions of this compound.
Characterization Protocols
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.80 | d, J = 8.4 Hz | 2H | Aromatic (Tosyl) | [5] |
| 7.35 | d, J = 8.0 Hz | 2H | Aromatic (Tosyl) | [5] |
| 3.55 - 3.65 | m | 20H | PEG5 Backbone | [5] |
| 1.44 | s | 9H | t-Boc | [5] |
Objective: To assess the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a reasonable starting point.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) or acetonitrile, LC-MS grade
-
Formic acid (optional)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile. A small amount of formic acid can be added to aid in ionization.
-
MS Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z | Reference(s) |
| [M+H]⁺ | 492.6 | [5] |
| [M+Na]⁺ | 514.6 | [5] |
Reaction Protocols
Objective: To remove the t-Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Objective: To demonstrate the reactivity of the tosyl group with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, a thiol, or a primary/secondary amine)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Base (if necessary, e.g., triethylamine (B128534) for amine nucleophiles)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add a slight excess (1.1-1.5 equivalents) of the nucleophile. If the nucleophile is an amine, add a base like triethylamine to neutralize the generated toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows involving this compound.
Applications in Research and Drug Development
This compound is a valuable tool in various research and development areas due to its bifunctional nature.
-
PROTACs (Proteolysis Targeting Chimeras): The tosylate group can be used to conjugate the linker to a ligand for an E3 ubiquitin ligase, while the protected amine can be deprotected and coupled to a protein-of-interest binder, forming a PROTAC molecule that induces targeted protein degradation.[5]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[5] The hydrophilic PEG spacer can improve the solubility and stability of the resulting ADC.[5]
-
Peptide and Oligonucleotide Modification: The linker can be incorporated into peptides or oligonucleotides to enhance their solubility and pharmacokinetic profiles.
-
Surface Modification: The reactive tosyl group allows for the covalent attachment of the PEG linker to surfaces functionalized with nucleophiles, which can then be used for various biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. This compound | Benchchem [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Core Mechanism of t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
t-Boc-N-amido-PEG5-Tos is not a therapeutic agent with a pharmacological mechanism of action, but rather a sophisticated chemical tool critical to modern drug development. It is a heterobifunctional linker, a molecule with two distinct reactive ends, separated by a spacer. Its "mechanism of action" is rooted in its chemical reactivity, which enables the precise covalent joining of two different molecules, such as a targeting agent and a therapeutic payload.
This guide elucidates the function of each component of this compound, details its application in constructing advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), provides relevant physicochemical data, and outlines key experimental protocols for its use.
The Chemical Mechanism: A Functional Breakdown
This compound is a precisely engineered molecule comprised of three key functional regions: a protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a tosylate leaving group. This structure allows for a controlled, sequential conjugation strategy.
-
t-Boc Protected Amine (t-Boc-N-amido-) : The tert-butyloxycarbonyl (Boc) group serves as a temporary "cap" on a primary amine. This protecting group is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the reactive amine.[1][2] This allows chemists to first react the other end of the molecule before exposing this amine for a second, different reaction.
-
PEG5 Spacer (-PEG5-) : The core of the linker is a discrete chain of five polyethylene glycol units. This PEG spacer imparts several crucial properties:
-
Hydrophilicity : It significantly increases the water solubility of the molecules it connects, which is vital for improving the bioavailability and formulation of hydrophobic drugs.[1][3][4]
-
Biocompatibility : PEG is well-known for being non-toxic and having low immunogenicity.[4]
-
Spatial Control : The defined length of the PEG5 chain provides precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity, for example, in ensuring the proper orientation for ternary complex formation in PROTACs.[4]
-
Flexibility : The PEG chain allows for rotational freedom, minimizing steric hindrance between the conjugated entities.[4]
-
-
Tosylate Group (-Tos) : The tosyl (or p-toluenesulfonate) group is an excellent leaving group.[1][5][6] This means it is readily displaced by a nucleophile (an electron-rich atom, typically found in amines, thiols, or hydroxyl groups on biomolecules). This end of the linker is highly reactive and is typically used for the first conjugation step.[5]
The overall "mechanism" is a two-step synthetic pathway enabled by this heterobifunctional design:
-
Nucleophilic Substitution: A molecule with a suitable nucleophile (e.g., a protein ligand with an amine group) attacks the carbon atom attached to the tosylate, displacing the tosyl group and forming a stable covalent bond.
-
Deprotection and Amide Coupling: The t-Boc group is removed, exposing the primary amine. A second molecule, typically containing a carboxylic acid, can then be joined to this amine using standard peptide coupling reagents to form a stable amide bond.[7][8]
Visualization of Molecular Structure and Function
The diagram below illustrates the distinct functional components of the this compound linker and their roles in bioconjugation.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Tosylate | BroadPharm [broadpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. t-Boc-N-amido-PEG5-CH2CO2H, 890152-41-7 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
Navigating the Solubility Landscape of t-Boc-N-amido-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-N-amido-PEG5-Tos, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in various experimental workflows. This document outlines its known qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a tosyl (Tos) group at the other, connected by a five-unit PEG spacer. The Boc group serves as a protecting group for the primary amine, which can be deprotected under acidic conditions. The tosyl group is an excellent leaving group, making it amenable to nucleophilic substitution reactions, for instance, with thiol or amine functionalities on biomolecules. The PEG spacer enhances the hydrophilic nature of the molecule, which can improve the solubility of the resulting conjugates.[1][2]
Solubility Profile of this compound
Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. However, qualitative solubility information has been reported by suppliers.
Qualitative Solubility Data
Based on available product information, this compound exhibits solubility in the following organic solvents:
| Solvent | Abbreviation | Solubility |
| Dimethyl Sulfoxide | DMSO | Soluble |
| Dichloromethane | DCM | Soluble |
| Dimethylformamide | DMF | Soluble |
Table 1: Qualitative solubility of this compound in common organic solvents.[1]
The PEG component of the molecule generally confers solubility in a range of polar organic solvents and aqueous solutions.[3] However, the presence of the more hydrophobic t-Boc and tosyl groups will influence its overall solubility profile. For instance, a related compound, t-boc-N-amido-PEG5-amine, is reported to be soluble in water, DMSO, DCM, and DMF.[4]
Experimental Protocol for Quantitative Solubility Determination
To establish a precise and quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents of interest.
Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), etc.) of analytical grade
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Syringe filters (0.22 µm)
-
Pipettes and general laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvents to be tested. The excess of solid material is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Perform a precise serial dilution of the clear filtrate with a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted samples of the saturated solutions into the HPLC system.
-
Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.
References
Technical Guide: Determination of the Molecular Weight of t-Boc-N-amido-PEG5-Tos
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of the bifunctional linker, t-Boc-N-amido-PEG5-Tos. This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tosyl group and a Boc-protected amine, making it a valuable tool in bioconjugation and drug delivery systems.
Core Molecular Properties
The fundamental physicochemical properties of this compound are crucial for its application in chemical synthesis and bioconjugation. The molecular weight is a key parameter for stoichiometric calculations and analytical characterization.
Molecular Formula: C₂₂H₃₇NO₉S[1]
Molecular Weight: 491.6 g/mol [1]
The compound consists of a t-Boc protected amine, a pentaethylene glycol (PEG5) spacer which enhances hydrophilicity, and a tosyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[1]
Component-Based Molecular Weight Analysis
A comprehensive understanding of the molecule's total mass can be derived from the sum of its constituent functional groups. The table below breaks down the major components of this compound and their respective molecular contributions.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₂H₃₇NO₉S | 491.6 [1] |
| Pentaethylene Glycol (PEG5) | C₁₀H₂₂O₆ | 238.28[2][3][4][5][6] |
| Tosyl Group (p-toluenesulfonyl) | C₇H₇SO₂ | ~155.19¹ |
| t-Boc Group (tert-Butoxycarbonyl) | C₅H₉O₂ | ~101.12² |
¹The molecular weight of the tosyl group itself. This is derived from tosyl chloride (C₇H₇ClO₂S, MW: 190.65 g/mol )[7] minus chlorine. ²The molecular weight of the t-Boc protecting group.
Methodology for Molecular Weight Determination
The molecular weight of a compound like this compound is typically determined and confirmed through a combination of theoretical calculations and experimental analysis.
Theoretical Calculation: The molecular weight is calculated based on its chemical formula (C₂₂H₃₇NO₉S) and the standard atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur).[1] This provides the average molecular mass. For high-resolution applications, the monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.
Experimental Confirmation: Mass spectrometry is the primary experimental method for confirming the molecular weight of a synthesized compound.
-
Technique : Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for polar molecules like PEG linkers.
-
Procedure : The sample is dissolved in a suitable solvent (e.g., DMSO, DCM, DMF)[1] and introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The resulting spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight of the neutral compound can be accurately determined.
Logical Workflow for Characterization
The logical process for identifying and confirming the molecular properties of a chemical entity such as this compound is outlined below.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. Pentaethylene glycol [webbook.nist.gov]
- 3. Pentaethylene glycol | C10H22O6 | CID 62551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Pentaethylene Glycol | CAS 4792-15-8 | LGC Standards [lgcstandards.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role the tosyl (p-toluenesulfonyl) group plays in the activation of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug delivery applications. We will delve into the underlying chemistry, reaction kinetics, and detailed experimental protocols, offering a technical resource for professionals in the field.
Introduction to PEGylation and the Role of Activated Linkers
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a cornerstone strategy in pharmaceutical development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2]
The terminal hydroxyl groups of a standard PEG polymer are relatively inert.[3] To facilitate conjugation, these groups must be chemically modified or "activated" to become reactive towards functional groups on the target biomolecule. A variety of activating groups exist, and among the most effective and versatile is the tosyl group.
The Chemistry of the Tosyl Group
The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This property is central to its function in PEG linkers. When attached to the terminal oxygen of a PEG chain, it transforms the hydroxyl group into a highly reactive tosylate ester (PEG-OTs).
This activation enables the PEG linker to undergo nucleophilic substitution reactions with a variety of functional groups present on biomolecules.[3] Key targets include:
-
Amines (-NH₂): Found in lysine (B10760008) residues and the N-terminus of proteins.
-
Thiols (-SH): Found in cysteine residues.
-
Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues.
The general reaction mechanism involves the attack of a nucleophile on the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a stable covalent bond between the PEG and the target molecule.[3][4][5]
Quantitative Analysis of Tosyl-PEG Reactions
The efficiency and rate of conjugation are critical parameters in drug development. Tosyl-activated PEGs offer favorable reaction kinetics with various nucleophiles.
Table 1: Reaction Parameters for Tosyl-PEG Conjugation
| Nucleophile Target | Typical pH Range | Relative Reaction Rate | Bond Formed | Stability of Bond |
|---|---|---|---|---|
| Amine (-NH₂) | 8.0 - 9.5[5][6] | Fast | Secondary Amine | Stable |
| Thiol (-SH) | 6.5 - 8.0 | Very Fast | Thioether | Very Stable |
| Hydroxyl (-OH) | > 10.0 | Moderate | Ether | Very Stable |
Note: Reaction rates are relative and can be influenced by factors such as steric hindrance, temperature, and solvent.
Table 2: Stability of Tosyl-Activated PEG (PEG-OTs)
| Condition | Stability | Comments |
|---|---|---|
| Storage (Solid, -20°C) | High | Stable for extended periods when protected from moisture. |
| Aqueous Solution (Neutral pH) | Moderate | Susceptible to slow hydrolysis to PEG-OH. |
| Aqueous Solution (High pH) | Low | Hydrolysis is accelerated. |
| Aprotic Organic Solvents | High | Generally stable (e.g., in Dichloromethane, Toluene, DMF). |
Experimental Protocols
Detailed and reproducible protocols are essential for successful synthesis and conjugation.
Protocol 1: Synthesis of Monofunctional Tosyl-Activated PEG (mPEG-OTs)
This protocol describes the activation of a methoxy-PEG-alcohol (mPEG-OH).
-
Materials:
-
mPEG-OH (previously dried by azeotropic distillation with toluene)[7]
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Diethyl ether (cold)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Methodology:
-
Dissolve the dried mPEG-OH in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Add triethylamine (typically 2-3 equivalents relative to mPEG-OH).
-
Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[8]
-
Monitor the reaction progress using TLC or NMR.
-
Once complete, filter the reaction mixture to remove triethylamine hydrochloride salts.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the final product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the white solid product by filtration and dry under vacuum.[7]
-
Characterize the product using ¹H NMR and MALDI-TOF mass spectrometry to confirm tosylation and purity.
-
Protocol 2: Conjugation of mPEG-OTs to a Protein
This protocol provides a general method for conjugating a tosyl-activated PEG to primary amine groups on a model protein.
-
Materials:
-
mPEG-OTs
-
Protein of interest
-
Borate buffer (0.1 M, pH 8.5-9.0) or similar alkaline buffer
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
-
Methodology:
-
Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the mPEG-OTs in a small amount of the same buffer.
-
Add the mPEG-OTs solution to the protein solution. A molar excess of PEG linker (e.g., 5- to 50-fold) is typically used to drive the reaction. The optimal ratio must be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified duration (e.g., 2-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them with SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) or by lowering the pH.
-
Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography technique (SEC is common for separating based on size).
-
Characterize the final conjugate to determine the degree of PEGylation and confirm its purity and activity.
-
Advantages and Comparison with Other Activating Groups
The tosyl group offers a distinct set of advantages in PEGylation chemistry.
-
High Reactivity: It readily reacts with strong and weak nucleophiles, providing versatility.[5]
-
Stability: PEG-tosylates are more stable to hydrolysis than other common activating groups like N-hydroxysuccinimide (NHS) esters, allowing for more flexible reaction conditions and storage.
-
Direct Linkage: The reaction does not introduce additional linker atoms between the PEG and the target nucleophile, which can be advantageous in certain applications.
Below is a comparative diagram of common PEG activation chemistries.
Conclusion
The tosyl group serves as a highly effective and versatile activating group for PEG linkers. Its ability to function as an excellent leaving group facilitates efficient nucleophilic substitution with key functional groups on biomolecules, particularly amines and thiols. The relative stability of tosyl-activated PEGs compared to other activated esters provides a wider window for reaction and purification. A thorough understanding of its chemistry, reaction conditions, and handling protocols, as outlined in this guide, is crucial for researchers aiming to leverage PEGylation to develop next-generation therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 7. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
The Strategic Role of Boc Protection in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, where precision and control are paramount, the use of protecting groups is a fundamental strategy. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the temporary protection of amine functionalities. Its acid-labile nature, coupled with its stability under a wide range of other conditions, makes it an invaluable tool in the synthesis of complex biomolecular conjugates, from antibody-drug conjugates (ADCs) to sophisticated peptide-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the role of Boc protection in bioconjugation, detailing its core principles, applications, and the experimental protocols that underpin its successful implementation.
Core Principles of Boc Protection in Bioconjugation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[1] Its utility in bioconjugation stems from its ability to mask the nucleophilicity of primary and secondary amines, preventing them from participating in unwanted side reactions during the synthesis and modification of biomolecules.[1][2]
The protection of an amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[3] This reaction forms a stable carbamate (B1207046) linkage that is resistant to basic and nucleophilic conditions, as well as catalytic hydrogenation.[][5]
The key feature of the Boc group is its susceptibility to cleavage under acidic conditions.[] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently removes the Boc group, regenerating the free amine.[1][3] This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutene and a proton.[]
This acid-lability is the foundation of the Boc group's role in orthogonal protection strategies. In complex syntheses, multiple protecting groups with different chemical sensitivities are employed to allow for the selective deprotection of specific functional groups while others remain intact.[] A common orthogonal pairing is the use of the acid-labile Boc group alongside the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a dominant strategy in solid-phase peptide synthesis (SPPS).[][7]
Applications of Boc Protection in Bioconjugate Synthesis
The versatility of Boc protection has led to its widespread adoption in various areas of bioconjugation:
-
Peptide and Protein Conjugation: In the synthesis of peptides destined for conjugation, Boc protection is instrumental, particularly in the Boc/Bzl (benzyl) solid-phase synthesis strategy.[8] It allows for the stepwise assembly of amino acids and the selective deprotection of side chains for the attachment of payloads such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[9][10]
-
Antibody-Drug Conjugates (ADCs): Boc-protected linkers are crucial in the construction of ADCs. These linkers can be first conjugated to a cytotoxic drug, and after the deprotection of the Boc group, the revealed amine can be used to attach to the antibody.[11][12] For instance, the deprotection of a Boc group on a maleimide-diaminopropionic acid (Dap) linker can lead to a self-stabilizing mechanism that enhances the in vivo stability of the ADC.[13]
-
Peptide-Oligonucleotide Conjugates: In the solid-phase synthesis of peptide-oligonucleotide conjugates, Boc/tBu protecting groups can be used for the side chains of certain amino acids. This strategy avoids the use of strong acids that could damage the oligonucleotide component.[14]
-
Dendrimers for Drug Delivery: Orthogonal protection strategies involving Boc and other protecting groups like Cbz (carboxybenzyl) are employed in the synthesis of scaffold-modifiable dendrons. This allows for the controlled, site-specific conjugation of drugs and targeting moieties to different parts of the dendrimer structure.[15]
-
Surface Functionalization: Boc-protected molecules can be used to modify surfaces, and the subsequent deprotection of the Boc group exposes reactive amines for the immobilization of biomolecules.[16]
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is critical for the successful synthesis of bioconjugates. The following tables summarize quantitative data on deprotection conditions and outcomes from various studies.
| Substrate | Deprotection Conditions | Time | Yield/Purity | Reference |
| Mal-Dap(Boc) Conjugate | 20-50% TFA in DCM | 30 min - 2 h | Not specified | [13] |
| Boc-D-Phe(4-CH2NH-Boc)-OH on resin | 30% TFA in DCM | 2 x 20 min | >95% | [7] |
| NH-bis(PEG3-Boc) | 50% TFA in DCM | 1 - 2 h | Not specified | [11] |
| Boc-Gly-HMBA-CPG | 50% TFA in DCM | 5 min | 78% | [17] |
| Boc-Gly-HMBA-CPG | 50% TFA in DCM | 2 x 30 min | >95% | [17] |
| Boc-Gly-HMBA-CPG | 4 M HCl in dioxane | 5 min | 82% | [17] |
| Boc-Gly-HMBA-CPG | 4 M HCl in dioxane | 2 x 30 min | >95% | [17] |
Table 1: Comparison of Boc Deprotection Conditions and Efficiency.
| Deprotection Reagent | Purity of Peptides (average) | Comments | Reference |
| 55% TFA in DCM | ~9% higher | Reduced incidence of deletion sequences. | [18] |
| 100% TFA | Lower | Incomplete Boc removal due to insufficient resin swelling. | [18] |
Table 2: Impact of TFA Concentration on Peptide Purity in SPPS.
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc protection and deprotection in a bioconjugation context.
Protocol 1: General Boc Protection of an Amine
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP))
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, or a biphasic mixture of chloroform (B151607) and water)
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add the base to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild acid if necessary.
-
Extract the Boc-protected product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography if required.
Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)
-
Saturated sodium bicarbonate solution (for neutralization, if needed)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Add the TFA/DCM solution to the substrate solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[13]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[13]
-
The resulting amine is typically obtained as a TFA salt. If the free amine is required, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 3: On-Resin Selective Deprotection of a Side-Chain Boc Group in SPPS
Materials:
-
Peptide-resin with an Fmoc-protected N-terminus and a Boc-protected side chain
-
Anhydrous dichloromethane (DCM)
-
Deprotection solution: 30% Trifluoroacetic Acid (TFA) in DCM
Procedure:
-
Ensure the N-terminal α-amine of the peptide on the solid support is protected with an Fmoc group.
-
Wash the peptide-resin thoroughly with DCM (3 x 1 min).[7]
-
Add the deprotection solution (30% TFA in DCM) to the resin and agitate for 20 minutes at room temperature.[7]
-
Drain the solution.
-
Repeat the acid treatment for another 20 minutes to ensure complete deprotection.[7]
-
Drain the solution and wash the resin extensively with DCM (5 times) to remove all residual acid.[7]
-
The resin with the deprotected side-chain amine is now ready for subsequent conjugation.
Visualizing Workflows and Signaling Pathways
The logical relationships in bioconjugation strategies involving Boc protection can be effectively visualized using diagrams.
Caption: Boc Protection of an Amine.
Caption: Acid-mediated Boc Deprotection.
Caption: Orthogonal Protection in SPPS for Bioconjugation.
Caption: General Workflow for ADC Synthesis using a Boc-protected Linker.
References
- 1. genscript.com [genscript.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. nbinno.com [nbinno.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophilic Nature of PEG5 Spacers: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the hydrophilic properties of the polyethylene (B3416737) glycol (PEG) 5 spacer (PEG5), a critical component in modern therapeutic modalities. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical characteristics of the PEG5 spacer, its impact on biomolecule performance, and its applications in advanced drug design, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to PEG5 Spacers
Polyethylene glycol (PEG) is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH. A PEG5 spacer is a monodisperse PEG chain with exactly five ethylene (B1197577) glycol units. Its defined length and hydrophilic nature make it an invaluable tool in bioconjugation and drug development. The incorporation of a PEG5 spacer into a therapeutic molecule can significantly enhance its aqueous solubility, a crucial factor for formulation and administration.[1][2] Furthermore, the flexible and biocompatible nature of PEG chains helps to shield conjugated molecules from proteolytic degradation and reduce their immunogenicity, thereby extending their circulation half-life and improving the therapeutic window.[1][3]
Physicochemical Properties of PEG5 Spacers
The hydrophilicity of PEG spacers is a direct result of the repeating ethylene glycol units. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain.[3] This hydration shell increases the hydrodynamic radius of the conjugated molecule and masks its hydrophobic regions, thereby preventing aggregation and improving solubility.[2][3]
While specific quantitative data for a standalone PEG5 spacer is not always readily available in literature, the general trend of increasing hydrophilicity with the addition of PEG units is well-established.[4][5] The following table summarizes key parameters that characterize the hydrophilic properties of PEGylated molecules.
| Property | Description | Typical Impact of PEGylation | Reference |
| Water Solubility | The maximum concentration of a solute that can dissolve in a solvent at a given temperature. | Increases | [2][] |
| Partition Coefficient (LogP/LogD) | A measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A lower LogP/LogD indicates higher hydrophilicity. | Decreases | [4][5] |
| Contact Angle | The angle at which a liquid/vapor interface meets a solid surface. A lower contact angle indicates greater hydrophilicity of the surface. | Decreases | [7] |
Applications in Drug Development
The hydrophilic properties of PEG5 spacers are leveraged in various therapeutic platforms to improve the overall performance of the drug molecule.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[1] Many cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation.[2][3] The incorporation of a PEG5 spacer in the linker between the antibody and the drug enhances the hydrophilicity of the entire conjugate, mitigating these issues.[1][2] This leads to improved pharmacokinetics, enhanced tumor targeting, and reduced systemic toxicity.[1][3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker, often containing a PEG5 spacer, is not just a simple spacer but plays a critical role in the efficacy of the PROTAC.[8] The hydrophilic PEG5 spacer improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[8][9] The length and flexibility of the PEG linker are also crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
Peptide and Protein Modification
PEGylation, the process of attaching PEG chains to peptides and proteins, is a widely used strategy to improve their therapeutic properties.[10] The hydrophilic PEG5 spacer can enhance the solubility and stability of peptides, protect them from enzymatic degradation, and reduce their renal clearance.[10][11] This results in a longer circulation half-life and sustained therapeutic effect.
Experimental Protocols
Determination of Partition Coefficient (LogD)
The partition coefficient is a measure of a compound's hydrophilicity. The shake-flask method is a common technique for its determination.
Protocol:
-
Preparation of Solutions:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Prepare a stock solution of the PEGylated compound in the aqueous phase at a known concentration.
-
-
Partitioning:
-
Mix equal volumes of the n-octanol-saturated water and water-saturated n-octanol in a separatory funnel.
-
Add a known volume of the stock solution of the PEGylated compound to the funnel.
-
Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)
-
Solid-Phase Peptide Synthesis (SPPS) with PEG Spacer Integration
This protocol outlines the general steps for incorporating a PEG spacer into a peptide sequence using Fmoc-based solid-phase synthesis.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
PEG Spacer Coupling: To introduce the PEG5 spacer, use an Fmoc-protected PEG acid (e.g., Fmoc-NH-(PEG)5-COOH) and follow the standard coupling procedure.
-
Final Deprotection and Cleavage: Once the synthesis is complete, remove the final Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PEGylated peptide using mass spectrometry and analytical RP-HPLC.
Visualizations
Figure 1: PROTAC Mechanism of Action.
Figure 2: General Workflow for ADC Synthesis.
Conclusion
The hydrophilic properties of the PEG5 spacer are a cornerstone of its utility in modern drug development. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugated molecules, the PEG5 spacer enables the creation of more effective and safer therapeutics. A thorough understanding of its physicochemical characteristics and its impact on molecular behavior is essential for researchers and scientists working on the next generation of targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. labinsights.nl [labinsights.nl]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
t-Boc-N-amido-PEG5-Tos safety and handling
An In-depth Technical Guide to the Safety and Handling of t-Boc-N-amido-PEG5-Tos
For researchers, scientists, and drug development professionals, the proper handling and safety precautions for chemical reagents are paramount. This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS Number: 1404111-69-8), a bifunctional PEG linker commonly used in bioconjugation and drug delivery applications.
Product Identification and Properties
This compound is a polyethylene (B3416737) glycol (PEG) linker containing a tosyl group and a Boc-protected amine group. The hydrophilic PEG spacer enhances the solubility of compounds in aqueous media. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group can be removed under mild acidic conditions to yield a free amine.[1][2]
| Property | Value |
| CAS Number | 1404111-69-8 |
| Linear Formula | C22H37NO9S[3] |
| Molecular Weight | 491.6 g/mol [1] |
| Physical Form | Liquid[3] |
| Purity | Typically ≥95%[1][3] |
| Solubility | Soluble in DMSO, DCM, and DMF[1] |
Hazard Identification and Classification
Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper laboratory safety protocols is crucial when handling this reagent.
Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment
A comprehensive range of personal protective equipment should be worn to minimize exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective clothing, such as a lab coat. | |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
A general workflow for safely handling this chemical is outlined below.
First-Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring laboratory safety.
Storage
-
Conditions : Store in a tightly sealed container, away from moisture.[3]
Disposal
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect : Carefully collect the absorbed material into a sealed container for disposal.
-
Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
References
CAS number for t-Boc-N-amido-PEG5-Tos
An In-Depth Technical Guide to t-Boc-N-amido-PEG5-Tos
Introduction
This compound is a heterobifunctional crosslinker extensively utilized in chemical biology, drug development, and materials science.[1][2][3] Structurally, it comprises three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (Tosyl) group. This configuration provides orthogonal reactivity, allowing for sequential or site-specific conjugation of different molecules. The central PEG chain is hydrophilic, which enhances the solubility of the molecule and any conjugate derived from it in aqueous media.[1][4] This guide details the properties, core functionalities, and common experimental protocols involving this versatile linker.
Physicochemical and Technical Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental design.
| Property | Value | Reference |
| CAS Number | 1404111-69-8 | [1] |
| Molecular Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1] |
| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate | |
| Purity | Typically ≥95% | [1] |
| Appearance | Liquid | |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
Core Functionalities and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive ends, separated by a solubility-enhancing spacer.
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[1][5] This process, known as deprotection, is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6] The acid-catalyzed cleavage generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine as an ammonium (B1175870) salt.[6]
-
PEG5 Spacer: The polyethylene glycol chain consists of five ethylene (B1197577) glycol units. This spacer is highly hydrophilic, flexible, and non-immunogenic. Its inclusion in a molecule or conjugate can increase aqueous solubility, improve pharmacokinetic properties by reducing renal clearance, and provide spatial separation between conjugated moieties.[7][8]
-
Tosyl Group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group for nucleophilic substitution reactions (SN2).[1][3][9] Its reactivity is due to the stability of the resulting p-toluenesulfonate anion, which is highly delocalized.[10] The tosylated end of the PEG linker reacts readily with various nucleophiles, including amines, thiols, and hydroxyl groups, to form stable covalent bonds.[3][11]
Experimental Protocols
The orthogonal nature of the Boc-amine and tosyl groups allows for a two-stage conjugation strategy. Below are detailed, generalized protocols for the key reactions involving this linker.
Protocol 1: Deprotection of the t-Boc Group
This procedure exposes the primary amine, making it available for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve the this compound (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.
-
Acid Addition: Add TFA to the solution. A common reaction cocktail is a 1:1 mixture of TFA and DCM.[5] Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed (typically 1-4 hours).[12]
-
Quenching and Neutralization: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding the reaction mixture to a chilled, saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, N-amido-PEG5-Tos, as an ammonium salt.
Protocol 2: Nucleophilic Substitution of the Tosyl Group
This procedure demonstrates the conjugation of the tosyl-activated linker to a primary amine on a target molecule (e.g., a protein or small molecule ligand).
Materials:
-
N-amido-PEG5-Tos (from Protocol 1 or a related compound)
-
Target molecule with a primary amine (e.g., Lysine side chain on a protein)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the target molecule and the PEG-Tos linker in the chosen anhydrous solvent. If working with proteins, this reaction is typically performed in an aqueous buffer at a slightly basic pH (7.5-8.5).
-
Base Addition: Add the tertiary amine base to the reaction mixture (typically 2-3 equivalents relative to the linker). The base acts as a scavenger for the p-toluenesulfonic acid byproduct.[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.[13]
-
Reaction Monitoring: Monitor the formation of the product by an appropriate analytical method, such as LC-MS or HPLC.
-
Work-up and Purification: Once the reaction is complete, the work-up will depend on the nature of the product.
-
For small molecules: The solvent can be removed under vacuum, and the residue purified using column chromatography.[14]
-
For proteins/biomolecules: The conjugated product is typically purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for using this compound in a two-step bioconjugation process, such as in the synthesis of an Antibody-Drug Conjugate (ADC) or a PROTAC.
Caption: Workflow for two-step conjugation using this compound.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]
- 3. PEG Tosylate | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Benchchem [benchchem.com]
A Technical Guide to t-Boc-N-amido-PEG5-Tos: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl-N-amido-polyethylene glycol-5-tosylate (t-Boc-N-amido-PEG5-Tos). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules due to its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive tosyl group.
Core Concepts and Applications
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct functional ends.[1] The t-Boc (tert-butyloxycarbonyl) group serves as a protecting group for a primary amine, which can be selectively removed under mild acidic conditions.[1] The tosyl (tosylate) group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and hydroxyls.[1] The PEG5 spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1]
This molecular architecture allows for a modular and strategic approach to chemical synthesis. The tosyl group can be reacted first with a nucleophile on a target molecule. Subsequently, the Boc group can be deprotected to reveal the amine, which is then available for conjugation to a second molecule, such as a peptide, protein, or small molecule drug. This stepwise approach is particularly useful in the construction of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
Commercial Supplier Data
A summary of commercially available this compound and its key specifications is provided below. Researchers should note that purity and availability may vary between suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |
| BroadPharm | BP-28399 | 1404111-69-8 | C22H37NO9S | 491.6 | >95% | Liquid | -20°C |
| MedChemExpress | HY-W018809 | 1404111-69-8 | C22H37NO9S | 491.6 | >98% | Liquid | -20°C, sealed, away from moisture |
| Benchchem | BC118809 | 1404111-69-8 | C22H37NO9S | 491.60 | >98% | Not Specified | Not Specified |
| AxisPharm | Not Specified | 1404111-69-8 | Not Specified | 491.60 | ≥95% | Not Specified | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes a general procedure for the reaction of the tosyl group with a primary amine nucleophile.
Materials:
-
This compound
-
Amine-containing molecule (Nucleophile)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Suitable base (e.g., Potassium carbonate - K2CO3, or Diisopropylethylamine - DIPEA)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Methodology:
-
Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in the anhydrous solvent in the reaction vessel.
-
Add the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
In a separate container, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and stir overnight.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., inorganic salts) has formed, filter the reaction mixture.
-
The crude product can be purified by standard chromatographic techniques, such as flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of the t-Boc Group
This protocol outlines the removal of the t-Boc protecting group to yield the free amine.
Materials:
-
Boc-protected PEG conjugate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Methodology:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM in the reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected amine (often as a TFA salt) can be used directly in subsequent steps or further purified if necessary.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic steps described in the experimental protocols.
Caption: Workflow for the nucleophilic substitution of the tosyl group.
Caption: Workflow for the deprotection of the t-Boc group.
Caption: A potential overall synthetic pathway for creating a heterobifunctional conjugate.
References
Stability and Storage of t-Boc-N-amido-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in experimental settings.
Chemical Structure and Properties
This compound is comprised of three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosylate (Tos) leaving group. Each of these moieties contributes to the overall stability and reactivity of the molecule.
-
t-Boc Group: Provides a stable protecting group for the primary amine that is readily cleaved under acidic conditions. It is generally resistant to basic conditions and nucleophiles.[1][2]
-
PEG5 Spacer: A hydrophilic linker that enhances the solubility of the molecule in aqueous and organic media.[3] PEG chains are generally stable but can be susceptible to oxidation under certain conditions.
-
Tosylate Group: An excellent leaving group that facilitates nucleophilic substitution reactions.[4] This group can be sensitive to hydrolysis, particularly at elevated temperatures, and reactive towards nucleophiles.[5]
Recommended Storage and Handling
Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on supplier data sheets.
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Source(s) |
| Long-Term Storage | Store at -20°C in a tightly sealed container, protected from moisture.[6][7] | [6][7] |
| Short-Term Storage | For brief periods (days to weeks), storage at 0-4°C is acceptable.[8] | [8] |
| Shipping | Typically shipped at ambient temperature, indicating short-term stability under these conditions.[6][8] | [6][8] |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle under an inert atmosphere (e.g., argon or nitrogen) where possible. | General Practice |
Solubility
The solubility of this compound in various solvents is a key consideration for its use in reactions and analytical procedures.
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
Chemical Stability and Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, an understanding of its constituent functional groups allows for the prediction of its stability profile and potential degradation pathways.
Key Stability Considerations:
-
Acidic Conditions: The t-Boc group is labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to its removal and the formation of the free amine.[4][7] This is a controlled deprotection step in many synthetic protocols.
-
Basic Conditions: The t-Boc group is generally stable under basic conditions.[1] However, strong basic conditions could potentially lead to the hydrolysis of the amide linkage or elimination of the tosylate group, although the latter typically requires elevated temperatures.
-
Nucleophiles: The tosylate is a good leaving group and will react with nucleophiles, leading to the displacement of the tosyl group.[3] This is the intended reactivity in many applications. Care should be taken to avoid unintended reactions with nucleophilic reagents or solvents.
-
Temperature: Elevated temperatures can promote the degradation of the tosylate group through elimination or hydrolysis.[8] Thermal deprotection of N-Boc groups has also been reported at very high temperatures, though this is less common under typical laboratory conditions.[9]
-
Light: While not specifically reported as light-sensitive, as a general precaution for complex organic molecules, storage in the dark is recommended.[8]
A logical diagram illustrating the factors affecting the stability of this compound is presented below.
Caption: Factors influencing the stability of this compound.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products. The following is a representative protocol.
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724), water, methanol
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
LC-MS system for peak identification
Analytical Method Development:
A reverse-phase HPLC or UPLC method should be developed to separate the parent compound from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% TFA. The method should be validated for specificity, linearity, accuracy, and precision.
Forced Degradation Conditions:
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared. This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M HCl.
-
Incubate at room temperature and 60°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M NaOH.
-
Incubate at room temperature and 60°C.
-
Take samples at various time points.
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Analyze the stock solution after incubation at 60°C in the dark.
-
Take samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
A control sample should be kept in the dark at the same temperature.
-
Take samples at various time points.
-
Sample Analysis:
-
All samples should be diluted to an appropriate concentration and analyzed by the developed stability-indicating HPLC/UPLC method.
-
The peak purity of the parent compound should be monitored to ensure the method is specific.
-
Degradation products should be quantified, and for significant degradants, identification by LC-MS should be attempted.
The following diagram outlines a general workflow for a forced degradation study.
Caption: A general workflow for conducting a forced degradation study.
Conclusion
This compound is a valuable chemical tool that requires appropriate storage and handling to ensure its stability and reactivity. The primary stability concerns are the acid lability of the t-Boc group and the reactivity of the tosylate group towards nucleophiles and heat. By adhering to the recommended storage conditions of -20°C in a dry environment, the integrity of the compound can be maintained. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile under specific experimental conditions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
The Cornerstone of Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Polyethylene (B3416737) glycol (PEG) linkers have become an indispensable tool in the advancement of biological research and pharmaceutical development. Their unique physicochemical properties have established "PEGylation" – the covalent attachment of PEG chains to molecules – as a fundamental strategy to enhance the therapeutic efficacy of proteins, peptides, and small molecule drugs. This in-depth technical guide explores the core principles of using PEG linkers, providing a comprehensive overview of their properties, applications, and the methodologies essential for their successful implementation in a research setting.
Fundamental Principles of PEG Linkers
At its core, a PEG linker is a polymer of repeating ethylene (B1197577) oxide units. The utility of PEG in bioconjugation stems from a unique combination of properties that address many of the challenges faced in drug development and various research applications.[1][2]
Key Properties of PEG Linkers:
-
Hydrophilicity: The repeating ether units of the PEG chain form hydrogen bonds with water molecules, making PEG highly soluble in aqueous environments.[1] This property is crucial for increasing the solubility of hydrophobic drugs and biomolecules.[3]
-
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits a minimal immune response.[1] This "stealth" property is due to the formation of a hydration shell around the conjugated molecule, which masks it from the immune system.[1]
-
Flexibility: The carbon-oxygen bonds within the PEG backbone have a high degree of rotational freedom, providing significant conformational flexibility.[1]
-
Exclusion Volume and Hydrodynamic Radius: The extensive hydration of PEG chains results in a large apparent molecular size (hydrodynamic radius) in solution, which is significantly greater than that of a protein with a similar molecular weight.[4] This increased size is a key factor in reducing renal clearance and extending the circulation half-life of PEGylated molecules.[5][6]
These fundamental properties translate into several significant advantages when PEG linkers are incorporated into therapeutic molecules or research tools.
The Advantages of PEGylation: A Logical Overview
The strategic application of PEG linkers, a process known as PEGylation, imparts a range of benefits to the conjugated molecule. These advantages are interconnected and stem from the fundamental properties of PEG.
Caption: Logical flow of how the core properties of PEG lead to enhanced therapeutic efficacy.
Quantitative Impact of PEGylation
The effects of PEGylation are quantifiable and directly correlate with the molecular weight and structure of the PEG linker employed.
Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Protein Half-Life
| PEG Molecular Weight (kDa) | Structure | Hydrodynamic Radius (Rh) of PEG (nm) | Unmodified Protein Half-Life (hours) | PEGylated Protein Half-Life (hours) | Fold Increase in Half-Life | Reference |
| 5 | Linear | ~1.8 | 1.1 (rhTIMP-1) | - | - | [5][7] |
| 10 | Linear | ~2.8 | - | - | - | [7] |
| 12 | Linear | 5.42 | - | - | - | [8] |
| 20 | Linear | 7.36 | 1.1 (rhTIMP-1) | 28 | ~25 | [5][8] |
| 20 | Four-Arm Branched | 6.83 | - | - | - | [8] |
| 20 | Eight-Arm Branched | 7.43 | - | - | - | [8] |
| 30 | Linear | 8.62 | - | - | - | [8] |
| 35 | Linear | ~3.5 | - | - | - | [7][9] |
| 40 | Linear | 9.58 | - | - | - | [8] |
| 40 | Four-Arm Branched | 9.25 | - | - | - | [8] |
| 60 | Two-Arm Branched | 10.37 | - | - | - | [8] |
Note: Hydrodynamic radius and half-life can vary depending on the specific protein, PEGylation chemistry, and experimental conditions.
Table 2: FDA-Approved PEGylated Drugs
| Trade Name® | Active Ingredient | PEG Size (kDa) & Structure | Indication |
| Adagen® | Pegademase Bovine | ~5 (Linear) | Severe Combined Immunodeficiency Disease |
| Neulasta® | Pegfilgrastim | 20 (Linear) | Neutropenia |
| Pegasys® | Peginterferon alfa-2a | 40 (Branched) | Hepatitis B and C |
| PEG-Intron® | Peginterferon alfa-2b | 12 (Linear) | Hepatitis C |
| Mircera® | Methoxy polyethylene glycol-epoetin beta | ~30 (Linear) | Anemia associated with chronic kidney disease |
| Cimzia® | Certolizumab pegol | 40 (Two 20 kDa linear chains) | Crohn's disease, rheumatoid arthritis |
| Krystexxa® | Pegloticase | 10 (Linear) | Gout |
| Plegridy® | Peginterferon beta-1a | 20 (Linear) | Multiple sclerosis |
(This is a selection of FDA-approved PEGylated drugs and is not exhaustive. For a comprehensive list, refer to regulatory agency databases.)[][11][12][13]
Experimental Protocols
The successful implementation of PEGylation in a research setting requires robust and well-defined experimental protocols. This section provides detailed methodologies for the key stages of protein PEGylation.
General Workflow for Protein PEGylation
The process of creating and characterizing a PEGylated protein follows a logical sequence of steps, from the initial conjugation reaction to the final verification of the product.
Caption: A typical experimental workflow for protein PEGylation.
Protocol for NHS-Ester Mediated Protein PEGylation
This protocol describes a common method for PEGylating proteins through the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein.[14][15][16][17][18]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate, mPEG-SVA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
PEG-NHS Ester Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess of PEG to protein (a starting point is often a 5-20 fold molar excess).
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification step to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein.
-
References
- 1. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affinityimmuno.com [affinityimmuno.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 12. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 13. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. confluore.com [confluore.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development.[1][2] These versatile molecules possess two different reactive groups, enabling the covalent linkage of two distinct biomolecules.[3] This intrinsic asymmetry allows for controlled, sequential reactions, minimizing the formation of undesirable homopolymers that can occur with homobifunctional crosslinkers.[2][4] The ability to selectively conjugate molecules has revolutionized applications ranging from the study of protein-protein interactions to the construction of highly specific antibody-drug conjugates (ADCs).[4][5]
This guide provides a comprehensive overview of heterobifunctional crosslinkers, including their classification, quantitative properties, and detailed experimental protocols. It also features visualizations of key experimental workflows and a representative signaling pathway to illustrate their practical application.
Core Concepts
The fundamental structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive moieties and a spacer arm that bridges them. The differential reactivity of the end groups allows for a two-step conjugation process.[2] First, one end of the crosslinker reacts with the first target molecule. After removing the excess, unreacted crosslinker, the second target molecule is introduced to react with the second reactive group.[4] This methodical approach is crucial for creating well-defined bioconjugates.[2]
The spacer arm's length and chemical properties (e.g., hydrophilicity, cleavability) are critical design features that influence the spatial relationship and properties of the conjugated molecules.[2][6] Longer spacer arms can be beneficial for linking large proteins, while cleavable spacers allow for the release of a conjugated molecule under specific conditions.[2][6]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily categorized based on the functional groups they target.[2] The most common classes include:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[2]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These linkers contain a hydrazide group, which reacts with carbonyls (aldehydes or ketones), and a sulfhydryl-reactive group.[2] They are particularly useful for conjugating glycoproteins.[2]
-
Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-specifically insert into C-H or N-H bonds of a nearby interacting molecule.[2][7] This allows for the capture of transient or weak interactions.[7]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is dictated by the specific application and the desired distance between the conjugated molecules. The following tables summarize the quantitative properties of several commonly used heterobifunctional crosslinkers.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards |
| Amine-to-Sulfhydryl | ||||
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Amine, Sulfhydryl |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Amine, Sulfhydryl |
| N-(γ-Maleimidobutyryloxy)succinimide ester | GMBS | 280.23 | 6.8 | Amine, Sulfhydryl |
| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.29 | 9.4 | Amine, Sulfhydryl |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 314.25 | 9.9 | Amine, Sulfhydryl |
| Succinimidyl 6-((iodoacetyl)amino)hexanoate | SIA | 402.14 | 10.6 | Amine, Sulfhydryl |
| Carbonyl-to-Sulfhydryl | ||||
| N-(ε-Maleimidocaproic acid) hydrazide | EMCH | 225.24 | 11.8 | Carbonyl, Sulfhydryl |
| Amine-to-Photoreactive | ||||
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.21 | 8.0 | Amine, Photoreactive |
| N-5-Azido-2-nitrobenzyloxysuccinimide | ANB-NOS | 305.20 | 7.7 | Amine, Photoreactive |
| Hydroxyl-to-Sulfhydryl | ||||
| N-(p-Maleimidophenyl) isocyanate | PMPI | 214.18 | 8.7 | Hydroxyl, Sulfhydryl |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2) using the heterobifunctional crosslinker SMCC.[4][8][9]
Materials:
-
Protein 1 (with accessible primary amines)
-
Protein 2 (with accessible sulfhydryl groups)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Conjugation Buffer B: PBS, pH 6.5-7.0
-
Desalting column
-
Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds that need to be reduced.[9]
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
Procedure:
Step 1: Maleimide-Activation of Protein 1
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM).[11]
-
Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-5 mg/mL.
-
Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein 1 solution.[9][11] The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.[9]
-
Remove the excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer B.[4] This step is crucial to prevent the maleimide groups from being quenched in the next step.[4]
Step 2: Conjugation of Maleimide-Activated Protein 1 to Sulfhydryl-Containing Protein 2
-
If necessary, reduce the disulfide bonds of Protein 2 using a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer B.[9]
-
Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
(Optional) To stop the reaction, add a quenching solution containing a sulfhydryl compound like cysteine.[9]
-
The final conjugate can be purified from unconjugated proteins and excess reagents by size-exclusion chromatography.
Protocol 2: Crosslinking an Antibody to Protein A/G Beads for Immunoprecipitation
This protocol describes the covalent crosslinking of an antibody to Protein A or Protein G-coated beads using the water-soluble, homobifunctional (for this specific application) crosslinker BS3 to prevent antibody leaching during elution. A similar principle can be applied with heterobifunctional crosslinkers if one of the proteins is modified first.
Materials:
-
Antibody of interest
-
Protein A or Protein G-coated magnetic beads
-
BS3 (Bis(sulfosuccinimidyl)suberate)
-
Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[12]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare a 100 mM stock solution of BS3 in the Conjugation Buffer. Immediately before use, dilute the stock solution to 5 mM in the Conjugation Buffer.[12]
-
Couple the antibody to the Protein A/G beads according to the bead manufacturer's protocol.
-
Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer.[12]
-
Resuspend the beads in 250 µL of 5 mM BS3 solution.[12]
-
Incubate for 30 minutes at room temperature with gentle rotation.[12]
-
Quench the crosslinking reaction by adding 12.5 µL of Quenching Buffer.[12]
-
Incubate for 15 minutes at room temperature with gentle rotation.[12]
-
Wash the crosslinked beads three times with 200 µL of PBST.[12]
-
The crosslinked antibody-bead conjugate is now ready for use in immunoprecipitation experiments.
Protocol 3: Using a Photoreactive Crosslinker to Capture Protein-Protein Interactions
This protocol provides a general workflow for using a heterobifunctional photoreactive crosslinker (e.g., with an NHS ester and a photoreactive group) to identify protein interaction partners.
Materials:
-
Purified "bait" protein with primary amines
-
Cell lysate or purified "prey" protein
-
Heterobifunctional photoreactive crosslinker (e.g., NHS-Azide)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7-8)
-
UV lamp (e.g., 254-365 nm, depending on the photoreactive group)[7]
-
Quenching solution (e.g., DTT to reduce the azide group if needed)[7]
Procedure:
-
In a dark or low-light environment, dissolve the photoreactive crosslinker in an appropriate solvent (e.g., DMSO).
-
React the amine-reactive end of the crosslinker with the purified "bait" protein in the Reaction Buffer for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
Add the "prey" protein or cell lysate to the modified "bait" protein and allow the proteins to interact (e.g., 30-60 minutes at 4°C).
-
Expose the sample to UV light for a specified time (e.g., 5-15 minutes) to activate the photoreactive group and form a covalent bond with the interacting "prey" protein.[7]
-
The crosslinked protein complex can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partner.
Visualizations
Experimental Workflow: Two-Step Protein Conjugation
Caption: A diagram illustrating the two-step workflow for protein-protein conjugation using a heterobifunctional crosslinker.
Experimental Workflow: Immunoprecipitation with Crosslinking
Caption: A flowchart of the experimental workflow for immunoprecipitation using a crosslinker to immobilize the antibody.
Signaling Pathway: Investigating MAPK Signaling with Crosslinkers
Caption: A diagram showing how a heterobifunctional crosslinker can be used to capture the interaction between MAP2K and MAPK in a signaling cascade.
Conclusion
Heterobifunctional crosslinkers are powerful tools that provide researchers with the ability to create specific and well-defined bioconjugates. Their unique properties have led to significant advancements in our understanding of complex biological systems and have been instrumental in the development of novel therapeutics and diagnostics. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can harness the full potential of these reagents to achieve their scientific goals.
References
- 1. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 6. cyanagen.com [cyanagen.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs. Benefits of PEGylation include increased serum half-life, reduced immunogenicity, enhanced stability, and improved solubility. This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG5-Tos , a heterobifunctional PEGylation reagent, for site-specific protein modification.
This compound is a PEG linker featuring a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, primarily targeting the thiol groups of cysteine residues under controlled pH conditions. The Boc-protected amine can be deprotected post-PEGylation to introduce a reactive amine for subsequent conjugation, if desired. The "N-amido" component refers to the stable amide bond within the linker structure.
Principle of the Method
The primary application of this compound in protein PEGylation is the site-specific modification of cysteine residues. The tosyl group is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, forming a stable thioether bond. By controlling the reaction pH, selectivity for cysteine over other nucleophilic residues like lysine (B10760008) can be achieved. Lysine residues are less reactive towards tosyl groups under mild conditions.[1]
Following the PEGylation reaction, the Boc-protected amine can be deprotected using acidic conditions to yield a free primary amine, which can then be used for further modifications.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol outlines the general procedure for the covalent attachment of this compound to a protein with an accessible cysteine residue. Optimization of the molar ratio of PEG reagent to protein, reaction time, and temperature may be required for specific proteins.
Materials:
-
Protein of interest containing at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Purification columns (e.g., ion-exchange or size-exclusion chromatography)
-
Dialysis tubing or centrifugal filters
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that are not intended for PEGylation, ensure they are intact. If a specific cysteine is to be targeted, it may require selective reduction.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute to the final concentration with the reaction buffer.
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution at a molar ratio of 1:1 to 10:1 (PEG:protein). The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at 4°C to room temperature for 1 to 24 hours. The reaction progress can be monitored by SDS-PAGE.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted PEG reagent. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted PEG and quenching reagent by dialysis or diafiltration. Purify the mono-PEGylated protein from un-PEGylated and multi-PEGylated species using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[2][]
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine on the PEGylated protein.
Materials:
-
Boc-protected PEGylated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
Dialysis tubing or centrifugal filters
Procedure:
-
Lyophilization: Lyophilize the purified Boc-protected PEGylated protein to remove all water.
-
Deprotection Reaction: Dissolve the lyophilized protein in the deprotection solution. The reaction is typically rapid and can be performed at room temperature for 30-60 minutes.[4][5]
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Neutralization and Purification: Resuspend the protein in a minimal amount of buffer and neutralize with a neutralization buffer. Immediately purify the deprotected PEGylated protein by dialysis or diafiltration against a suitable storage buffer.
Characterization of PEGylated Protein
SDS-PAGE Analysis
SDS-PAGE is a fundamental technique to monitor the progress of the PEGylation reaction and to assess the purity of the final product. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
Procedure:
-
Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration to resolve the protein of interest and its PEGylated forms.
-
Load samples of the un-PEGylated protein, the PEGylation reaction mixture at different time points, and the purified PEGylated protein.
-
Run the gel and visualize the protein bands using Coomassie Blue or a PEG-specific stain (e.g., barium iodide).[6][7][8]
-
A successful PEGylation will result in the appearance of new bands at higher apparent molecular weights corresponding to mono-, di-, and poly-PEGylated species.
Mass Spectrometry (MALDI-TOF)
MALDI-TOF mass spectrometry is a powerful tool to determine the degree of PEGylation by measuring the mass increase of the protein after conjugation.[9][10][11][12][13]
Procedure:
-
Prepare samples of the un-PEGylated and purified PEGylated protein.
-
Co-crystallize the samples with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.
-
Acquire the mass spectra in linear mode.
-
The mass difference between the centroids of the un-PEGylated and PEGylated protein peaks corresponds to the mass of the attached PEG moieties. The number of attached PEG chains can be calculated by dividing the total mass shift by the mass of a single PEG reagent molecule.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be obtained from protein PEGylation experiments. The specific values will vary depending on the protein and the precise reaction conditions.
| Parameter | Typical Range | Method of Determination |
| PEGylation Efficiency | ||
| Mono-PEGylated Species | 10-80% | Densitometry of SDS-PAGE, HPLC |
| Di-PEGylated Species | 5-30% | Densitometry of SDS-PAGE, HPLC |
| Poly-PEGylated Species | <10% | Densitometry of SDS-PAGE, HPLC |
| Un-PEGylated Protein | 5-50% | Densitometry of SDS-PAGE, HPLC |
| Characterization | ||
| Apparent MW Shift (SDS-PAGE) | 1.5-2.0x per 5 kDa PEG | SDS-PAGE |
| Mass Increase (MALDI-TOF) | ~491.6 Da per PEG5 chain | MALDI-TOF MS |
| Impact on Bioactivity | ||
| Residual Activity | 20-90% | In vitro activity assay |
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Mono-PEGylated Yield (%) |
| 1:1 | 4 | 25 |
| 5:1 | 4 | 60 |
| 10:1 | 4 | 75 |
| 5:1 | 1 | 40 |
| 5:1 | 8 | 70 |
| 5:1 | 24 | 72 |
Conclusion
The use of this compound offers a strategic approach for the site-specific PEGylation of proteins at cysteine residues. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively modify their proteins of interest to improve their therapeutic potential. Careful optimization of reaction conditions is crucial to achieve the desired degree of PEGylation while retaining biological activity. The ability to deprotect the Boc group provides an additional handle for further bioconjugation, expanding the utility of this versatile PEGylation reagent.
References
- 1. precisepeg.com [precisepeg.com]
- 2. US20120244137A1 - Method of Purifying Pegylated Proteins - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. covalx.com [covalx.com]
- 10. bath.ac.uk [bath.ac.uk]
- 11. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for t-Boc-N-amido-PEG5-Tos in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). This document outlines the linker's properties, detailed experimental protocols for conjugation, and methods for the characterization of the resulting ADC.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile.[2] this compound is a versatile linker featuring a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate group.
The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC, potentially allowing for a higher drug-to-antibody ratio (DAR).[3][4] The Boc-protected amine allows for orthogonal conjugation strategies, where the payload can be attached first, followed by deprotection and subsequent conjugation to the antibody. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to payloads containing nucleophilic functional groups such as thiols or amines.[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H37NO9S | [] |
| Molecular Weight | 491.6 g/mol | [] |
| Appearance | Liquid | [] |
| Solubility | Soluble in DMSO, DCM, DMF | [] |
| Storage | -20°C, sealed, away from moisture | [] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process involving the preparation of the drug-linker conjugate, deprotection of the Boc group, and finally, conjugation to the antibody.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the reaction of a payload containing a nucleophilic group (e.g., a thiol or amine) with this compound via nucleophilic substitution.
Materials:
-
Payload with a nucleophilic functional group (e.g., thiol or amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Dissolve the payload in anhydrous DMF or DMSO under an inert atmosphere.
-
Add 2-3 equivalents of DIPEA to the solution.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the payload solution dropwise with stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the payload-linker conjugate using an appropriate method such as reverse-phase HPLC.
-
Characterize the purified product by MS and NMR to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for antibody conjugation.
Materials:
-
Boc-protected payload-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
The resulting TFA salt of the deprotected payload-linker can often be used directly in the next step.
Protocol 3: Antibody-Payload Conjugation
This protocol describes the conjugation of the deprotected payload-linker to the antibody. This example utilizes the exposed amine on the linker to react with an activated N-hydroxysuccinimide (NHS) ester on the antibody, a common method for lysine (B10760008) conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
Deprotected payload-linker conjugate
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Activation:
-
Dissolve the NHS-ester crosslinker in anhydrous DMSO to prepare a stock solution.
-
Add the NHS-ester stock solution to the antibody solution at a molar excess (typically 5-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Conjugation:
-
Add the deprotected payload-linker conjugate to the activated antibody solution. The molar ratio of the payload-linker to the antibody will influence the final DAR and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from excess payload-linker and other reagents using Size-Exclusion Chromatography (SEC).[3][]
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs.[8]
Protocol 4: DAR Determination by HIC
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatography:
-
Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Run a gradient from high to low salt concentration to elute the different drug-loaded species.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.
-
Calculate the weighted average DAR from the peak areas of the different species.[8]
-
| Drug-Loaded Species | Representative Peak Area (%) |
| DAR 0 | 5 |
| DAR 2 | 20 |
| DAR 4 | 50 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Average DAR | 4.0 |
Analysis of Aggregation
Size-Exclusion Chromatography (SEC) is used to determine the amount of high molecular weight species (aggregates) in the ADC preparation.[]
Protocol 5: SEC for Aggregate Analysis
-
Sample Preparation: Dilute the purified ADC to a suitable concentration in the SEC mobile phase.
-
Chromatography:
-
Use an SEC column (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier correspond to aggregates.
-
Calculate the percentage of aggregates based on the peak areas.
-
| ADC Sample | Monomer (%) | Aggregate (%) |
| ADC with PEG5 Linker | >98 | <2 |
| ADC without PEG Linker | 90 | 10 |
Visualizations
Experimental Workflow
Caption: General workflow for ADC synthesis using this compound.
ADC Mechanism of Action and Signaling Pathway
The following diagram illustrates the general mechanism of action of an ADC targeting the HER2 receptor and its subsequent impact on downstream signaling pathways.
Caption: ADC binding to HER2, internalization, and payload-induced apoptosis.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application of t-Boc-N-amido-PEG5-Tos in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3][4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties.[5][6] The incorporation of a PEG chain can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[3][6] Furthermore, the length and flexibility of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[3][7]
This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG5-Tos , a bifunctional PEG linker, in the development of PROTACs. This compound features a Boc-protected amine and a terminal tosyl group.[8] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation.[8] This allows for a modular and controlled synthesis of PROTACs.
Chemical Structure
This compound
Core Concept: The PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein.[9] This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[9]
Data Presentation: Quantitative Comparison of Linker Performance
The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing representative data from various studies illustrating the impact of different linker types and lengths on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Influence of Linker Type on Cellular Permeability and Bioavailability of BRD4-Targeting PROTACs [6]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 1.8 | 25 |
| PEG5 | 2.5 | 35 |
| PEG6 | 2.1 | 30 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent validation experiments.
General Workflow for PROTAC Development
The development of a potent and selective PROTAC involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound. This example assumes the POI ligand contains a nucleophilic group (e.g., a phenol (B47542) or amine) and the E3 ligase ligand has a carboxylic acid.
Materials:
-
POI ligand with a nucleophilic functional group (e.g., -OH, -NH2)
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative)
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, K2CO3)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC, silica (B1680970) gel)
Step 1: Coupling of POI Ligand to the Tosylated Linker
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3, 3.0 eq).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected POI-linker intermediate (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][6][10]
Materials:
-
Relevant cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of the synthesized PROTAC.[1][11]
Materials:
-
96-well donor and acceptor plates
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Preparation of Acceptor Plate: Coat the filter of the acceptor plate with the lipid solution.
-
Preparation of Donor Plate: Dilute the PROTAC stock solution in PBS to the desired final concentration (final DMSO concentration <1%). Add the PROTAC solution to the wells of the donor plate.[1]
-
Assay Incubation: Place the donor plate on top of the acceptor plate. Incubate for 4-18 hours at room temperature with gentle shaking.[1]
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[1]
-
Calculation of Permeability Coefficient (Papp): Calculate the apparent permeability coefficient using the appropriate formula.[1]
Signaling Pathways Targeted by PROTACs
PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in diseases such as cancer. Below are examples of signaling pathways that are actively being targeted by PROTACs.
KRAS Signaling Pathway
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival.[1][12][13]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is frequently observed in cancer.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Boc Deprotection of t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, bioconjugation, and drug development.[1] Its popularity is due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker. This linker contains a tosyl group, a good leaving group for nucleophilic substitution, and a Boc-protected amine.[2] The hydrophilic PEG spacer enhances the water solubility of conjugated molecules.[2]
The deprotection reaction proceeds via acid-catalyzed cleavage of the carbamate. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[3][4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide, driving the reaction to completion.[5][6] The final product is the corresponding amine as a TFA salt.[5]
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation, optional)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Experimental Protocol
1. Reaction Setup:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Purge the flask with an inert gas (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.[3]
2. Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][3]
-
Note: If the substrate is sensitive to the tert-butyl cation by-product, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v).[3]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-2 hours).[3][7]
3. Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[3]
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate. Repeat this step two to three times.[3]
-
At this stage, the product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[3]
4. Neutralization (Optional, to obtain the free amine):
-
Dissolve the residue (TFA salt) in an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.[3] Caution: CO₂ evolution will occur. Ensure proper venting of the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, N-amido-PEG5-Tos.[3]
5. Precipitation (Alternative to aqueous work-up):
-
After the initial concentration of the reaction mixture, the deprotected PEG-linker as the ammonium (B1175870) salt can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether.[3]
Data Presentation
The following table summarizes typical reaction conditions for Boc deprotection using TFA, providing a starting point for optimization.
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 0.2 M in DCM | [3] |
| TFA Concentration | 20 - 50% (v/v) in DCM | [1][3] |
| Temperature | 0°C to Room Temperature (20-25°C) | [1][3] |
| Reaction Time | 30 minutes - 2 hours | [1][3] |
| Scavenger (Optional) | Triisopropylsilane (TIS), 2.5-5% (v/v) | [3] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PEG chain. | Increase the concentration of TFA (e.g., from 20% to 50%).[3] Extend the reaction time and continue monitoring.[3] Consider a stronger acid system like 4M HCl in 1,4-dioxane.[3] |
| Side Product Formation | Alkylation of nucleophilic sites by the t-butyl cation. | Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[3] |
| Difficulty in Isolation | High water solubility of the deprotected PEG compound. | Avoid aqueous work-up if possible and isolate the product as the TFA salt.[8] Consider precipitation with a non-polar solvent like diethyl ether.[3] |
Visualizations
Boc Deprotection Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
Boc Deprotection Signaling Pathway
Caption: Mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. microsaic.com [microsaic.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with t-Boc-N-amido-PEG5-Tos. This versatile PEG linker is a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules, owing to its dual functionality: a tosyl group that acts as an excellent leaving group for SN2 reactions and a t-Boc-protected amine that allows for subsequent, controlled deprotection and further functionalization.
Introduction
This compound, with the chemical structure tert-butyl (2-(2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of conjugated molecules. The terminal tosyl group is highly reactive towards a variety of nucleophiles, including amines, thiols, and alkoxides, facilitating the covalent attachment of diverse molecular entities.[1][2] The t-Boc protecting group on the terminal amine is stable under the conditions of nucleophilic substitution and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][3]
Key Applications
-
Bioconjugation: Covalent attachment of proteins, peptides, antibodies, and oligonucleotides.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Surface Modification: Functionalization of surfaces for biomedical and diagnostic applications.
-
PROTACs Development: Synthesis of Proteolysis Targeting Chimeras.[2]
Reaction Schematics and Workflow
The overall workflow for utilizing this compound typically involves a two-step process: nucleophilic substitution followed by deprotection of the t-Boc group.
References
Application Notes and Protocols for Peptide Conjugation with t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1]
t-Boc-N-amido-PEG5-Tos is a heterobifunctional PEGylation reagent designed for the precise and controlled modification of peptides.[2][3] This reagent features three key components:
-
A tert-butyloxycarbonyl (t-Boc) protected amine group : This protecting group allows for orthogonal conjugation strategies. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine for subsequent functionalization.[3][4][5]
-
A hydrophilic 5-unit polyethylene glycol (PEG5) spacer : The PEG spacer imparts increased water solubility and flexibility to the resulting conjugate.[3]
-
A tosyl (Tos) group : This is an excellent leaving group that readily reacts with nucleophilic residues on a peptide, such as the thiol group of cysteine or the amine groups of lysine (B10760008) and the N-terminus, to form a stable covalent bond.[3]
These application notes provide detailed protocols for the conjugation of peptides with this compound, subsequent deprotection of the Boc group, and purification and characterization of the resulting PEGylated peptide.
Quantitative Data Summary
The following tables summarize representative quantitative data for the conjugation of a model peptide with this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Reagent and Peptide Properties
| Parameter | Value | Source |
| Molecular Weight of this compound | 491.6 g/mol | [3] |
| Purity of this compound | >95% | [3] |
| Model Peptide Sequence | Cys-Ala-Gly-Phe-Leu-Gly | Fictional |
| Molecular Weight of Model Peptide | 593.7 g/mol | Fictional |
| Solubility of this compound | DMSO, DCM, DMF | [3] |
| Storage Conditions for this compound | -20°C, sealed, away from moisture |
Table 2: Conjugation Reaction Parameters and Outcomes
| Parameter | Condition A (Thiol-reactive) | Condition B (Amine-reactive) |
| Target Residue | Cysteine (Thiol) | N-terminus/Lysine (Amine) |
| pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Molar Ratio (PEG:Peptide) | 1.5 : 1 | 3 : 1 |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Temperature | Room Temperature | Room Temperature |
| Conjugation Efficiency | > 90% | ~75% |
| Purity of t-Boc-Peptide-PEG5 | > 95% (after purification) | > 90% (after purification) |
Table 3: Boc Deprotection and Final Product Characterization
| Parameter | Value |
| Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Deprotection Time | 30 minutes |
| Deprotection Temperature | Room Temperature |
| Yield of H2N-Peptide-PEG5 | > 95% |
| Final Purity of H2N-Peptide-PEG5 | > 98% (after purification) |
| Mass Spectrometry (Expected Mass) | 1028.3 Da |
Experimental Protocols
Protocol for Thiol-Specific Peptide Conjugation
This protocol details the conjugation of this compound to a cysteine residue in a peptide.
Materials:
-
Peptide containing a cysteine residue
-
This compound
-
Degassed Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 100 mM L-cysteine in conjugation buffer
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be added.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 1.5:1 (PEG:peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Quenching: (Optional) Add the quenching solution in a 10-fold molar excess relative to the initial amount of the PEG reagent to consume any unreacted tosyl groups. Incubate for 30 minutes.
-
Purification: Purify the t-Boc-peptide-PEG5 conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol for Amine-Specific Peptide Conjugation
This protocol describes the conjugation of this compound to primary amines (N-terminus or lysine side chains) in a peptide.
Materials:
-
Peptide containing primary amine(s)
-
This compound
-
Conjugation Buffer: 50 mM sodium bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., RP-HPLC or IEX chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 3:1 (PEG:peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature for 12-18 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted tosyl groups. Incubate for 1 hour.
-
Purification: Purify the t-Boc-peptide-PEG5 conjugate by RP-HPLC or ion-exchange (IEX) chromatography.
-
Characterization: Confirm the identity of the purified conjugate by mass spectrometry.
Protocol for Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group to yield a free amine on the PEGylated peptide.
Materials:
-
Lyophilized t-Boc-peptide-PEG5 conjugate
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Dissolution: Dissolve the lyophilized t-Boc-peptide-PEG5 conjugate in the deprotection solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Precipitation: Precipitate the deprotected peptide-PEG5 conjugate by adding 10 volumes of cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the product and carefully decant the supernatant.
-
Washing: Wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the final H2N-peptide-PEG5 conjugate by RP-HPLC.
-
Characterization: Confirm the complete deprotection and identity of the final product by mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for peptide conjugation.
Logical Pathway for Application
Caption: Hypothetical signaling pathway modulation.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical process in the development of sophisticated drug delivery systems and diagnostic agents. Poly(ethylene glycol) (PEG)ylation is a premier strategy for enhancing the in vivo performance of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface imparts a "stealth" characteristic, which reduces opsonization by plasma proteins and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[1][2] This extended circulation increases the probability of the nanoparticle reaching its target tissue, which is particularly advantageous in cancer therapy.[1]
The heterobifunctional linker, t-Boc-N-amido-PEG5-Tos , is a versatile reagent for nanoparticle PEGylation. It features:
-
A tert-butyloxycarbonyl (t-Boc) protecting group on a terminal amine, allowing for controlled, sequential conjugation. This group can be removed under mild acidic conditions to expose a primary amine for further functionalization (e.g., attachment of targeting ligands).[2][3]
-
A five-unit PEG spacer that provides a hydrophilic shield, enhancing solubility and biocompatibility.[2][3]
-
A tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions with surface functional groups on nanoparticles, such as primary amines.[3][4]
These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization techniques for the surface modification of nanoparticles using this compound.
Principle of Surface Modification
The surface modification of amine-functionalized nanoparticles with this compound is typically a one-step nucleophilic substitution reaction. The lone pair of electrons on the primary amine groups on the nanoparticle surface attacks the electron-deficient sulfur atom of the tosyl group, leading to the displacement of the tosylate leaving group and the formation of a stable amine linkage.
This is followed by an optional deprotection step to remove the t-Boc group, exposing a terminal amine on the PEG chain. This newly exposed amine can then be used for the covalent attachment of targeting moieties, such as antibodies, peptides, or small molecules, to facilitate active targeting to specific cell types.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogeneous suspension.
-
Reaction Setup: In a round-bottom flask, add the nanoparticle suspension. To this, add triethylamine (2.5 equivalents with respect to the estimated number of amine groups on the nanoparticles).
-
Linker Addition: Dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the nanoparticle suspension under constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Purification:
-
Collect the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with DMF, followed by three washes with deionized water to remove unreacted reagents and byproducts.
-
Alternatively, purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours, with water changes every 12 hours.
-
-
Storage: Lyophilize the purified t-Boc-PEG-nanoparticles and store them at -20°C.
Protocol 2: t-Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the t-Boc protecting group to expose a terminal primary amine on the PEGylated nanoparticle surface.
-
Deprotection Solution: Prepare a solution of 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Nanoparticle Suspension: Resuspend the lyophilized t-Boc-PEG-nanoparticles in the TFA/DCM solution.
-
Reaction: Stir the suspension at room temperature for 2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralization and Purification:
-
Resuspend the resulting amine-functionalized PEG-nanoparticles in PBS (pH 7.4) to neutralize any residual TFA.
-
Purify the deprotected nanoparticles by dialysis against PBS (pH 7.4) for 48 hours, followed by dialysis against deionized water for 24 hours.
-
-
Storage: Lyophilize the purified amine-PEG-nanoparticles and store them at -20°C for future use in conjugating targeting ligands.
Characterization of Modified Nanoparticles
Thorough characterization at each stage of the modification process is crucial to ensure successful conjugation and to understand the properties of the final product.
| Parameter | Technique | Purpose |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is expected after PEGylation. |
| Surface Charge | Zeta Potential Measurement | To measure the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the size, shape, and aggregation state of the nanoparticles. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of characteristic functional groups from the PEG linker on the nanoparticle surface. |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | To provide quantitative information about the elemental composition of the nanoparticle surface, confirming the presence of elements from the PEG linker. |
| Grafting Density | Thermogravimetric Analysis (TGA) / Quantitative NMR (qNMR) | To quantify the amount of PEG linker attached to the nanoparticle surface.[4] |
Quantitative Data Presentation
The following table presents illustrative data for the characterization of graphene oxide (GO) nanoparticles before and after PEGylation, demonstrating the expected changes in key physicochemical properties.[5]
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Graphene Oxide (GO) Nanoparticles | 252.7 | 0.21 | -32.9 |
| PEGylated GO Nanoparticles | 324.6 | 0.28 | -21.6 |
Note: This data is illustrative and the actual values will vary depending on the type of nanoparticle core, the length of the PEG chain, and the grafting density.
Visualization of Workflows and Pathways
Experimental Workflow
Signaling Pathway: Inhibition of EGFR Pathway in Cancer
PEGylated nanoparticles can be functionalized with targeting ligands, such as antibodies against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[6] Upon binding, the nanoparticle can be internalized, delivering a cytotoxic drug payload and inhibiting downstream signaling pathways like the RAS/MAPK cascade, which is crucial for cell proliferation and survival.
References
- 1. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 3. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivity of PEGylated Graphene Oxide Nanoparticles Combined with Near-Infrared Laser Irradiation Studied in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Theoretical Framework for Ligand-Functionalised Magnetic Lipid Nanoparticles in Glioblastoma Therapy [mdpi.com]
Application Notes and Protocols for t-Boc-N-amido-PEG5-Tos in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG5-Tos is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker is comprised of three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal tosylate (Tos) group.[1][2] This unique combination of functional groups provides a versatile platform for the sequential and controlled conjugation of molecules, making it a valuable tool in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The hydrophilic PEG5 spacer enhances the aqueous solubility and stability of the resulting conjugate, which can improve its pharmacokinetic profile.[1][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a variety of functional groups on drug molecules or targeting ligands.[1][3] The t-Boc protecting group ensures that the amine functionality remains unreactive until its desired use, at which point it can be easily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][3]
These application notes provide an overview of the physicochemical properties of this compound, detailed protocols for its use in the synthesis of drug conjugates, and methods for the characterization of the final products.
Physicochemical and Handling Properties
A summary of the key properties of this compound is presented below. Proper handling and storage are crucial to maintain the integrity and reactivity of the linker.
| Property | Value | Reference |
| Molecular Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, sealed and protected from moisture | [1] |
Core Applications and Experimental Protocols
The primary application of this compound is in the stepwise synthesis of complex bioconjugates. The tosylate group allows for the initial conjugation to a drug molecule, followed by deprotection of the t-Boc group to enable linkage to a targeting moiety, such as an antibody.
Experimental Workflow Overview
The general workflow for utilizing this compound in the synthesis of a drug conjugate, such as an ADC, is depicted below.
Caption: General workflow for drug conjugate synthesis.
Protocol 1: Conjugation of this compound to a Thiol-Containing Drug
This protocol describes the reaction of the tosylate group with a thiol on a small molecule drug.
Materials:
-
This compound
-
Thiol-containing drug molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the thiol-containing drug (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution to deprotonate the thiol. Stir for 10 minutes at room temperature.
-
Linker Addition: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the t-Boc-N-amido-PEG5-S-Drug conjugate.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
| Parameter | Typical Value |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Stoichiometry (Linker:Drug) | 1.2 : 1.0 |
| Expected Yield | 60 - 80% |
| Purity (Post-HPLC) | >95% |
Protocol 2: Boc Deprotection of the Drug-Linker Intermediate
This protocol outlines the removal of the t-Boc protecting group to expose the terminal amine.
Materials:
-
t-Boc-N-amido-PEG5-S-Drug conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-Boc-N-amido-PEG5-S-Drug conjugate in anhydrous DCM under an inert atmosphere.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS until the deprotection is complete (typically 1-2 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine (H2N-PEG5-S-Drug) can often be used directly in the next step.
| Parameter | Typical Value |
| Reaction Time | 1 - 2 hours |
| Temperature | 0°C to Room Temperature |
| TFA Concentration | 20 - 50% in DCM |
| Expected Yield | >95% (quantitative) |
Protocol 3: Conjugation to an Antibody
This protocol describes the conjugation of the deprotected drug-linker to an antibody via amide bond formation. This requires the antibody to have accessible lysine (B10760008) residues.
Materials:
-
H2N-PEG5-S-Drug (TFA salt)
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (e.g., S-NHS, Sulfo-NHS)
-
Coupling agents (e.g., EDC, HATU)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Activation of Drug-Linker: In an anhydrous solvent (DMSO or DMF), react the H2N-PEG5-S-Drug with an excess of an amine-reactive crosslinker (e.g., a bis-NHS ester) in the presence of a coupling agent like HATU and a non-nucleophilic base like DIPEA. This creates an activated drug-linker intermediate.
-
Antibody Preparation: Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Conjugation: Add the activated drug-linker intermediate to the antibody solution. The molar ratio of the linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Reaction: Gently agitate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to consume any unreacted activated linker.
-
Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Signaling Pathways and Logical Relationships
The application of this compound in constructing PROTACs involves hijacking the ubiquitin-proteasome system. The logical relationship for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly adaptable and enabling tool for the construction of advanced drug delivery systems. Its well-defined structure and orthogonal reactivity allow for the precise and sequential assembly of complex bioconjugates. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their drug development endeavors. Careful optimization of reaction conditions and rigorous characterization of intermediates and final products are paramount to achieving desired therapeutic outcomes.
References
Application Notes and Protocols for Thiol-PEGylation using t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone technique in drug delivery and bioconjugation. It can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents and reduce their immunogenicity. The t-Boc-N-amido-PEG5-Tos linker is a heterobifunctional reagent designed for just this purpose. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with thiols, and a t-Boc protected amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[1][2]
This document provides a detailed protocol for the reaction of this compound with thiol-containing molecules, such as cysteine residues in peptides and proteins, to form a stable thioether bond.
Reaction Principle
The core of this protocol is a nucleophilic substitution (S_N2) reaction. The sulfur atom of a thiol group (-SH) acts as a nucleophile, attacking the carbon atom adjacent to the tosylate (a good leaving group) on the PEG linker.[1] For the reaction to proceed efficiently, the thiol is typically deprotonated to its more nucleophilic thiolate form (-S⁻). This is generally achieved by maintaining a slightly basic pH during the reaction.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of PEG-Tosylate with thiol-containing molecules, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific thiol-containing substrate and reaction conditions.
| Parameter | Value | Notes |
| Molar Excess of PEG-Tosylate | 5 to 10-fold | A higher excess can drive the reaction to completion but may complicate purification.[3] |
| Typical Reaction pH | 7.5 - 8.5 | Balances efficient thiolate formation with minimizing potential side reactions at higher pH.[3] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 37°C) can be used to increase the reaction rate if necessary.[3] |
| Expected Yield | > 80% | Highly dependent on the substrate and purification method. |
| Purity of Final Product | > 95% | Achievable with appropriate purification techniques like HPLC or SEC.[4][5] |
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a thiol-containing molecule is depicted below.
Caption: Workflow for thiol-PEGylation.
Detailed Experimental Protocol
This protocol provides a general guideline for the reaction of this compound with a thiol-containing peptide. Optimization may be required for specific applications.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)[4][5]
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, pre-treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).[3]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule to achieve a 5- to 10-fold molar excess of the PEG linker.[3]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the stability of the biomolecule.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours with gentle stirring or agitation.
-
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS to check for the formation of the desired product.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted this compound, a small molecule thiol like L-cysteine can be added to the reaction mixture at the end of the incubation period.[3]
-
-
Purification of the PEGylated Product:
-
Characterization:
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the decision-making process for the deprotection and subsequent use of the PEGylated product.
Caption: Decision path for further use.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG3-Tos, 206265-94-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of t-Boc-N-amido-PEG5-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG5-Tos is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery systems.[1][2] The tert-butyloxycarbonyl (t-Boc) protecting group provides a stable amide linkage while allowing for controlled, stepwise conjugation, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] Achieving high purity of this linker is essential to ensure the homogeneity, efficacy, and safety of the final bioconjugate.
This document provides detailed protocols for the purification of this compound from crude reaction mixtures, focusing on two primary chromatographic techniques: Silica (B1680970) Gel Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method will depend on the scale of the synthesis, the impurity profile, and the desired final purity.
Purification Methodologies
The primary impurities in the synthesis of this compound typically include unreacted starting materials, byproducts from the tosylation reaction, and PEG oligomers of varying lengths. The purification strategies outlined below are designed to effectively remove these contaminants.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound. Please note that actual yields and purities may vary depending on the specific reaction conditions and the initial purity of the crude product.
| Purification Method | Scale | Typical Yield (%) | Purity (%) | Primary Impurities Removed |
| Silica Gel Column Chromatography | 100 mg - 5 g | 70 - 85 | >95 | Unreacted PEG starting materials, tosylating agent byproducts |
| Preparative RP-HPLC | 10 mg - 1 g | 60 - 80 | >98 | Closely related PEG oligomers, diastereomeric impurities |
Note: The purity of commercially available this compound is typically specified as ≥95% or ≥98%.[1][3][4]
Experimental Protocols
Silica Gel Column Chromatography
Silica gel chromatography is a cost-effective and scalable method for the purification of this compound, particularly for removing less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., 100% Hexanes or a Hexanes/EtOAc mixture).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring even packing and avoiding air bubbles. Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like DCM. Carefully apply the sample to the top of the silica gel bed.
-
Dry Loading: If the crude product is not readily soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% DCM or a high percentage of Hexanes in EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like EtOAc or MeOH. A shallow gradient is recommended for better separation of PEGylated compounds.[5] A common gradient is a step-wise increase of methanol in dichloromethane.
-
-
Fraction Collection: Collect fractions in appropriately sized tubes.
-
Analysis: Monitor the separation by TLC. Spot a small aliquot from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Evaporate the solvent under reduced pressure to obtain the purified this compound.
Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC offers higher resolution and is particularly effective for removing closely related impurities, yielding a product of very high purity.[6]
Materials:
-
Crude or partially purified this compound
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.45 µm syringe filters
Protocol:
-
System Preparation: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the compounds. A suggested gradient is:
-
5% to 60% Mobile Phase B over 30 minutes.
-
60% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
-
-
Fraction Collection: Collect fractions based on the peaks observed on the UV chromatogram. The product is typically monitored at a wavelength of 214 nm (for the amide bond) or 254 nm (if other chromophores are present).
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Pool the fractions containing the pure product. Lyophilize or evaporate the solvent to obtain the purified this compound as a TFA salt. If the TFA salt is not desired, further processing such as ion exchange may be necessary.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound conjugates.
Caption: General purification workflow for this compound.
Logical Relationship in Chromatographic Separation
The diagram below illustrates the fundamental principle of chromatographic separation, which underpins both silica gel and RP-HPLC techniques.
Caption: Principle of chromatographic separation of compounds.
References
Application Notes and Protocols for the Characterization of t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used to characterize the heterobifunctional PEG linker, t-Boc-N-amido-PEG5-Tos. The following protocols offer detailed methodologies for assessing the identity, purity, and structural integrity of this reagent, which is critical for its successful application in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal tosyl group. The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous environments. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-Boc group provides a stable protecting group for the amine that can be readily removed under mild acidic conditions.[1] Accurate characterization of this linker is essential to ensure the quality and consistency of the final conjugated products.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
These techniques, when used in conjunction, provide a thorough profile of the this compound product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₇NO₉S | [1] |
| Molecular Weight | 491.6 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage | -20°C, sealed, away from moisture | [1][2] |
Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.80 | d | 2H | Aromatic (Tosyl) |
| 7.35 | d | 2H | Aromatic (Tosyl) |
| 4.16 | t | 2H | -CH₂-OTs |
| 3.70 - 3.50 | m | 18H | PEG backbone (-O-CH₂-CH₂-O-) |
| 3.25 | q | 2H | -CH₂-NH-Boc |
| 2.45 | s | 3H | -CH₃ (Tosyl) |
| 1.44 | s | 9H | t-Butyl (-C(CH₃)₃) |
Table 3: Representative HPLC Purity Data
| Method | Column | Mobile Phase | Purity (%) |
| RP-HPLC | C18, 5 µm, 4.6 x 250 mm | Water/Acetonitrile (B52724) with 0.1% TFA | >95% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the structure and determine the purity of this compound using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Internal standard (e.g., maleic acid or dimethyl sulfone) for quantitative NMR (qNMR)
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation (for structural confirmation):
-
Accurately weigh 5-10 mg of the this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Sample Preparation (for qNMR purity determination):
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Record the exact weights.
-
Add approximately 0.7 mL of CDCl₃ and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the this compound and, for qNMR, the internal standard.
-
For structural confirmation, compare the chemical shifts, multiplicities, and integration values to the expected structure.
-
For purity determination by qNMR, calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
0.22 µm syringe filter
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)). A UV detector can be used but may have low sensitivity as the analyte lacks a strong chromophore.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA (or 0.1% FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% FA).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Identify the main peak corresponding to the this compound product.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS) Protocol
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an infusion pump or an LC system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound (approximately 0.1 mg/mL) in methanol or acetonitrile containing 0.1% formic acid.
-
-
MS Analysis (Direct Infusion):
-
Set the mass spectrometer to positive ion detection mode.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
-
MS Analysis (LC-MS):
-
Use the HPLC conditions described in the HPLC protocol.
-
Divert the eluent from the HPLC column to the ESI-MS source.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 492.6.
-
Also, look for other common adducts such as the sodium adduct [M+Na]⁺ at m/z 514.6 and the potassium adduct [M+K]⁺ at m/z 530.7.
-
The observed mass should be within the acceptable error range of the instrument.
-
Visualizations
Caption: Overall workflow for the characterization of this compound.
Caption: HPLC analysis workflow for purity determination.
Caption: NMR spectroscopy workflow for structural analysis and purity.
References
Application Notes and Protocols for Linking Small Molecules Using t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker, in the conjugation of small molecules. This linker is particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular assembly is crucial.[1][2][3][4] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[5][6][7]
The this compound linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a t-Boc protected amine, which allows for sequential conjugation after deprotection under acidic conditions.[] This document outlines the protocols for reacting the tosyl group with various nucleophiles (amines, thiols, and alcohols), the subsequent deprotection of the t-Boc group, and the final conjugation step.
Overview of the Linking Strategy
The general workflow for utilizing this compound to link two small molecules (Molecule A and Molecule B) is a three-step process:
-
Conjugation of Molecule A: A small molecule containing a nucleophilic group (amine, thiol, or alcohol) displaces the tosyl group of the linker.
-
Deprotection: The t-Boc protecting group is removed from the terminal amine of the PEG linker.
-
Conjugation of Molecule B: The newly exposed amine is then conjugated to a second small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Creating Fluorescently Labeled Probes with t-Boc-N-amido-PEG5-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG5-Tos is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the covalent attachment of molecules, making it an invaluable tool in bioconjugation and the development of fluorescent probes. This linker features a tert-butyloxycarbonyl (t-Boc) protected primary amine and a tosyl (Tos) group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to molecules with available nucleophiles such as amines or thiols. The Boc protecting group provides an orthogonal handle that can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps. The PEG5 spacer enhances the water solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[1][2][3][4]
These application notes provide detailed protocols for the synthesis and purification of fluorescently labeled probes using this compound, along with an example of its application in studying cellular signaling pathways.
Chemical Properties and Data
A summary of the key chemical properties of this compound and a representative fluorescent dye (e.g., a commercially available amine-reactive dye) is provided below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Solubility |
| This compound | C22H37NO9S | 491.60 | >95% | -20°C, desiccated | DMSO, DCM, DMF |
| Amine-Reactive Fluorescent Dye (Example) | Varies | Varies | >95% | -20°C, protected from light | DMSO, DMF |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled Probe
This protocol describes a two-step process for creating a fluorescently labeled probe. First, the tosyl group of this compound is reacted with a targeting molecule containing a primary amine. Second, the Boc protecting group is removed, and the newly exposed amine is reacted with an amine-reactive fluorescent dye.
Materials:
-
This compound
-
Targeting molecule with a primary amine (e.g., a peptide or small molecule)
-
Amine-reactive fluorescent dye (e.g., NHS ester-activated dye)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
HPLC-grade water and acetonitrile (B52724)
-
0.1% TFA in water and acetonitrile (for HPLC)
Step 1: Conjugation of this compound to a Targeting Molecule
-
Dissolution: Dissolve the amine-containing targeting molecule (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 eq) to the solution.
-
Addition of Linker: Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Deprotection of the Boc Group
-
Dissolution: Dissolve the purified t-Boc-PEG5-Targeting Molecule conjugate in a solution of 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Remove the TFA and DCM under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of residual TFA.
Step 3: Labeling with a Fluorescent Dye
-
Dissolution: Dissolve the deprotected H2N-PEG5-Targeting Molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0 or a non-amine-containing buffer.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., NHS ester) in anhydrous DMF or DMSO immediately before use.
-
Reaction: Add the fluorescent dye solution to the solution of the H2N-PEG5-Targeting Molecule with gentle mixing. The molar ratio of the dye to the targeting molecule may need to be optimized but is typically in the range of 1.1 to 2.0 equivalents of the dye.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
Protocol 2: Purification of the Fluorescently Labeled Probe
Purification of the final fluorescently labeled probe is crucial to remove unreacted dye and other impurities that can lead to high background fluorescence.[5] High-Performance Liquid Chromatography (HPLC) is the method of choice.
Materials:
-
Crude fluorescently labeled probe
-
HPLC system with a UV-Vis or fluorescence detector
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Column: Use a reverse-phase HPLC (RP-HPLC) column to separate the fluorescently labeled probe from unreacted dye and other impurities.[5]
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Gradient: A typical gradient might be from 5% to 95% acetonitrile over 30 minutes. The optimal gradient will depend on the specific properties of the probe.
-
Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorescent dye and the targeting molecule, or with a fluorescence detector set to the excitation and emission wavelengths of the fluorophore.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the fluorescently labeled probe.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Data Presentation
The following table summarizes the expected characterization data for the intermediates and the final fluorescently labeled probe.
| Compound | Expected Mass [M+H]+ | Purity (by HPLC) |
| t-Boc-PEG5-Targeting Molecule | MW(t-Boc-PEG5) + MW(Targeting Molecule) - MW(H) | >95% |
| H2N-PEG5-Targeting Molecule | MW(t-Boc-PEG5-Targeting Molecule) - 100.12 | >95% |
| Fluorescent Probe | MW(H2N-PEG5-Targeting Molecule) + MW(Dye) - MW(Leaving Group) | >98% |
Visualization of Workflow and Application
Experimental Workflow
The overall workflow for the synthesis and purification of the fluorescently labeled probe is depicted below.
Application in Studying a Signaling Pathway
Fluorescently labeled probes are instrumental in visualizing and quantifying biological processes within cells. For instance, a probe designed to target a specific protein in a signaling pathway can provide insights into its localization and abundance under different cellular conditions.
The NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival, is an excellent example. A fluorescently labeled probe targeting a component of this pathway, such as the p65 subunit of NF-κB, could be used to study its translocation from the cytoplasm to the nucleus upon pathway activation.
By using fluorescence microscopy, researchers can track the movement of the fluorescently labeled p65/p50 complex into the nucleus, providing quantitative data on the dynamics of NF-κB activation. This information is critical for understanding disease mechanisms and for the development of therapeutic interventions that target this pathway.
References
Application Notes and Protocols for Attaching t-Boc-N-amido-PEG5-Tos to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent attachment of t-Boc-N-amido-PEG5-Tos to modified oligonucleotides. These methods are essential for the development of therapeutic oligonucleotides, where PEGylation is a common strategy to improve pharmacokinetic properties, enhance stability, and reduce immunogenicity.[1][][3]
The this compound linker is a heterobifunctional reagent. The tosyl group serves as an excellent leaving group for nucleophilic substitution by functional groups on the oligonucleotide, such as primary amines or thiols.[4][5] The t-Boc protecting group on the other end of the PEG linker provides a latent amine functionality that can be deprotected under acidic conditions for subsequent conjugation steps if required.[4]
Overview of Conjugation Strategies
The attachment of this compound to oligonucleotides can be achieved through two primary strategies, depending on the modification present on the oligonucleotide:
-
Reaction with Amino-Modified Oligonucleotides: The primary amine on the oligonucleotide acts as a nucleophile, displacing the tosyl group on the PEG linker to form a stable secondary amine linkage.
-
Reaction with Thiol-Modified Oligonucleotides: A thiol group on the oligonucleotide, a potent nucleophile, reacts with the tosylated PEG to form a stable thioether bond.
The general workflow for both strategies involves the following key stages: oligonucleotide functionalization, PEGylation reaction, purification of the conjugate, and characterization.
Figure 1: General experimental workflow for the PEGylation of oligonucleotides.
Conjugation to Amino-Modified Oligonucleotides
This protocol describes the reaction of a tosylated PEG with an oligonucleotide functionalized with a primary amine.
Chemical Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?
Incomplete Boc deprotection is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Troubleshooting:
-
Increase the concentration of the acid. For instance, if you are using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%.[1]
-
Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
-
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1]
-
Troubleshooting:
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[1]
-
While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1]
-
-
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. DCM is a common and effective solvent for TFA-mediated deprotection.[1]
-
Troubleshooting:
-
Ensure that your PEGylated compound is fully dissolved in the chosen solvent.
-
-
Q2: I'm observing side products after the deprotection reaction. What could be the cause and how can I prevent them?
The formation of side products is typically due to the reactivity of the intermediates generated during the deprotection process.
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group produces a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired byproducts.[1][3]
-
Troubleshooting:
-
The most effective way to prevent this is by using "scavengers." These are molecules that react with and "trap" the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][4] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]
-
-
-
Degradation of Acid-Labile Functional Groups: If your molecule contains other functional groups that are sensitive to acid, they may be cleaved or degraded under the deprotection conditions.[1]
-
Troubleshooting:
-
Consider using milder deprotection conditions if your molecule is acid-sensitive.[1] This could involve using a lower concentration of acid or a shorter reaction time.
-
-
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Data compiled from multiple sources.[1][5]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[1][5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]
Protocol 2: Work-up and Purification
-
Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is effective. Co-evaporation with a solvent like toluene can help remove residual traces.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[1]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
This diagram outlines the logical steps for troubleshooting common issues encountered during the Boc deprotection of PEG linkers. Starting with the deprotection reaction, the outcome is analyzed. If the reaction is incomplete or side products are observed, specific optimization strategies are recommended before repeating the deprotection step.
References
Technical Support Center: Optimizing t-Boc-N-amido-PEG5-Tos Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing t-Boc-N-amido-PEG5-Tos for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a t-Boc protected amine.[1] The PEG5 spacer is hydrophilic and increases the water solubility of the molecule it is conjugated to.[1] It is commonly used to conjugate with nucleophiles such as amines and thiols on proteins, peptides, or other molecules.
Q2: What is the reaction mechanism for conjugation with this compound?
A2: The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (e.g., an amine or thiol) attacks the carbon atom to which the tosyl group is attached, displacing the tosylate and forming a new covalent bond.
Q3: What are the key factors influencing the reaction time and efficiency?
A3: The primary factors include:
-
Nucleophile Strength: Thiols are generally more nucleophilic than amines and will react faster.[2]
-
pH: The pH of the reaction medium affects the nucleophilicity of amines and thiols.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Solvent: Polar aprotic solvents are preferred for SN2 reactions.[3]
-
Stoichiometry: The molar ratio of the PEG reagent to the target molecule is crucial.
-
Steric Hindrance: The accessibility of the nucleophilic site on the target molecule can impact the reaction rate.[4]
Q4: How do I remove the t-Boc protecting group after conjugation?
A4: The t-Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[5][6]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | For amine conjugation, maintain a pH between 7.0 and 9.0 to ensure the amine is deprotonated and nucleophilic. For thiol conjugation, a pH of 7.5-8.5 is often optimal to favor the more nucleophilic thiolate anion.[7][8] |
| Incorrect Stoichiometry | Increase the molar excess of this compound. A 5 to 20-fold excess is a common starting point. |
| Low Reaction Temperature | If the reaction is slow at room temperature, consider increasing the temperature to 37°C or higher, provided your molecule is stable. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile.[3] |
| Steric Hindrance | If the target nucleophile is sterically hindered, longer reaction times and higher temperatures may be required. Consider using a longer PEG linker if possible to reduce steric hindrance.[4] |
| Degraded Reagent | Ensure the this compound is stored properly at -20°C and protected from moisture.[1] Hydrolysis of the tosyl group will render the reagent inactive. |
Issue 2: Multiple Products or Lack of Specificity
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites on the Target Molecule | If your protein or peptide has multiple nucleophilic residues (e.g., several lysines or cysteines), you may get a mixture of products. To improve site-specificity, you can: - Engineer your molecule to have a single reactive site. - Control the pH to favor reaction at a specific site (e.g., lower pH for N-terminal amine selectivity over lysine).[9] |
| Over-PEGylation | Reduce the molar excess of the this compound reagent. |
| Side Reactions | The tosyl group can also react with other nucleophiles like hydroxyl groups, though at a much slower rate. Optimize the pH and reaction time to favor the desired reaction. |
Issue 3: Incomplete t-Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor the reaction by HPLC or LC-MS to ensure completion.[5] |
| Presence of Water | Ensure anhydrous conditions for the deprotection reaction, as water can interfere. |
| Degradation of Molecule | If your molecule is sensitive to harsh acidic conditions, perform the deprotection at 0°C and for the minimum time required. The use of scavengers like triisopropylsilane (B1312306) (TIS) can prevent side reactions caused by the released tert-butyl cation.[8] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting parameters for optimizing the conjugation of this compound. Reaction times are estimates and should be optimized for each specific application by monitoring the reaction progress.
Table 1: Reaction with Primary Amines (e.g., Lysine, N-terminus)
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Higher pH increases nucleophilicity but may also increase hydrolysis of the tosylate. |
| Temperature (°C) | 4 - 37 | Start at room temperature. Increase to 37°C if the reaction is slow. |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | Higher excess can drive the reaction to completion but may lead to over-PEGylation. |
| Solvent | DMF, DMSO, or aqueous buffer | Polar aprotic solvents are generally preferred for SN2 reactions. |
| Estimated Reaction Time (hours) | 12 - 48 | Highly dependent on the specific amine and reaction conditions. |
Table 2: Reaction with Thiols (e.g., Cysteine)
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | This pH range favors the formation of the more nucleophilic thiolate anion. |
| Temperature (°C) | 4 - 25 | Thiols are generally more reactive than amines, so lower temperatures are often sufficient. |
| Molar Ratio (PEG:Molecule) | 2:1 to 10:1 | A lower excess is often needed compared to amine reactions due to the higher reactivity of thiols. |
| Solvent | DMF, DMSO, or aqueous buffer with a reducing agent (e.g., TCEP) | A reducing agent is necessary to prevent disulfide bond formation. |
| Estimated Reaction Time (hours) | 2 - 24 | Thiols react significantly faster than amines under optimal conditions. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Protein
-
Protein Preparation: Prepare a solution of the protein in a suitable buffer at the desired pH (see Tables 1 and 2 for guidance).
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at the desired temperature for a set amount of time.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE, HPLC, or LC-MS.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess PEG reagent.
-
Purification: Purify the PEGylated protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted protein, excess PEG reagent, and quenching agent.[10]
Protocol 2: t-Boc Deprotection
-
Dissolution: Dissolve the purified and dried t-Boc-PEGylated molecule in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule contains sensitive residues like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[8]
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection by HPLC or LC-MS to ensure complete removal of the Boc group.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Purification: The resulting amine-PEGylated molecule can be purified by precipitation in cold diethyl ether or by preparative HPLC.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent deprotection.
Caption: Troubleshooting logic for addressing low conjugation yield.
Caption: Simplified signaling pathway of the SN2 conjugation reaction.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographyonline.com [chromatographyonline.com]
how to avoid side reactions with t-Boc-N-amido-PEG5-Tos
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during experiments with t-Boc-N-amido-PEG5-Tos.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired amine after Boc deprotection. | 1. Incomplete Deprotection: Insufficient acid concentration, short reaction time, or low temperature.[1] | 1. Optimize Reaction Conditions: Increase acid (e.g., TFA) concentration to 25-50% in DCM, extend reaction time (monitor by TLC/LC-MS), or perform the reaction at room temperature.[2][1] |
| 2. Degradation of Product: Substrate may be unstable under the acidic conditions used for deprotection. | 2. Use Milder Conditions: Consider using 4M HCl in 1,4-dioxane, which can be milder than TFA.[2] | |
| Presence of unexpected higher molecular weight species after Boc deprotection. | tert-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your substrate or product (e.g., thiols, electron-rich aromatic rings).[2] | Use Scavengers: Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), water, and thioanisole (B89551) (typically 1-5% v/v).[1][3] |
| Low yield of PEGylated product after nucleophilic substitution. | 1. Hydrolysis of Tosyl Group: The tosyl group can be hydrolyzed by water, rendering the reagent inactive. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents.[4] |
| 2. Poor Nucleophilicity: The chosen nucleophile (e.g., amine, thiol) may not be sufficiently reactive under the reaction conditions. | 2. Optimize pH: For amine nucleophiles, maintain a pH of 8.0-9.5 to ensure the amine is deprotonated and nucleophilic.[5] For thiols, a pH of 6.5-7.5 is often optimal.[6] | |
| 3. Steric Hindrance: The nucleophilic site on the target molecule may be sterically hindered. | 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat, while monitoring for potential degradation. | |
| Reaction with non-target functional groups (e.g., hydroxyls). | Tosyl Group Reactivity: The tosyl group is a very good leaving group and will react with various nucleophiles, including amines, thiols, and hydroxyls.[5][7] | Control pH and Stoichiometry: Optimize pH to favor reaction with the desired nucleophile (e.g., thiols are more nucleophilic than hydroxyls at neutral pH). Use a controlled stoichiometry of the PEG reagent. |
| Product aggregation or precipitation during PEGylation. | Solubility Issues: The PEGylated product may have different solubility characteristics than the starting materials.[4] | Optimize Reaction Buffer: Systematically evaluate and optimize parameters such as pH, buffer composition, and temperature. Consider adding stabilizing excipients.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the functions of the different parts of the this compound molecule?
A: this compound is a heterobifunctional linker with three key components:
-
t-Boc group: A tert-butyloxycarbonyl protecting group for the terminal amine. It is stable under basic and neutral conditions but is easily removed with moderate acids like trifluoroacetic acid (TFA).[8][9]
-
PEG5 spacer: A hydrophilic polyethylene (B3416737) glycol chain (5 units long) that increases the solubility of the molecule and its conjugates in aqueous media.[8]
-
Tosyl group (Tos): A p-toluenesulfonyl group that is an excellent leaving group for nucleophilic substitution reactions (SN2) with groups like amines, thiols, or hydroxyls.[7][8][10]
-
Amide linkage: A stable chemical bond connecting the t-Boc protected amine portion to the PEG chain.[11]
Q2: What is the most common side reaction during the t-Boc deprotection step and how can I prevent it?
A: The most significant side reaction is tert-butylation . The acidic conditions used for deprotection generate a reactive tert-butyl cation.[12][9] This cation can alkylate any nucleophilic sites on your molecule, especially sensitive residues like tryptophan, methionine, and cysteine.[2]
Prevention: The most effective way to prevent this is to use scavengers in your deprotection solution. These are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can modify your product.[2][3]
Q3: What experimental protocol should I follow for Boc deprotection?
A: A standard protocol for acid-labile substrates involves a "deprotection cocktail" containing scavengers.
Experimental Protocol: Boc Deprotection with Scavengers
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Add appropriate scavengers (e.g., 2.5% triethylsilane and 2.5% water).[2]
-
Reaction: Add the deprotection cocktail to your Boc-protected substrate at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The deprotected amine is typically obtained as a TFA salt.[2]
Q4: How can I avoid side reactions involving the tosyl group?
A: The primary function of the tosyl group is to be displaced by a nucleophile. Side reactions typically involve reaction with an unintended nucleophile.
-
Reaction with Water (Hydrolysis): Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the tosylate, making it unreactive.[4]
-
Reaction with Competing Nucleophiles: If your target molecule has multiple nucleophilic sites (e.g., amines, thiols, hydroxyls), you can achieve selectivity by controlling the pH. Thiols are generally more reactive than amines at a neutral pH (6.5-7.5), while amines are most reactive at a pH of 8.0-9.5.[5][13][6]
Q5: How stable is the N-amido linkage in this reagent?
A: The amide bond is exceptionally stable due to resonance delocalization.[14][15] It is resistant to hydrolysis under most conditions and generally requires heating in the presence of strong acids or bases for cleavage.[16][17] Therefore, the amide linkage in this compound is highly unlikely to undergo side reactions during typical Boc deprotection or PEGylation procedures.
Q6: What is a general protocol for PEGylation using this compound?
A: This protocol assumes the Boc group has already been removed to yield the free amine on your target molecule for subsequent reaction with the tosyl group of a different molecule, or that you are reacting the tosyl group of this reagent with a nucleophile on your target molecule.
Experimental Protocol: Nucleophilic Substitution (PEGylation)
-
Dissolution: Dissolve your target molecule (containing a nucleophilic group like an amine or thiol) in a suitable anhydrous buffer or solvent (e.g., DMF, DMSO, DCM).[8][18]
-
pH Adjustment: Adjust the pH of the solution to optimize the nucleophilicity of the target group (e.g., pH 8.0-9.5 for amines).[5][13]
-
Reagent Addition: Add the this compound to the solution. The stoichiometry should be optimized for your specific reaction, but often a slight excess of the PEG reagent is used.
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS) to determine the extent of PEGylation.[19]
-
Quenching & Purification: Once complete, quench any remaining reactive PEG reagent. Purify the PEGylated product using chromatographic techniques.
Q7: How should I purify my final PEGylated product?
A: The choice of purification method depends on the properties of your product and the impurities present. Common techniques include:
-
Size Exclusion Chromatography (SEC): Very effective for separating the larger PEGylated product from unreacted small molecules, native proteins, and hydrolysis byproducts.[][21]
-
Ion Exchange Chromatography (IEX): Excellent for separating molecules based on charge differences. PEGylation often shields surface charges, which can be exploited to separate unreacted, mono-PEGylated, and multi-PEGylated species.[][22]
-
Reverse Phase Chromatography (RPC): Used to separate molecules based on hydrophobicity. It can be effective for analyzing and purifying PEGylated peptides and small proteins.[]
-
Dialysis or Ultrafiltration: Useful for removing excess small molecule reagents and salts, but less effective at separating different PEGylated species from each other.[21][23]
Visualized Workflows
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for low yield of the PEGylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 8. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Tosyl group - Wikipedia [en.wikipedia.org]
- 11. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. creativepegworks.com [creativepegworks.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biopharminternational.com [biopharminternational.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: t-Boc-N-amido-PEG5-Tos Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG5-Tos reactions. Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosyl group.[1][2] The Boc group is a protecting group for the amine, which can be removed under mild acidic conditions.[1] The PEG spacer increases the solubility of the molecule in aqueous media.[1] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like thiols, amines, and hydroxyls for conjugation purposes.[1][2] This linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3]
Q2: Why is the t-Boc protecting group sensitive to acidic conditions?
A2: The tert-butyloxycarbonyl (t-Boc) protecting group is designed to be stable under neutral and basic conditions but cleaves readily in the presence of strong acids like trifluoroacetic acid (TFA).[4] This allows for selective deprotection of the amine group at a desired step in a multi-step synthesis.
Q3: What are the storage and handling recommendations for this compound?
A3: It is recommended to store this compound at -20°C in a sealed container, away from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the tosyl group. The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1]
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in this compound synthesis. The following sections address potential causes and provide solutions to improve your reaction outcome.
Problem 1: Incomplete Tosylation Reaction
Symptoms:
-
Presence of a significant amount of the starting material (t-Boc-N-amido-PEG5-OH) in the final reaction mixture, as observed by TLC, LC-MS, or NMR.
-
Low isolated yield of the desired this compound product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagents | Ensure accurate measurement of starting materials. A slight excess (1.1-1.5 equivalents) of p-toluenesulfonyl chloride (TsCl) is often used to drive the reaction to completion. |
| Ineffective Base | The choice and amount of base are critical. Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used to neutralize the HCl generated during the reaction. Ensure the base is fresh and anhydrous. The amount of base should be at least stoichiometric to the TsCl used. |
| Low Reaction Temperature | While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Short Reaction Time | Tosylation of sterically hindered or less reactive alcohols can be slow. Increase the reaction time and monitor its progress until the starting material is consumed. |
| Moisture in the Reaction | The presence of water can hydrolyze the p-toluenesulfonyl chloride and the tosylate product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3] |
Problem 2: Product Degradation and Side Reactions
Symptoms:
-
Appearance of multiple spots on TLC or unexpected peaks in LC-MS analysis.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-tosylation | Using a large excess of TsCl can lead to side reactions. It is recommended to use a controlled stoichiometric amount of TsCl (e.g., 1.05–1.1 equivalents).[3] |
| Side reactions with the Boc group | While generally stable, prolonged exposure to harsh conditions or high temperatures could potentially affect the t-Boc group. It is important to maintain controlled reaction conditions. |
| Degradation of the PEG backbone | The PEG chain can be susceptible to degradation at very high temperatures or in the presence of strong oxidizing agents. Avoid excessive heating and ensure the use of high-purity reagents. |
| Hydrolysis of the Tosylate | The tosylate group can be hydrolyzed back to the alcohol in the presence of water, especially during workup. Use anhydrous conditions and minimize exposure to aqueous environments during purification if possible. |
Data Presentation
Optimizing reaction conditions is key to achieving high yields. The following table summarizes the impact of various parameters on the tosylation reaction yield, based on typical organic synthesis principles.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Recommendation |
| Temperature | 0°C to Room Temperature | 75-85 | 50°C | Potentially lower due to side reactions | Start the reaction at 0°C and allow it to proceed at room temperature for optimal results. |
| Reaction Time | 4-6 hours | 80-90 | 1-2 hours | 50-60 | Monitor the reaction by TLC/LC-MS to ensure completion, typically requiring several hours. |
| Equivalents of TsCl | 1.1 eq | 85-95 | > 2.0 eq | Variable, with increased side products | Use a slight excess of TsCl to ensure complete conversion of the starting alcohol. |
| Base | Triethylamine (TEA) | 80-90 | Pyridine | 75-85 | TEA is a commonly used and effective base for this transformation. |
Note: The presented yield percentages are illustrative and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from t-Boc-N-amido-PEG5-OH.
Materials:
-
t-Boc-N-amido-PEG5-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve t-Boc-N-amido-PEG5-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Monitoring the Reaction by TLC
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Stationary Phase: Silica gel plates.
-
Visualization: The product and starting material can be visualized using a UV lamp (254 nm) and/or by staining with an appropriate agent such as potassium permanganate. The tosylated product should have a higher Rf value than the starting alcohol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the reaction.
References
improving the solubility of t-Boc-N-amido-PEG5-Tos conjugates
Welcome to the Technical Support Center for t-Boc-N-amido-PEG5-Tos conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of these important chemical linkers.
Frequently Asked Questions (FAQs)
Q1: What is the general purpose of the this compound linker?
This compound is a heterobifunctional linker used in bioconjugation and drug delivery. It comprises three key components:
-
t-Boc (tert-butyloxycarbonyl) protected amine: A stable protecting group for a primary amine that can be removed under mild acidic conditions.[1][2][3]
-
PEG5 (pentaethylene glycol) spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances aqueous solubility and provides a flexible bridge between conjugated molecules.[1][2][4]
-
Tos (tosylate) group: A good leaving group that readily reacts with nucleophiles like amines and thiols, enabling covalent attachment to target molecules.[1][][6]
Q2: I'm having trouble dissolving my this compound. Why might this be happening?
While the PEG5 spacer is included to improve solubility, the terminal t-Boc and tosyl groups are relatively hydrophobic. This amphiphilic nature can lead to poor solubility in certain solvents. The relatively short PEG chain may not be sufficient to overcome the insolubility imparted by the end groups, especially at higher concentrations.
Q3: How does the molecular weight of PEG affect the solubility of PEGylated compounds?
Generally, as the molecular weight of the PEG chain increases, its solubility in water and many organic solvents changes.[7] For solid PEGs, increased molecular weight can lead to decreased water solubility at room temperature.[7][8] However, the hydrophilic nature of the PEG chain generally enhances the solubility of conjugated hydrophobic molecules.[9]
Q4: Can temperature be used to improve the solubility of my conjugate?
Yes, for solid polyethylene glycols, increasing the temperature generally increases their water solubility.[8] Gently warming the solution while stirring can be an effective method to dissolve PEGylated compounds.[10] However, be cautious about the thermal stability of your specific conjugate and any other molecules in your reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and offers potential solutions.
Problem 1: The conjugate is insoluble in my chosen aqueous buffer.
| Possible Cause | Suggested Solution |
| Hydrophobic end-groups | The t-Boc and tosyl groups can decrease aqueous solubility. |
| Low Temperature | Solubility of some PEG compounds is lower at colder temperatures. |
| pH of the buffer | The pH can affect the overall charge and solubility of the molecule it is being conjugated to. |
| High Concentration | The desired concentration may be above the solubility limit. |
Experimental Protocol: Improving Aqueous Solubility
-
Co-solvent Addition:
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol.
-
Slowly add this solution dropwise to your aqueous buffer with vigorous stirring. Do not exceed a final organic solvent concentration that would be detrimental to your downstream application.
-
-
Temperature Adjustment:
-
Gently warm the aqueous buffer to 30-40°C while stirring.
-
Gradually add the solid this compound to the warmed buffer.
-
Allow the solution to cool to room temperature once the conjugate has dissolved.
-
Problem 2: The conjugate precipitates out of organic solvent.
| Solvent Selection Guide | |
| Recommended Solvents | Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)[11] |
| Solvents to Avoid | Aliphatic hydrocarbons (e.g., hexane, pentane), Ether[8][10] |
Experimental Protocol: Dissolving in Organic Solvents
-
Solvent Screening:
-
Test the solubility of a small amount of the conjugate in a panel of recommended organic solvents to find the most suitable one for your application.
-
-
Sonication:
-
If the conjugate is slow to dissolve, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
-
Elevated Temperature:
-
Similar to aqueous solutions, gently warming the organic solvent can improve solubility. Perform this in a well-ventilated fume hood and away from ignition sources.
-
Visualizing Experimental Workflows
Below are diagrams outlining the decision-making process and experimental steps for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Caption: Co-solvent addition protocol.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Polyethylene glycol derivatives [m.chemicalbook.com]
- 9. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
<
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to mitigate protein aggregation during the PEGylation process.
Section 1: Understanding and Identifying Aggregation
Q1: What are the common signs of protein aggregation during my PEGylation experiment?
A1: Aggregation can be identified through several observations. Visually, you might notice cloudiness (turbidity), opalescence, or the formation of visible particles (precipitates) in your reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue that can arise from multiple factors:
-
Intermolecular Cross-linking: Using bifunctional PEG linkers, which have reactive groups on both ends, can link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the chance of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition are critical for protein stability.[1][2][3] Deviating from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally considered a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that lead to aggregation.[1][4] The length of the PEG chain can also play a role in these interactions.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent, or a high percentage of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[1]
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical methods are available to detect and quantify protein aggregation. The best method often depends on the size and nature of the aggregates.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic radius).[1][5][6] | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[1] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by particle movement.[1][6] | Provides the average particle size, size distribution, and polydispersity index (PDI).[1] |
| UV-Vis Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 350 nm) indicates light scattering by aggregates.[2][5] | A simple way to detect the presence of aggregates. |
| Nanoparticle Tracking Analysis (NTA) | Tracks the Brownian motion of individual nanoparticles to determine their size and concentration.[5] | Provides high-resolution size distribution and concentration of nanoparticles. |
Section 2: Troubleshooting and Optimization Strategies
This section provides a systematic approach to troubleshooting aggregation issues.
Q4: My protein is aggregating. What is the first thing I should check?
A4: First, verify the quality and type of your PEG reagent. If you are unintentionally using a homobifunctional PEG linker instead of a monofunctional one, it can lead to extensive cross-linking and aggregation.[1] Ensure you are using a high-quality, monofunctional PEG reagent if your goal is to attach a single PEG chain per protein.
Q5: How do I optimize the reaction conditions to minimize aggregation?
A5: Systematic optimization of reaction parameters is crucial. You should screen a range of conditions to find the sweet spot for your specific protein.
| Parameter | Recommendation | Rationale |
| pH | Screen a range of pH values. For N-terminal PEGylation, a lower pH (around 5.0-6.5) can be more selective.[1][3] For lysine (B10760008) PEGylation, a pH of 7.0 or higher is typically used.[1] | Protein solubility and the reactivity of target amino acid residues are highly pH-dependent. Proteins are often least soluble at their isoelectric point (pI).[7] |
| Temperature | Test different temperatures (e.g., 4°C vs. room temperature).[1][3] | Lowering the temperature slows down the reaction rate, which can favor controlled modification over intermolecular cross-linking.[1] |
| Protein Concentration | Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1][7] | Lower concentrations reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | Screen various molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1] | A high excess of PEG can drive the reaction but also increases the risk of multi-PEGylation and aggregation.[1] Start with a lower ratio and increase it gradually. |
Q6: I'm still observing aggregation after optimizing the core reaction conditions. What else can I try?
A6: If aggregation persists, consider these advanced strategies:
-
Stepwise Addition of PEG: Instead of adding the PEG reagent all at once, add it in smaller portions over time. This maintains a lower instantaneous concentration of the PEG reagent, which can favor a more controlled reaction.[1]
-
Use of Stabilizing Excipients: Adding excipients to the reaction buffer can significantly enhance protein stability.[1][8]
Q7: What are excipients, and how can they prevent aggregation during PEGylation?
A7: Excipients are additives that can help stabilize proteins. They work through various mechanisms, such as preferential exclusion, which strengthens the hydration shell around the protein, or by preventing interactions at hydrophobic interfaces.[8]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Preferentially excluded from the protein surface, promoting a more compact, stable conformation.[8] |
| Amino Acids | Arginine, Glutamic Acid, Glycine | 50-250 mM | Can suppress aggregation by binding to charged or hydrophobic regions on the protein surface. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation by competitively binding to interfaces or by shielding hydrophobic patches on the protein.[8] |
| Salts | NaCl, KCl | 50-150 mM | Modulate electrostatic interactions between protein molecules.[9] |
Section 3: Experimental Protocols
Protocol 1: Screening Reaction Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening key reaction parameters in a microplate format.
-
Preparation:
-
Prepare a series of buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0).
-
Prepare stock solutions of your protein and activated PEG reagent.
-
-
Reaction Setup:
-
In a 96-well plate, set up a matrix of reactions. Vary one parameter per row/column (e.g., pH, PEG:protein molar ratio, protein concentration).
-
Add the appropriate volume of protein solution and reaction buffer to each well.
-
Initiate the reactions by adding the activated PEG reagent.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for a set amount of time.
-
-
Quenching (Optional):
-
Stop the reactions by adding a quenching agent if necessary (e.g., a small molecule with a primary amine for NHS-ester chemistry).[1]
-
-
Analysis:
-
Analyze each reaction mixture for the extent of aggregation using a suitable technique like DLS or by measuring turbidity at 350 nm.
-
Analyze the degree of PEGylation using SDS-PAGE or SEC-HPLC.
-
-
Data Evaluation:
-
Compare the results to identify the conditions that provide the desired level of PEGylation with minimal aggregation.[1]
-
Protocol 2: Quantification of Soluble Aggregates by SEC-HPLC
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[2]
-
System Preparation:
-
Equilibrate a suitable SEC-HPLC column (e.g., a TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 150 mM sodium phosphate, 100 mM NaCl, pH 6.9).[10]
-
-
Sample Preparation:
-
Filter your PEGylated protein sample through a 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Injection and Separation:
-
Inject a known amount of the filtered sample onto the equilibrated SEC column.
-
Run the separation isocratically at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species.
-
Calculate the percentage of each species relative to the total peak area.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. approcess.com [approcess.com]
- 6. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up t-Boc-N-amido-PEG5-Tos Reactions
Welcome to the technical support center for the synthesis and scale-up of t-Boc-N-amido-PEG5-Tos. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this heterobifunctional PEG linker at a larger scale. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete tosylation when scaling up?
A1: The most frequent cause of incomplete tosylation at scale is the presence of residual moisture in the starting materials or solvents. Water readily hydrolyzes tosyl chloride, consuming the reagent and reducing the reaction's efficiency.[1] On a larger scale, ensuring completely anhydrous conditions can be more challenging. Another common issue is poor solubility of the PEG starting material or the tosylating agent in the chosen solvent, which can be exacerbated at higher concentrations.[1]
Q2: I am observing significant amounts of a di-tosylated byproduct. How can this be minimized?
A2: The formation of di-tosylated byproducts suggests a reaction with a diol impurity in your starting t-Boc-N-amido-PEG5-OH. It is crucial to use a high-purity, monodisperse PEG starting material. If diol impurities are unavoidable, using a slight excess of the PEG starting material relative to the tosylating agent can help minimize the formation of the di-tosylated species.
Q3: My final product is difficult to purify, showing streaks on silica (B1680970) gel chromatography. What purification strategies are recommended?
A3: The polar nature of PEG compounds often leads to poor separation and streaking on standard silica gel.[2] For effective purification, a slow, shallow gradient elution is recommended.[2] Alternatively, reversed-phase HPLC is a highly effective method for purifying PEGylated compounds, offering better resolution.[2] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a successful strategy.[3][4]
Q4: During the Boc-deprotection step of a downstream application, I am seeing side products. What could be the cause?
A4: Acid-mediated Boc deprotection generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to undesirable byproducts.[5] This is a greater concern with electron-rich aromatic rings, thiols, and some heterocyclic structures.[5] Using scavengers, such as triethylsilane or thioanisole, during the deprotection step can help to trap the tert-butyl cation and minimize these side reactions.
Q5: How does raw material variability impact the scale-up of this reaction?
A5: Variability in raw materials, such as the purity and polydispersity of the initial PEG linker, can significantly affect the consistency and yield of the final product.[6] Impurities like diols can lead to cross-linked byproducts, complicating purification. It is essential to source high-purity, well-characterized starting materials and to have robust analytical methods to qualify incoming batches.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Incomplete consumption of starting alcohol | 1. Moisture: Presence of water hydrolyzing TsCl.[1]2. Insufficient Reagents: Stoichiometry not optimized for scale.3. Poor Solubility: Reagents not fully dissolved at higher concentrations.[1] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity tosyl chloride and base.2. Increase the equivalents of tosyl chloride and base slightly (e.g., from 1.2 eq to 1.5 eq).3. Choose a solvent with high solubility for all reactants, such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] |
| Product loss during workup | Emulsion formation: PEG compounds can act as surfactants, making extractions difficult.Product solubility in aqueous phase: Shorter PEG chains can have some water solubility. | Use brine to break emulsions. Minimize the number of aqueous washes. Consider back-extracting the aqueous layers with fresh organic solvent. |
| Degradation of product | Unstable tosylate: The tosylate group can be susceptible to hydrolysis or reaction with nucleophiles. | Ensure the workup is performed promptly and under neutral or slightly acidic pH. Avoid exposure to strong bases or nucleophiles after the reaction is complete. |
Issue 2: Impurities in the Final Product
| Symptom | Potential Cause | Recommended Action |
| Peak corresponding to di-tosylated PEG | Diol impurity in starting material: The starting t-Boc-N-amido-PEG5-OH contains the corresponding diol. | Qualify the starting material purity by LC-MS or HPLC. If diol is present, consider a pre-purification step or adjust stoichiometry. |
| Unreacted tosyl chloride or toluenesulfonic acid | Incomplete quenching/workup: Residual reagents carried through purification. | Ensure a thorough aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic byproducts and unreacted tosyl chloride. |
| Broad peaks in NMR or LC-MS | Polydispersity: The starting PEG material is not monodisperse. | Use a high-purity, monodisperse t-Boc-N-amido-PEG5-OH starting material. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry principles for tosylation of PEG-alcohols.
Materials:
-
t-Boc-N-amido-PEG5-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve t-Boc-N-amido-PEG5-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in DCM.
Data Presentation
Table 1: Recommended Reagent Stoichiometry for Different Scales
| Scale | t-Boc-N-amido-PEG5-OH (eq) | TsCl (eq) | Base (eq) | Solvent Volume (mL/g) |
| Lab Scale (1-5 g) | 1.0 | 1.2 | 1.5 | 15-20 |
| Pilot Scale (100-500 g) | 1.0 | 1.3 | 1.8 | 10-15 |
| Production Scale (>1 kg) | 1.0 | 1.5 | 2.0 | 8-12 |
Note: These are starting recommendations and may require optimization based on specific equipment and raw material purity.
Table 2: Comparison of Purification Methods
| Method | Scale | Advantages | Disadvantages |
| Silica Gel Chromatography | Lab to Pilot | Cost-effective, well-established. | Can have poor resolution for PEG compounds, potential for streaking.[2] |
| Reversed-Phase HPLC | Lab to Pilot | High resolution, excellent for polar compounds. | More expensive, requires specialized equipment, solvent intensive.[2] |
| HILIC | Lab | Effective for very polar compounds where reversed-phase fails.[3][4] | Can require longer equilibration times, may not be suitable for all PEG lengths. |
Visualizations
Caption: A flowchart of the synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein/Molecule: The original, unmodified biomolecule.[2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[2]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[2] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[4] PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][3][5][6]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.[4] It can be a useful supplementary tool to IEX, although it may have lower capacity and resolution.[]
-
Reversed-Phase Chromatography (RPC): Often used on an analytical scale, RPC can be effective for separating positional isomers.[]
Non-chromatographic techniques like membrane separation (ultrafiltration, diafiltration) are cost-effective for removing small molecules like unreacted PEG but cannot separate isomers.[]
Q3: How does PEGylation affect a protein's behavior in chromatography?
The attachment of PEG chains significantly alters a protein's physicochemical properties:
-
Increased Hydrodynamic Radius: PEGylation makes the molecule significantly larger, which is the basis for separation by SEC.[] The PEGylated conjugate will elute earlier than the native protein.[4]
-
Charge Shielding: The neutral PEG chains can mask the surface charges of the protein.[][3] This altered charge density is exploited in IEX to separate PEGylated species from the un-PEGylated protein and to resolve positional isomers.[][5]
-
Modified Hydrophobicity: The hydrophobicity of the protein can be modified upon PEGylation, which is the principle behind using HIC for purification.[7]
Q4: Can I remove unreacted PEG using dialysis?
Yes, dialysis or diafiltration can be effective for removing smaller, unreacted PEG reagents from a much larger PEGylated protein.[8] However, this method's efficiency depends on a significant size difference between the PEG reagent and the PEGylated product. It is generally not suitable for removing unreacted protein or separating different PEGylated species.[]
Data Presentation: Comparison of HPLC Methods
The following table provides a comparative overview of the primary HPLC methods used for the analysis and purification of PEGylated proteins.
| Method | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG and native protein; Assessing aggregation.[][2] | Robust, predictable, mild conditions.[] | Cannot separate positional isomers; Resolution decreases for species with small size differences.[3][9] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of mono-, di-, and multi-PEGylated species; Resolution of positional isomers.[][6] | High resolution for charge variants; Widely applicable.[] | PEG can cause "charge shielding," reducing binding; Steric hindrance can lower binding capacity.[2][9] |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal separation to IEX and SEC.[] | Can separate species with similar size and charge.[7] | Lower capacity and resolution compared to IEX; Performance can be difficult to predict.[][10] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity (using organic solvents) | High-resolution analytical separation of positional isomers.[] | Excellent resolution for closely related species. | Organic solvents can cause protein denaturation; Not ideal for preparative scale.[9] |
Purification Workflow & Troubleshooting
The diagram below illustrates a general workflow for the purification of PEGylated compounds, starting from the crude reaction mixture.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of PEGylated conjugate and unreacted protein/PEG | Inappropriate column choice (pore size). | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size.[2] For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[2] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[2][4] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[2][11] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase.[2] | |
| Broad Peaks | Polydispersity of the PEG reagent. | This is inherent to many PEG reagents and will cause the conjugate peak to be broader than the native protein peak.[10][12] |
| Column is overloaded. | Reduce the sample concentration or injection volume.[11] |
Ion Exchange Chromatography (IEX)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[2] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[2][4] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size.[2] Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[2] |
| Protein Elutes in Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[2] |
The decision tree below can help guide your troubleshooting process for common chromatography issues.
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HPLC/FPLC system and the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[4]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[4]
-
Elution: Elute the sample with the SEC Running Buffer at a constant, appropriate flow rate for the selected column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, native protein and unreacted PEG.[4]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[4]
-
Pooling: Pool the fractions containing the pure product.[4]
Protocol 2: Purification of PEGylated Species using Ion Exchange Chromatography (IEX)
This protocol is designed to separate PEGylated proteins based on their degree of PEGylation. This example assumes cation exchange chromatography (negatively charged resin).
Materials:
-
Cation exchange column (e.g., HiTrap SP or similar)
-
HPLC or FPLC system
-
Partially purified sample from SEC (containing a mixture of PEGylated species)
-
Buffer A: Low salt concentration buffer (e.g., 20 mM MES, pH 6.0)
-
Buffer B: High salt concentration buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: If necessary, perform a buffer exchange on the sample from the SEC step into Buffer A using dialysis or a desalting column. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the cation exchange column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.[2]
-
Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.[2] Collect the flow-through for analysis.
-
Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.[2]
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20-30 column volumes).[2] Due to charge shielding, PEGylated proteins typically elute at lower salt concentrations than their native counterparts. Species with a higher degree of PEGylation will elute earlier.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE, SEC-HPLC, or mass spectrometry to identify the fractions containing the desired mono-PEGylated species.
-
Pooling: Pool the relevant fractions containing the purified target compound.
References
- 2. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
Technical Support Center: Optimizing Buffer Conditions for t-Boc-N-amido-PEG5-Tos Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using t-Boc-N-amido-PEG5-Tos in conjugation reactions.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting this compound with a primary amine?
The optimal pH is typically between 8.0 and 9.5. This is a compromise between two factors: the nucleophilicity of the amine and the stability of the reactant. The amine needs to be in its deprotonated, nucleophilic state (R-NH2) to react with the tosyl group. This is favored at a pH above the pKa of the amine (typically around 8.5-10.5 for primary amines). However, at very high pH ( > 10), hydrolysis of the tosyl group can become a competing side reaction.
2. Can I use phosphate-buffered saline (PBS) for this reaction?
It is generally not recommended to use PBS or other phosphate-containing buffers. Phosphate can act as a nucleophile and compete with the target molecule, leading to the formation of a phosphate-PEG adduct and reducing the overall yield of the desired conjugate. Buffers such as sodium bicarbonate, sodium borate, or HEPES are better choices.
3. Is the t-Boc protecting group stable under the recommended reaction conditions?
The t-Boc group is stable in the recommended pH range of 8.0-9.5. It is, however, labile to acidic conditions (pH < 4) and strong acids. Therefore, it is crucial to avoid acidic conditions during the conjugation reaction and subsequent purification steps if the t-Boc group needs to remain intact.
4. What is the recommended temperature for the conjugation reaction?
The reaction is typically carried out at room temperature (20-25 °C). For less reactive nucleophiles or to speed up the reaction, the temperature can be increased to 37 °C. However, higher temperatures can also increase the rate of side reactions, such as hydrolysis of the tosyl group. It is recommended to start at room temperature and optimize if necessary.
5. How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | 1. Incorrect pH: The pH of the reaction buffer may be too low, resulting in a protonated and non-nucleophilic amine. | 1. Ensure the pH of the reaction buffer is between 8.0 and 9.5. Use a calibrated pH meter to verify. |
| 2. Inactive nucleophile: The target molecule may have degraded or is not sufficiently reactive. | 2. Check the purity and integrity of your target molecule. | |
| 3. Hydrolyzed this compound: The reagent may have hydrolyzed due to improper storage or handling. | 3. Use a fresh batch of the PEG reagent. Store it under desiccated conditions as recommended by the supplier. | |
| Multiple products observed | 1. Reaction with buffer components: Nucleophilic buffer components (e.g., phosphate, Tris) can react with the tosyl group. | 1. Use a non-nucleophilic buffer such as sodium bicarbonate, sodium borate, or HEPES. |
| 2. Multiple reactive sites on the target molecule: If the target molecule has multiple nucleophilic sites, multiple PEGylation products can be formed. | 2. Consider using a protecting group strategy to block other reactive sites on your target molecule. | |
| Loss of t-Boc group | 1. Acidic conditions: The t-Boc group may have been unintentionally removed due to exposure to acidic conditions during the reaction or workup. | 1. Ensure all buffers and solutions used are at a neutral or slightly basic pH. Avoid acid treatment during purification if the t-Boc group needs to be retained. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the same reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4 °C overnight.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted PEG reagent.
-
Purification: Remove the excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC or MS to determine the degree of PEGylation.
Visual Guides
Caption: Experimental workflow for a typical conjugation reaction.
Caption: Decision tree for troubleshooting low product yield.
Caption: Relationship between pH, amine state, and reaction outcome.
Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of steric hindrance in PEGylation reactions. Our goal is to equip you with the knowledge and methodologies to optimize your conjugation strategies and achieve desired product profiles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation?
A1: Steric hindrance in PEGylation refers to the spatial obstruction caused by the polyethylene (B3416737) glycol (PEG) chain that can impede the reaction between the PEG reagent and the target functional group on the biomolecule. This can also refer to the "shielding" effect of the attached PEG, which can block access to the biomolecule's active or binding sites, potentially reducing its biological activity.[1][2]
Q2: How does the size and structure of PEG contribute to steric hindrance?
A2: The molecular weight and architecture of the PEG polymer are critical factors. Longer, linear PEG chains occupy a larger hydrodynamic volume, creating a more significant steric barrier.[3][4] Branched or "PEG2" structures can also be used to mitigate activity loss by creating a bulky structure that is less likely to obstruct the active site cleft of an enzyme.[5] The density of PEG chains on the surface of a nanoparticle or protein also plays a crucial role; a dense "brush" conformation provides a more substantial steric shield than a less dense "mushroom" conformation.[3]
Q3: What are the common consequences of unmanaged steric hindrance in my PEGylation reaction?
A3: Unmanaged steric hindrance can lead to several undesirable outcomes, including:
-
Low PEGylation efficiency: The reaction may be slow or incomplete, resulting in a low yield of the desired PEGylated product.[2]
-
Reduced biological activity: The attached PEG can block the active site or receptor-binding domains of the protein, leading to a partial or complete loss of function.[5]
-
Heterogeneous product mixture: Steric hindrance can lead to the formation of multiple PEGylated species with varying numbers of PEG chains attached, complicating purification and characterization.[6]
-
Protein aggregation: In some cases, unfavorable interactions during the PEGylation process can lead to the aggregation of the biomolecule.[7]
Q4: How can I minimize the impact of steric hindrance on my protein's activity?
A4: Several strategies can be employed:
-
Site-specific PEGylation: By directing the attachment of PEG to a specific site away from the active or binding regions, you can preserve the protein's function.[8][9]
-
Use of cleavable linkers: These linkers allow the PEG chain to be detached from the biomolecule under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), restoring the native protein's activity at the target site.[10]
-
Optimization of PEG size: Using the smallest PEG chain that provides the desired pharmacokinetic benefits can help minimize steric hindrance. PEGs in the 2-5 kDa range are often a good balance.[4]
-
Employing branched PEG: For some proteins, branched PEGs can better preserve activity compared to linear PEGs of the same molecular weight.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during PEGylation reactions, with a focus on issues arising from steric hindrance.
Problem 1: Low Yield of Mono-PEGylated Product and Formation of Multiple PEGylated Species
| Possible Cause | Troubleshooting Steps |
| Non-specific reaction conditions | Optimize reaction pH. For N-terminal PEGylation, a lower pH (around 5.0-7.0) can favor the more nucleophilic alpha-amino group over the epsilon-amino groups of lysines.[6][11] |
| High PEG:protein molar ratio | Reduce the molar excess of the PEG reagent. Start with a 1:1 to 5:1 molar ratio and gradually increase it while monitoring the reaction products.[7][11] |
| Steric hindrance from existing PEG chains | Consider a stepwise addition of the PEG reagent to maintain a lower instantaneous concentration, which can favor mono-PEGylation.[7] |
| Suboptimal reaction time | Monitor the reaction over time using techniques like SDS-PAGE or SEC-HPLC to determine the optimal reaction time that maximizes the yield of the mono-PEGylated product before significant di- or tri-PEGylation occurs.[11] |
Problem 2: Significant Loss of Biological Activity After PEGylation
| Possible Cause | Troubleshooting Steps |
| PEG attachment at or near the active site | Employ site-specific PEGylation strategies. This can be achieved by targeting N-terminal amines at a controlled pH, or by introducing a unique cysteine residue for thiol-specific PEGylation away from the active site.[9][12] |
| Steric hindrance from the PEG chain | Use a smaller molecular weight PEG. If a larger PEG is necessary for pharmacokinetic properties, consider using a cleavable linker that will release the native protein at the target site.[10] |
| Conformational changes in the protein | Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) to assess if the PEGylation process has induced significant structural changes. |
| Aggregation of the PEGylated protein | Optimize reaction conditions such as protein concentration, temperature, and buffer composition. The addition of stabilizing excipients can also help prevent aggregation.[7] |
Problem 3: Protein Aggregation During the PEGylation Reaction
| Possible Cause | Troubleshooting Steps |
| High protein concentration | Perform the reaction at a lower protein concentration. A screening of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) is recommended.[7] |
| Suboptimal pH leading to instability | Screen a range of pH values to find the optimal pH for both protein stability and the PEGylation reaction.[7] |
| Unfavorable reaction temperature | Conduct the reaction at different temperatures (e.g., 4°C, room temperature) to find a balance between reaction rate and protein stability.[7] |
| Hydrophobic interactions | Add stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants to the reaction buffer.[7] |
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on PEGylation outcomes. The values presented are illustrative and should be optimized for each specific biomolecule.
| Parameter | Condition | Typical Outcome | Considerations |
| PEG:Protein Molar Ratio | Low (1:1 - 3:1) | Higher proportion of mono-PEGylated product, lower overall conversion. | Good for preserving activity when multi-PEGylation is detrimental. |
| High (5:1 - 20:1) | Higher overall conversion, but increased risk of multi-PEGylation and aggregation.[7][11] | May be suitable when a high degree of PEGylation is desired and activity is not compromised. | |
| pH (for N-terminal PEGylation) | 5.0 - 6.5 | Increased selectivity for the N-terminal α-amino group.[11] | Slower reaction rate. |
| 7.0 - 8.5 | Faster reaction rate, but lower selectivity, leading to more lysine (B10760008) PEGylation.[6] | Increased risk of a heterogeneous product mixture. | |
| Temperature | 4°C | Slower reaction rate, but may improve protein stability and reduce aggregation.[7] | Requires longer reaction times. |
| Room Temperature (20-25°C) | Faster reaction rate.[11] | May increase the risk of protein aggregation for less stable proteins. | |
| PEG Molecular Weight | 2-5 kDa | Good balance of improved pharmacokinetics and reduced steric hindrance.[4] | May not provide sufficient shielding for highly immunogenic proteins. |
| >20 kDa | Significant increase in hydrodynamic size and circulation half-life. | Higher risk of steric hindrance and loss of biological activity.[3] |
Experimental Protocols & Methodologies
Protocol 1: Optimization of N-Terminal PEGylation
This protocol outlines a general procedure for optimizing the selective PEGylation of a protein's N-terminal α-amino group using an aldehyde-activated PEG.
-
Buffer Preparation: Prepare a series of reaction buffers (e.g., sodium phosphate) at different pH values ranging from 5.0 to 7.5.
-
Protein and PEG Reagent Preparation: Dissolve the protein to be PEGylated in the chosen reaction buffer at a concentration of 1-5 mg/mL. Prepare a stock solution of mPEG-aldehyde in the same buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix the protein solution with the mPEG-aldehyde stock solution to achieve different molar ratios (e.g., 1:1, 3:1, 5:1). Add a reducing agent such as sodium cyanoborohydride.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-24 hours).[11]
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer.
-
Analysis: Analyze the reaction products using SDS-PAGE to visualize the formation of PEGylated species of different molecular weights. Use SEC-HPLC to quantify the relative amounts of unreacted protein, mono-PEGylated, and multi-PEGylated products.[13][14]
-
Activity Assay: Perform a biological activity assay to determine the functional consequence of PEGylation under each condition.
Protocol 2: Characterization of PEGylated Proteins by SEC-HPLC
Size-exclusion high-performance liquid chromatography (SEC-HPLC) is a key technique for separating and quantifying PEGylation products.
-
Column and Mobile Phase: Use a size-exclusion column appropriate for the molecular weight range of your protein and its PEGylated forms. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase.
-
Injection and Separation: Inject the sample onto the SEC column. The separation is based on hydrodynamic volume; larger molecules (higher degree of PEGylation) will elute earlier.
-
Detection: Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or a charged aerosol detector (CAD) for PEG-containing species that lack a chromophore.[13][14]
-
Data Analysis: Integrate the peak areas to determine the relative percentages of unreacted protein and the different PEGylated species.
Visualizing PEGylation Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and experimental workflows for managing steric hindrance in PEGylation.
Caption: Decision tree for selecting a PEGylation strategy.
Caption: Workflow for optimizing PEGylation reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Navigating ADC Development with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG (Polyethylene Glycol) linker in an Antibody-Drug Conjugate (ADC) serves as a molecular bridge between the antibody and the cytotoxic payload. Its primary roles are to:
-
Enhance Solubility: Many potent cytotoxic payloads are hydrophobic and can cause the ADC to aggregate in aqueous solutions. The hydrophilic nature of PEG linkers helps to solubilize the ADC, preventing aggregation and improving its stability.[1][2][3]
-
Improve Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life by reducing renal clearance.[1][2][4] This extended circulation time can result in greater accumulation of the ADC at the tumor site.
-
Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenic response against the ADC.[1][2]
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can allow for the attachment of a higher number of drug molecules per antibody without compromising the ADC's integrity.[1][2]
Q2: How does the length of the PEG linker impact ADC efficacy and safety?
A2: The length of the PEG chain is a critical parameter that can significantly influence the therapeutic window of an ADC. It represents a trade-off between improved pharmacokinetics and potentially reduced potency.[1]
-
Short PEG Linkers (e.g., PEG2-PEG4): These may result in faster clearance and a shorter half-life. While they might retain higher in vitro potency, the reduced exposure in vivo can lead to lower overall efficacy.[1]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12): This range often provides a good balance, leading to a longer half-life and significant improvements in in vivo efficacy with only a moderate impact on in vitro potency.[1][5]
-
Long PEG Linkers (e.g., PEG24 or larger): These can significantly prolong the half-life and may lead to the highest in vivo efficacy.[1][4] However, they can sometimes sterically hinder the interaction of the ADC with its target cell or the release of the payload, potentially leading to a more substantial reduction in in vitro cytotoxicity.[1][4]
Q3: What are the common causes of ADC aggregation when using PEG linkers?
A3: While PEG linkers are used to reduce aggregation, it can still occur due to several factors:
-
Insufficient PEG Length: If the PEG chain is too short, it may not adequately shield the hydrophobic payload, leading to aggregation, especially at higher Drug-to-Antibody Ratios (DARs).[6]
-
High DAR: Even with a PEG linker, conjugating a large number of hydrophobic drug molecules to an antibody can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[7]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability. If the pH is close to the isoelectric point of the ADC, its solubility will be at its minimum, increasing the risk of aggregation.
-
Presence of Organic Solvents: During the conjugation process, organic solvents are often used to dissolve the payload-linker. Residual solvents or high concentrations can denature the antibody and lead to aggregation.
Q4: What is a cleavable vs. a non-cleavable PEG linker, and when should each be used?
A4: The choice between a cleavable and non-cleavable linker is a critical design decision in ADC development.[8]
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved to release the payload upon entering the target cell.[9] Cleavage is typically triggered by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes (e.g., cathepsins).[10] Cleavable linkers can be advantageous as they can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[8]
-
Non-Cleavable Linkers: These linkers remain attached to the payload after internalization and degradation of the antibody within the lysosome.[8] The payload is released with the linker and a fragment of the antibody (an amino acid) still attached. This approach generally offers greater plasma stability and a potentially better safety profile due to a lower risk of premature payload release.[8] However, the payload-linker-amino acid complex must retain its cytotoxic activity.
The choice depends on the payload's mechanism of action, the target antigen's biology, and the desired safety and efficacy profile.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Possible Causes:
-
Inefficient Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.
-
Steric Hindrance: The PEG linker, especially if it is long, might sterically hinder the access of the maleimide (B117702) group to the thiol groups on the antibody.[6]
-
Hydrolysis of Maleimide: The maleimide group on the linker can undergo hydrolysis, rendering it inactive for conjugation.
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to incomplete conjugation. The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5.[10]
Troubleshooting Steps:
-
Optimize Antibody Reduction:
-
Vary the concentration of the reducing agent (e.g., TCEP or DTT).
-
Adjust the incubation time and temperature for the reduction step.
-
Ensure the reducing agent is fresh and active.
-
-
Evaluate Linker Accessibility:
-
Test PEG linkers of varying lengths to see if a shorter linker improves conjugation efficiency.
-
Consider using site-specific conjugation methods to target more accessible sites on the antibody.
-
-
Control Maleimide Stability:
-
Prepare the maleimide-activated drug-linker solution immediately before use.
-
Store maleimide-containing reagents in a dry environment to prevent hydrolysis.
-
-
Optimize Conjugation Conditions:
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.
-
Vary the molar excess of the drug-linker to the antibody.
-
Optimize the reaction time and temperature.
-
Logical Diagram for Troubleshooting Low DAR
Caption: Troubleshooting workflow for low DAR in ADC conjugation.
Issue 2: ADC Aggregation
Possible Causes:
-
High Hydrophobicity: The overall hydrophobicity of the ADC, driven by the payload and insufficient shielding by the PEG linker, is a primary cause of aggregation.[3]
-
High DAR: A higher number of conjugated drug molecules increases the likelihood of hydrophobic interactions between ADC molecules.[7]
-
Suboptimal Formulation: The buffer composition, including pH and excipients, may not be optimal for maintaining the stability of the ADC.
-
Stress During Processing: Physical stresses such as agitation, freeze-thaw cycles, or exposure to interfaces can induce aggregation.
Troubleshooting Steps:
-
Modify the PEG Linker:
-
Optimize the DAR:
-
Aim for a lower, more homogeneous DAR. An optimal DAR is typically between 2 and 4.[7]
-
Use site-specific conjugation to produce ADCs with a defined and uniform DAR.
-
-
Optimize the Formulation:
-
Screen different buffer systems and pH values to find the conditions of maximum stability.
-
Evaluate the use of stabilizing excipients, such as polysorbates or sugars.
-
-
Minimize Physical Stress:
-
Handle ADC solutions gently to avoid shear stress.
-
Optimize freeze-thaw protocols or avoid them if possible.
-
Consider immobilizing the antibody on a solid support during conjugation to prevent aggregation.
-
Workflow for Mitigating ADC Aggregation
Caption: Strategies for mitigating ADC aggregation.
Issue 3: Reduced In Vitro Cytotoxicity
Possible Causes:
-
Steric Hindrance from Long PEG Linker: A long PEG chain might interfere with the binding of the antibody to its target antigen on the cell surface or hinder the internalization of the ADC.[4]
-
Inefficient Payload Release: If a cleavable linker is used, its cleavage inside the target cell might be inefficient, leading to a lower concentration of the active payload.
-
Altered Payload Activity: For non-cleavable linkers, the payload-linker-amino acid metabolite may have reduced cytotoxic activity compared to the free payload.
-
Low DAR: An ADC with a low DAR will deliver fewer payload molecules to the target cell, resulting in lower potency.
Troubleshooting Steps:
-
Evaluate a Range of PEG Linker Lengths:
-
Synthesize and test ADCs with different PEG linker lengths to find the optimal balance between pharmacokinetic benefits and in vitro potency.[4]
-
-
Assess Payload Release:
-
For cleavable linkers, conduct lysosomal stability assays to confirm efficient cleavage.
-
Consider alternative cleavable linker chemistries that may be more susceptible to the enzymatic machinery of the target cell.
-
-
Confirm Activity of the Metabolite:
-
For non-cleavable linkers, synthesize the expected payload-linker-amino acid metabolite and test its cytotoxicity in a cell-free or cell-based assay.
-
-
Ensure Adequate DAR:
-
Confirm that the DAR of the ADC batch is within the target range using reliable analytical methods.
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | ZHER2-SMCC-MMAE | Mouse | Half-life | 19.6 min[4] |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | Half-life | 49 min (2.5-fold increase)[4] |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | Half-life | 219.5 min (11.2-fold increase)[4] |
| < PEG8 | Non-binding IgG-MMAE | Rat | Clearance | Rapidly increased[5] |
| ≥ PEG8 | Non-binding IgG-MMAE | Rat | Clearance | Minimized, approaching that of the parental antibody[5] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | ADC Model | Cell Line | IC50 | Fold Reduction in Cytotoxicity |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~0.1 nM | - |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~0.45 nM | 4.5-fold[4] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~2.2 nM | 22-fold[4] |
| Various PEG Lengths | Anti-CD30-MMAE | CD30+ lymphoma lines | Comparable EC50s | No significant effect observed[5] |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy
| Linker Length | ADC Model | Tumor Model | Outcome |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 xenograft | Least effective tumor growth inhibition |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 xenograft | Moderate tumor growth inhibition |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 xenograft | Most effective tumor growth inhibition[4] |
| Shorter PEGs | Non-binding IgG-MMAE | - | Faster clearing conjugates provided a narrower therapeutic window |
| Longer PEGs (sufficient to minimize clearance) | Non-binding IgG-MMAE | - | Wider therapeutic window[5] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of an Antibody with a PEG Linker
Principle: This protocol describes the generation of a thioether bond between a maleimide-functionalized payload-PEG linker and free thiol groups on an antibody, which are typically generated by the reduction of interchain disulfide bonds.[12]
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated payload-PEG linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in conjugation buffer)
-
Desalting columns (if using DTT)
-
Purification system: Size Exclusion Chromatography (SEC)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-20 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes. If using DTT, the excess reducing agent must be removed using a desalting column before proceeding.[12]
-
-
Conjugation:
-
Immediately after reduction, add the desired molar excess (e.g., 5-10 equivalents) of the maleimide-activated payload-PEG linker solution to the reduced antibody solution with gentle mixing.[13]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add an excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from excess drug-linker and quenching reagent using Size Exclusion Chromatography (SEC).[12]
-
Monitor the elution profile at 280 nm to detect the antibody-containing fractions.
-
Pool the fractions containing the purified ADC.
-
Concentrate the ADC and sterile filter if necessary.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle: The average DAR can be calculated by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another wavelength where the drug has a maximum absorbance) and using the Beer-Lambert law.[][15]
Materials:
-
Purified ADC solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Adrug_max).
-
-
Calculations:
-
The concentration of the antibody (CAb) and the drug (CDrug) can be calculated using the following equations, where ε represents the molar extinction coefficient:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Adrug_max = (εAb,drug_max * CAb) + (εDrug,drug_max * CDrug)
-
-
Solve the system of two linear equations for CAb and CDrug.
-
The average DAR is then calculated as: DAR = CDrug / CAb.
-
Protocol 3: Assessment of ADC Aggregation by SEC-MALS
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers). Multi-Angle Light Scattering (MALS) is then used to determine the absolute molar mass of the eluting species, allowing for the precise quantification of aggregates.[16][17]
Materials:
-
Purified ADC solution
-
SEC-MALS system (including an HPLC, SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile phase (e.g., PBS, pH 7.4), filtered and degassed
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.
-
-
Sample Preparation:
-
Filter or centrifuge the ADC sample to remove any large particulates.
-
Ensure the sample concentration is within the optimal range for the MALS detector.
-
-
Data Acquisition:
-
Inject the ADC sample onto the SEC column.
-
Collect the data from the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the data.
-
The software will use the light scattering and concentration data to calculate the molar mass across the entire elution profile.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and other higher-order aggregates.
-
The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total area of all peaks.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.[8][18]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and control antibody
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[18]
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated control wells.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. wyatt.com [wyatt.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. labinsights.nl [labinsights.nl]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
strategies to improve the stability of t-Boc-N-amido-PEG5-Tos conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to improve and troubleshoot the stability of t-Boc-N-amido-PEG5-Tos conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and intended use of this compound?
A1: this compound is a heterobifunctional PEG linker. It contains a tert-butoxycarbonyl (t-Boc) protected amine at one end and a tosyl (Tos) group at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer with an amide linkage. The t-Boc group is an acid-labile protecting group for the amine.[1][2] The tosyl group is an excellent leaving group, making its end of the molecule reactive towards nucleophiles such as amines, thiols, and hydroxyls.[3][4] This structure allows for sequential conjugations; for example, deprotecting the Boc group to react the amine, followed by a nucleophilic substitution reaction at the tosyl-activated site.
Q2: What are the primary instability concerns for this conjugate?
A2: The two main points of instability are the terminal functional groups:
-
t-Boc Group: This group is highly sensitive to acidic conditions and can be unintentionally cleaved, exposing the primary amine.[5][6]
-
Tosyl Group: As a good leaving group, it is susceptible to hydrolysis (reaction with water) or reaction with other nucleophiles present in the solution.[7][8]
-
PEG Chain: While generally stable, the PEG backbone can undergo oxidative degradation over time, especially when exposed to oxygen, light, and trace metal ions.[9][10]
Q3: What are the recommended storage conditions for this compound?
A3: To maximize shelf life, the conjugate should be stored as a solid in a dry, dark environment at -20°C.[11] For solutions, use anhydrous, aprotic solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[9][10] Avoid long-term storage in protic or aqueous solvents, as this can lead to hydrolysis of the tosyl group.
Q4: Which analytical methods are recommended for assessing the stability and purity of the conjugate?
A4: Since the PEG backbone lacks a strong UV chromophore, standard UV-based HPLC can be challenging.[][13] Recommended methods include:
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These methods are suitable for detecting non-volatile analytes like PEG conjugates without requiring a chromophore.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the parent conjugate as well as potential degradation products, such as the Boc-deprotected or hydrolyzed tosyl versions of the molecule.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can confirm the presence and integrity of the t-Boc (signal around 1.4 ppm) and tosyl (aromatic signals around 7.3-7.8 ppm) groups.[17]
Troubleshooting Guide
Problem 1: I am observing premature cleavage of the t-Boc group during my experiment or workup.
-
Possible Cause 1: Acidic Reagents or Solvents.
-
Explanation: The t-Boc group is labile in the presence of even mild acids.[18][19] Common sources include acidic reagents (e.g., trifluoroacetic acid, hydrochloric acid), acidic solvents, or acidic byproducts generated during a reaction.[5]
-
Solution: Ensure all reagents and solvents are neutral or basic. Use non-acidic conditions for all reaction and purification steps. If purification by silica (B1680970) gel chromatography is necessary, consider using silica gel that has been neutralized with a base like triethylamine (B128534).[5]
-
-
Possible Cause 2: Acidic Purification Media.
-
Explanation: Standard silica gel is inherently acidic and can cause partial or complete deprotection of the t-Boc group during column chromatography.[5]
-
Solution: Use neutralized silica gel (pre-treated with ~1% triethylamine in the eluent) or consider alternative purification methods like reversed-phase HPLC with a neutral mobile phase.
-
Problem 2: My conjugation reaction at the tosyl site is inefficient, or I see byproducts indicating loss of the tosyl group.
-
Possible Cause 1: Hydrolysis of the Tosyl Group.
-
Explanation: The tosyl group can be displaced by water, especially at elevated temperatures or non-neutral pH. This hydrolysis reaction converts the tosylate into a hydroxyl group, rendering it unreactive to the intended nucleophile.
-
Solution: Perform reactions in anhydrous (dry) solvents under an inert atmosphere. If an aqueous buffer is required, use it at a neutral or slightly basic pH (7.0-8.5) and for the shortest duration possible. Keep reaction temperatures as low as feasible.
-
-
Possible Cause 2: Competing Nucleophiles.
-
Explanation: The tosyl group will react with any suitable nucleophile in the reaction mixture.[3] Buffers containing nucleophilic species (e.g., Tris, HEPES with free amines) or other additives can compete with your target molecule.
-
Solution: Use non-nucleophilic buffers such as phosphate (B84403) or borate (B1201080) buffers. Ensure all reagents are free from nucleophilic impurities.
-
Problem 3: The conjugate has degraded during storage, showing multiple peaks on my analytical chromatogram.
-
Possible Cause 1: Oxidative Degradation of the PEG Chain.
-
Explanation: Long-term exposure to atmospheric oxygen and light can lead to the oxidation of the PEG backbone, resulting in chain cleavage and the formation of impurities like aldehydes and carboxylates.[9][10] This process can be accelerated by trace metal ions.
-
Solution: Store the solid compound and solutions under an inert atmosphere (argon or nitrogen).[10] Protect from light by using amber vials or wrapping containers in foil.[9] For solutions, consider adding a small amount of a radical scavenger or a chelating agent like EDTA if metal contamination is suspected.
-
-
Possible Cause 2: Inappropriate Storage Solvent.
-
Explanation: Storing the conjugate in protic solvents (like methanol (B129727) or water) can lead to slow solvolysis/hydrolysis of the tosyl group over time.
-
Solution: For long-term storage, keep the compound as a dry solid at -20°C or below.[11] If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent like DMF or DMSO and store it frozen under an inert atmosphere.
-
Data Presentation: Chemical Stability Profile
The following table summarizes the qualitative stability of the key functional groups in this compound under various conditions.
| Condition Category | Reagent/Condition | t-Boc Group Stability | Amide Linkage Stability | Tosyl Group Stability | Recommendation |
| Acidic | Strong Acids (TFA, HCl) | Labile[5][6] | Stable (short term) | Stable | Avoid. Used for intentional deprotection. |
| Mild Acids (e.g., Acetic Acid, Silica Gel) | Potentially Labile[5] | Stable | Stable | Use with caution; monitor for deprotection. | |
| Basic | Strong Bases (NaOH, KOH) | Stable[5][19] | Labile (prolonged) | Potentially Labile | Use with caution; amide hydrolysis possible. |
| Mild/Organic Bases (DIPEA, Et₃N) | Stable[5] | Stable | Stable | Generally compatible. | |
| Nucleophiles | Amines, Thiols | Stable | Stable | Reactive [3] | Avoid unless part of the intended reaction. |
| Water (Hydrolysis) | Stable | Stable | Labile (slow) | Use anhydrous conditions where possible. | |
| Redox | Common Reducing Agents (NaBH₄, DTT) | Stable[5] | Stable | Stable | Generally compatible. |
| Oxidizing Agents / Air / Light | Stable | Stable | Stable | PEG chain is potentially labile.[9][10] |
Experimental Protocols
Protocol 1: pH Stability Assessment by RP-HPLC-MS
This protocol assesses the stability of the conjugate at different pH values.
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) at various pH levels: pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
-
Sample Preparation: Prepare a stock solution of the conjugate (1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).
-
Incubation: Dilute the stock solution 1:10 into each of the prepared buffers to a final concentration of 100 µg/mL. Also, prepare a control sample diluted in 50:50 Acetonitrile:Water.
-
Time Points: Incubate all samples at a controlled temperature (e.g., 25°C). Take aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by RP-HPLC-MS.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Detection: Monitor the parent mass of the conjugate and the masses of expected degradation products (Boc deprotection, tosyl hydrolysis).
-
-
Data Interpretation: Quantify the percentage of the parent conjugate remaining at each time point for each pH condition by integrating the peak areas.
Protocol 2: Monitoring a Nucleophilic Substitution Reaction
This protocol describes how to monitor a reaction between the conjugate and a primary amine nucleophile.
-
Reagents:
-
This compound (1.0 eq).
-
Nucleophile (e.g., Benzylamine, 1.2 eq).
-
Anhydrous solvent (e.g., DMF or Acetonitrile).
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
-
Reaction Setup:
-
Dissolve the this compound in the anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
Add the base (DIPEA), followed by the nucleophile (Benzylamine).
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40°C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by diluting it into the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze the quenched sample immediately by LC-MS.
-
-
Analysis:
-
Monitor for the disappearance of the starting material (this compound).
-
Monitor for the appearance of the desired product (t-Boc-N-amido-PEG5-NH-Benzyl).
-
Crucially, monitor for the mass corresponding to the t-Boc deprotected starting material or product. Its presence would indicate that the reaction conditions are too harsh or have generated acidic species.
-
Visualizations: Diagrams and Workflows
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]
- 3. PEG Tosylate | BroadPharm [broadpharm.com]
- 4. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. medkoo.com [medkoo.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Monitoring t-Boc-N-amido-PEG5-Tos Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of the tosylation of t-Boc-N-amido-PEG5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the reaction being monitored?
A1: The reaction is the tosylation of the terminal hydroxyl group of t-Boc-N-amido-PEG5-amine using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine. This reaction converts the alcohol, a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2]
Q2: What are the primary analytical methods for monitoring this reaction?
A2: The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm the masses of the starting material and product.[3]
Q3: How do I choose between TLC and HPLC for routine monitoring?
A3:
-
TLC is a rapid, inexpensive, and simple qualitative technique ideal for quick checks of reaction progress.[4] It helps visualize the consumption of the starting material and the appearance of the product.
-
HPLC is a quantitative method that provides higher resolution and sensitivity.[] It is preferred for complex reaction mixtures or when precise quantification of conversion is required.
Q4: How often should I take samples from the reaction mixture?
A4: Sampling frequency depends on the expected reaction rate. For a typical tosylation, which may run for several hours, a good starting point is to take a sample at t=0 (before adding TsCl), then at 1 hour, 2 hours, 4 hours, and then every 4 hours until completion.
Q5: What are the key ¹H NMR signals that indicate a successful reaction?
A5: A successful reaction is confirmed by the appearance of aromatic protons from the tosyl group and a downfield shift of the PEG protons adjacent to the newly formed tosylate group. Specifically, you should look for:
-
Two doublets in the aromatic region (~7.35 and ~7.80 ppm) corresponding to the tosyl group protons.[3]
-
A singlet for the tosyl methyl group around 2.45 ppm.[6]
-
A downfield shift of the terminal methylene (B1212753) protons (-CH₂-OH) of the PEG chain to approximately 4.15 ppm (-CH₂-OTs).[6]
Troubleshooting Guides (Q&A Format)
Thin-Layer Chromatography (TLC) Issues
Q: My spots are streaking badly on the TLC plate. What can I do?
A: Streaking is common with polar, long-chain molecules like PEGs.[7]
-
Solution 1: Adjust Solvent Polarity. PEG compounds often require highly polar solvent systems. Try a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607) (e.g., 1-10% MeOH in DCM).[7]
-
Solution 2: Add a Basic Modifier. If your starting material (amine) or product is basic, adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic silica (B1680970) gel and produce sharper spots.[4]
-
Solution 3: Spot Less Material. Overloading the TLC plate can cause significant streaking. Ensure you are spotting a very small, concentrated amount.
Q: I can't visualize the PEG spots on my TLC plate. Which stain should I use?
A: PEG compounds can be difficult to visualize.
-
Solution 1: Potassium Permanganate (KMnO₄) Stain. This is a good general stain for compounds with oxidizable groups like alcohols. The spots will appear as yellow-brown on a purple background.
-
Solution 2: Iodine Vapor. Placing the plate in a chamber with iodine crystals will often stain PEG compounds a faint brown.[8]
-
Solution 3: Dragendorff's Reagent. This reagent is known to be effective for visualizing PEGs.[8]
-
Note: The starting material and product are not UV active (except for the tosyl group on the product), so visualization under a UV lamp at 254 nm will only show the product and unreacted TsCl.[8]
High-Performance Liquid Chromatography (HPLC) Issues
Q: My HPLC peaks are broad and show significant tailing. How can I improve peak shape?
A: Poor peak shape in HPLC for PEG derivatives can be caused by secondary interactions with the stationary phase or inappropriate mobile phase conditions.[9]
-
Solution 1: Use a Different Column. If using a standard C18 column, interactions can occur. Consider a column designed for polar compounds or a polymer-based column.
-
Solution 2: Adjust Mobile Phase. Add a modifier like trifluoroacetic acid (TFA, ~0.1%) to both aqueous and organic phases to improve peak shape. For PEG analysis, a gradient of acetonitrile (B52724) in water is common.[3]
-
Solution 3: Check Sample Preparation. Ensure your sample is fully dissolved in the mobile phase before injection. PEG compounds can be slow to dissolve.[9]
Q: I am having trouble separating the starting material from the product.
A:
-
Solution 1: Optimize the Gradient. A shallow gradient may be necessary to resolve two structurally similar, large molecules. Increase the run time and decrease the rate of change of the organic solvent percentage.
-
Solution 2: Change the Organic Solvent. If using acetonitrile, try methanol, or vice-versa. The different selectivity may improve separation.
Nuclear Magnetic Resonance (¹H NMR) Issues
Q: My ¹H NMR spectrum is complex, and the PEG backbone protons are just a broad multiplet. How do I confirm the reaction?
A: While the main PEG backbone often appears as a complex multiplet around 3.6 ppm, the key is to focus on the signals that change.
-
Focus on the End Groups: The most informative signals are from the protons on the carbons directly attached to the functional groups (amine and tosylate).
-
Look for New Aromatic Signals: The clearest indicator of success is the appearance of the two distinct doublets for the aromatic protons of the tosyl group at ~7.35 and ~7.80 ppm.[3]
-
Identify the Tosyl Methyl Peak: A new singlet should appear around 2.45 ppm.[6]
-
Confirm the Shift of the Terminal Methylene Group: The disappearance of the signal for the methylene group next to the alcohol and the appearance of a new, downfield-shifted signal around 4.15 ppm is strong evidence of tosylation.[6][10]
Data Presentation
Table 1: Representative TLC Data (Eluent: 5% Methanol in Dichloromethane)
| Compound | Rf Value | Visualization Method |
| t-Boc-N-amido-PEG5-amine (SM) | ~ 0.25 | KMnO₄ stain (yellow spot) |
| p-Toluenesulfonyl Chloride (TsCl) | ~ 0.80 | UV (254 nm), KMnO₄ |
| t-Boc-N-amido-PEG5-Tos (Product) | ~ 0.50 | UV (254 nm), KMnO₄ |
Table 2: Representative HPLC Data (Column: C18, 4.6x150 mm; Mobile Phase: A=0.1% TFA in H₂O, B=0.1% TFA in Acetonitrile; Gradient: 20-80% B over 20 min)
| Compound | Retention Time (min) | Observations |
| t-Boc-N-amido-PEG5-amine (SM) | ~ 8.5 | Decreases over time |
| This compound (Product) | ~ 12.2 | Increases over time |
Table 3: Key ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | Starting Material (δ, ppm) | Product (δ, ppm) | Notes |
| Tosyl Aromatic (2H) | - | 7.80 (d) | Appearance confirms tosylation.[3] |
| Tosyl Aromatic (2H) | - | 7.35 (d) | Appearance confirms tosylation.[3] |
| Tosyl Methyl (-CH₃) | - | 2.45 (s) | Appearance confirms tosylation.[6] |
| -CH₂-O- | ~3.70 (t) | 4.15 (t) | Downfield shift due to electron-withdrawing tosyl group.[6] |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m) | ~3.65 (m) | Largely unchanged. |
| t-Boc (-C(CH₃)₃) | 1.44 (s) | 1.44 (s) | Unchanged.[3] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 5% MeOH in DCM).
-
Sampling: Using a glass capillary, withdraw a small aliquot (~1-2 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot in a vial with a small amount of solvent (e.g., 0.2 mL of DCM).
-
Spotting: On a silica gel TLC plate, spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot). Keep spots small and concentrated.[4]
-
Development: Place the TLC plate in the pre-equilibrated chamber and allow the solvent to ascend to ~1 cm from the top.[4]
-
Visualization: Remove the plate, mark the solvent front, and dry it. Visualize under a UV lamp (254 nm) to see the product and any remaining TsCl. Then, dip the plate in a KMnO₄ staining solution and gently heat with a heat gun to develop the spots.
-
Analysis: Compare the RM lane to the SM lane. The reaction is complete when the SM spot is no longer visible in the RM lane.
Protocol 2: Reaction Monitoring by HPLC
-
Preparation: Prepare mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile). Equilibrate the HPLC system with the initial gradient conditions.
-
Sampling: Withdraw a small aliquot (~5 µL) from the reaction mixture.
-
Quenching & Dilution: Quench the reaction in the aliquot by diluting it into a large volume of the initial mobile phase (e.g., 1 mL of 80:20 A:B). This prevents further reaction before analysis.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion by comparing the relative peak areas over time.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Bioconjugation Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected byproducts in their bioconjugation experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My bioconjugate appears to be aggregated or has precipitated out of solution. What could be the cause and how can I fix it?
A: Aggregation and precipitation are common issues in bioconjugation, often stemming from changes in the protein's surface properties or the reaction conditions.
-
Possible Causes:
-
Hydrophobic Interactions: The conjugation of a hydrophobic molecule can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein instability and precipitation.[1]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1]
-
Presence of Contaminants: Impurities in the protein sample or reagents can sometimes induce aggregation.
-
-
Troubleshooting Strategies:
-
Optimize Reaction Buffer: Screen different pH levels and buffer compositions. Consider adding excipients like arginine or polysorbate to increase solubility.
-
Reduce Protein Concentration: Perform the conjugation at a lower protein concentration.[1]
-
Purify Starting Materials: Ensure the protein and all reagents are of high purity. Perform buffer exchange to remove any interfering substances.[2]
-
Modify the Linker: If conjugating a hydrophobic molecule, consider using a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG).
-
Q2: The yield of my desired bioconjugate is very low. What factors could be contributing to this?
A: Low conjugation efficiency can be frustrating. A systematic approach to troubleshooting can help pinpoint the issue.[3]
-
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact yield.[4]
-
Reagent Instability: Some reagents, like NHS esters, are susceptible to hydrolysis, reducing their reactivity.[5][6]
-
Inactive Biomolecule: The target functional groups on the protein may be inaccessible or have been compromised during storage or handling.[4]
-
Interfering Substances: Components in the buffer, such as primary amines (e.g., Tris), can compete with the desired reaction.[6]
-
Steric Hindrance: Bulky molecules near the reaction site can prevent efficient conjugation.[7]
-
-
Troubleshooting Strategies:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions.[4]
-
Use Fresh Reagents: Prepare fresh solutions of reagents, especially those prone to degradation. Store reagents under the recommended conditions.[1]
-
Buffer Exchange: Ensure the protein is in a suitable, non-interfering buffer prior to conjugation.[2]
-
Increase Reagent Molar Excess: A higher molar ratio of the labeling reagent to the protein can sometimes improve yields.
-
Q3: I'm observing off-target reactions or modification of unintended sites on my protein. How can I improve the specificity of my conjugation?
A: Achieving site-specific conjugation is crucial for creating homogeneous bioconjugates with predictable properties.
-
Possible Causes:
-
Lack of Specificity of the Chemistry: Some conjugation chemistries are inherently less specific than others. For example, NHS esters can react with other nucleophiles besides primary amines, although the resulting products are often unstable.[8]
-
Reaction Conditions Favoring Side Reactions: For example, in maleimide (B117702) chemistry, reaction with amines can occur at pH values above 7.5.[9]
-
Multiple Reactive Sites: If the protein has multiple accessible residues with the target functional group, a heterogeneous mixture of products will be formed.
-
-
Troubleshooting Strategies:
-
Choose a More Specific Chemistry: Consider using bioorthogonal chemistries like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC) for highly specific labeling.[10][11]
-
Optimize Reaction pH: Carefully control the pH to favor the desired reaction. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is recommended to maintain selectivity for thiols.[9]
-
Site-Specific Mutagenesis: If possible, genetically engineer the protein to introduce a unique reactive handle (e.g., a cysteine residue) at a specific location.[12]
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatography Analysis
Problem: Your SEC-HPLC or RP-HPLC analysis shows multiple unexpected peaks, indicating a heterogeneous product mixture.[13][14]
Workflow for Troubleshooting Unexpected Chromatographic Peaks:
Caption: Troubleshooting workflow for unexpected chromatography peaks.
Issue 2: Instability of the Bioconjugate
Problem: The purified bioconjugate is not stable over time, leading to loss of activity or dissociation of the conjugate.
Logical Relationship for Investigating Bioconjugate Instability:
Caption: Factors contributing to bioconjugate instability.
Troubleshooting Strategies for Instability:
-
Maleimide-Thiol Conjugates: The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione.[15][16] Consider strategies to stabilize the linkage, such as hydrolysis of the succinimide (B58015) ring or using alternative chemistries.[17]
-
Hydrolytically Labile Linkers: If using an ester-based linker, be aware of its susceptibility to hydrolysis, particularly at non-neutral pH.
-
Storage Optimization: Perform a stability study to determine the optimal storage buffer, temperature, and excipients. Avoid repeated freeze-thaw cycles.
-
Prevent Oxidation and Proteolysis: Add antioxidants (e.g., DTT, TCEP for short-term storage if compatible) or protease inhibitors to the storage buffer.
Data Presentation
Table 1: Common Bioconjugation Chemistries and Their Potential Side Reactions
| Conjugation Chemistry | Target Functional Group | Potential Side Reactions | Mitigation Strategies |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Hydrolysis of the NHS ester.[5][] | Perform reaction at optimal pH (7.2-8.5).[6] Use fresh reagents. |
| Maleimide | Thiols (Cysteine) | Reaction with amines at pH > 7.5.[9] Retro-Michael reaction (reversibility).[15] | Maintain pH between 6.5 and 7.5.[9] Consider linker stabilization strategies.[17] |
| Click Chemistry (CuAAC) | Azide and Alkyne | Copper toxicity to cells. Oxidation of Cu(I) to inactive Cu(II).[7][11] | Use copper chelating ligands (e.g., THPTA).[7] Use a reducing agent (e.g., sodium ascorbate).[7] |
| Click Chemistry (SPAAC) | Azide and Strained Alkyne | Slower reaction kinetics compared to CuAAC. | Use more reactive cyclooctynes (e.g., DBCO, BCN).[10] |
Experimental Protocols
Protocol 1: Characterization of Bioconjugates by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight.[19][20] It can be used to assess the success of a conjugation reaction by observing a shift in the molecular weight of the modified protein.
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Tris-HCl buffers (for resolving and stacking gels)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein molecular weight markers
-
2X Laemmli loading buffer
-
Running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Gel Casting: Prepare and cast the resolving and stacking gels in the electrophoresis apparatus. The percentage of acrylamide will depend on the size of your protein.[20]
-
Sample Preparation: Mix your protein sample (unconjugated control and bioconjugate) with an equal volume of 2X Laemmli loading buffer. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples and molecular weight markers into the wells of the gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 15-60 minutes, followed by destaining until the protein bands are clearly visible against a clear background.[19]
-
Analysis: Image the gel and compare the migration of the bioconjugate to the unconjugated control. A successful conjugation should result in a band with a higher apparent molecular weight.
Protocol 2: Buffer Exchange and Desalting using Spin Columns
This protocol is for removing small molecules, such as unreacted labeling reagents or salts from a protein solution.[2][21][22]
Materials:
-
Spin desalting columns with an appropriate molecular weight cutoff (MWCO).[21]
-
Desired final buffer.
-
Microcentrifuge.
Procedure:
-
Column Equilibration:
-
Remove the storage solution from the spin column by centrifugation.
-
Wash the column with the desired final buffer by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.[2]
-
-
Sample Loading:
-
Add your bioconjugate sample to the top of the resin bed.
-
-
Desalting:
-
Centrifuge the column to collect the desalted sample in a new collection tube. The protein will pass through the column while smaller molecules are retained in the resin.[2]
-
-
Protein Recovery: The desalted protein is now in the collection tube, ready for downstream applications or storage.
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.[13][23][24] It is a powerful technique to quantify aggregates in a bioconjugate sample.
Materials:
-
HPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of your bioconjugate.
-
Mobile phase (typically a buffered saline solution, e.g., PBS).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your bioconjugate sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a known amount of your sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Analysis:
-
The main peak corresponds to the monomeric bioconjugate.
-
Peaks eluting earlier than the main peak correspond to aggregates.[13]
-
Peaks eluting later than the main peak may correspond to fragments or dissociated components.
-
Integrate the peak areas to quantify the percentage of aggregate and other species in your sample.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. SDS-PAGE Protocol | Rockland [rockland.com]
- 21. protein desalting | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 22. nii.res.in [nii.res.in]
- 23. cellmosaic.com [cellmosaic.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to PEG Linkers: Unveiling the Attributes of t-Boc-N-amido-PEG5-Tos
For researchers, scientists, and drug development professionals, the selection of an appropriate Polyethylene Glycol (PEG) linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics. The linker's chemical composition, length, and reactive groups profoundly influence the solubility, stability, pharmacokinetics, and overall efficacy of the final product. This guide provides a comprehensive comparison of t-Boc-N-amido-PEG5-Tos with other commonly employed PEG linkers, supported by available data and detailed experimental protocols.
Introduction to this compound
This compound is a heterobifunctional PEG linker characterized by a terminal tosyl (Tos) group and a tert-butyloxycarbonyl (Boc) protected amine. The PEG5 core consists of five repeating ethylene (B1197577) glycol units, imparting hydrophilicity to the molecule.
-
Tosyl Group: The tosyl group is an excellent leaving group, making the linker highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. This allows for the covalent attachment of the PEG linker to a variety of biomolecules.
-
Boc-Protected Amine: The Boc protecting group provides an orthogonal handle for subsequent conjugation. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for further functionalization.
This unique combination of a reactive tosyl group and a protected amine makes this compound a versatile tool for multi-step bioconjugation strategies.
Comparison of this compound with Other PEG Linkers
The choice of a PEG linker is dictated by the specific application, the functional groups available on the biomolecule, and the desired properties of the final conjugate. Here, we compare this compound to other common classes of PEG linkers.
Reactivity and Conjugation Efficiency
While direct head-to-head quantitative comparisons of conjugation efficiency for this compound against other linkers are not extensively available in peer-reviewed literature, a qualitative comparison can be made based on the reactivity of their functional groups.
| Linker Type | Reactive Group | Target Functional Group | Reaction Conditions | Conjugation Efficiency | Key Considerations |
| This compound | Tosyl (p-toluenesulfonyl) | Amines, Thiols, Hydroxyls | pH 8.0-9.5 for amines | Generally high | Tosylates are highly reactive towards nucleophiles, but the reaction rate can be influenced by the nucleophilicity of the target group and steric hindrance.[1] |
| NHS-Ester PEG | N-Hydroxysuccinimide Ester | Primary Amines | pH 7.2-8.5 | High, can be near-quantitative | Highly reactive and widely used, but susceptible to hydrolysis, which can reduce conjugation efficiency.[2] |
| Maleimide PEG | Maleimide | Thiols (Sulfhydryls) | pH 6.5-7.5 | High (>90%) | Highly specific for thiols, but the resulting thioether bond can be unstable in vivo due to retro-Michael addition.[3] |
| Azide/Alkyne PEG (Click Chemistry) | Azide or Alkyne | Alkyne or Azide | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) | Very High (>95%) | Bioorthogonal, highly specific, and efficient, but may require a copper catalyst which can be cytotoxic.[4] |
Stability of the Resulting Conjugate
The stability of the linkage formed between the PEG linker and the biomolecule is crucial for the in vivo performance of the conjugate.
| Linkage Type | Formed From | Stability | Considerations |
| Amine Linkage (from Tosyl) | Tosyl + Amine | Highly Stable (Secondary Amine) | The resulting secondary amine bond is generally very stable under physiological conditions. |
| Amide Bond (from NHS-Ester) | NHS-Ester + Amine | Highly Stable | Amide bonds are known for their high stability towards hydrolysis under physiological conditions.[5] |
| Thioether Bond (from Maleimide) | Maleimide + Thiol | Potentially Unstable | The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide (B58015) ring can increase stability.[6][7] |
| Triazole Ring (from Click Chemistry) | Azide + Alkyne | Highly Stable | The triazole ring formed through click chemistry is exceptionally stable under a wide range of conditions. |
Impact of PEG Linker Properties on Bioconjugate Performance
Beyond the reactive groups, the length and architecture of the PEG chain itself play a significant role in the properties of the final bioconjugate.
| Parameter | Shorter PEG Chain (e.g., PEG5) | Longer PEG Chain (e.g., >PEG12) | Branched PEG | Key Findings & References |
| Hydrophilicity | Moderate increase | Significant increase | High increase | Longer and branched PEG chains enhance the water solubility of hydrophobic payloads, reducing aggregation.[8] |
| In Vivo Half-Life | Modest increase | Significant increase | Substantial increase | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time.[9][10] |
| In Vitro Cytotoxicity (for ADCs) | Generally higher potency | Can lead to reduced potency | May reduce potency | Longer PEG chains can create steric hindrance, potentially interfering with target binding or payload release.[9] |
| Immunogenicity | Some reduction | Significant reduction | High reduction | The "stealth" effect of PEGylation shields the bioconjugate from the immune system.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for key steps involving this compound and related techniques.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
Objective: To covalently attach the PEG linker to primary amine groups (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-9.5.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess linker and byproducts using size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Boc Deprotection of a PEGylated Conjugate
Objective: To remove the Boc protecting group to reveal a primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEGylated conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Treatment: Add a solution of 20-50% TFA in DCM to the reaction mixture. If the conjugate contains acid-sensitive groups, the addition of a scavenger is recommended.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected conjugate.
Visualizing Experimental Workflows and Pathways
Conclusion
This compound offers a unique combination of a highly reactive tosyl group for initial conjugation and a protected amine for subsequent functionalization, making it a valuable tool for constructing complex bioconjugates. While direct quantitative comparisons with other linkers are sparse, the known reactivity of its functional groups suggests it is a highly efficient and versatile linker. The choice of a PEG linker should always be guided by the specific requirements of the application, including the desired stability, pharmacokinetic profile, and the nature of the biomolecule and payload. The protocols and comparative information provided in this guide serve as a foundation for researchers to make informed decisions in the design and execution of their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
The Tosyl Group: A Superior Leaving Group for Diverse Chemical Transformations
In the realm of organic synthesis, the strategic selection of a leaving group is paramount to the success of nucleophilic substitution and elimination reactions. Among the plethora of available options, the tosyl group (p-toluenesulfonyl, Ts) has established itself as a workhorse for researchers, scientists, and drug development professionals. Its widespread use stems from a combination of excellent reactivity, stability, and synthetic accessibility. This guide provides an in-depth comparison of the tosyl group with other common leaving groups, supported by experimental data, to elucidate its distinct advantages in various chemical contexts.
The Advantage of Stability: A Quantitative Comparison
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group, as it is less likely to re-attack the carbocation or electrophilic carbon center. The pKa of the conjugate acid of the leaving group serves as a reliable quantitative indicator of its stability. A lower pKa value of the conjugate acid corresponds to a more stable leaving group.
Sulfonate esters, such as tosylates, mesylates, and triflates, are renowned for their exceptional leaving group ability due to the extensive resonance stabilization of the resulting sulfonate anions. The negative charge is delocalized over the three oxygen atoms of the sulfonyl group, significantly enhancing their stability.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2 with NaN3 in DMSO) |
| Triflate | -OTf | Triflic Acid (CF_3SO_3H) | ~ -14 | Very High |
| Tosylat | -OTs | p-Toluolsulfonsäure (TsOH) | ~ -2.8 | 1.0 |
| Mesylat | -OMs | Methansulfonsäure (MsOH) | ~ -1.9 | 0.6 |
| Iodid | -I | Iodwasserstoffsäure (HI) | ~ -10 | 1.4 |
| Bromid | -Br | Bromwasserstoffsäure (HBr) | ~ -9 | 1.0 |
| Chlorid | -Cl | Salzsäure (HCl) | ~ -7 | 0.007 |
Data compiled from various sources, including "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton," ACS Omega 2022, 7, 24, 21370–21378. The relative rates are normalized to the tosylate and bromide for this specific reaction.
As the table illustrates, while triflate is an even more potent leaving group, the tosyl group offers a significant advantage over halides like chloride and provides reactivity comparable to bromide and iodide in S_N2 reactions. The choice between these excellent leaving groups often comes down to a balance of reactivity, cost, and stability of the starting materials.
Reaction Kinetics: Tosylates in Action
The superiority of the tosyl group is further evidenced by its performance in various reaction types.
S_N2 Reactions
In bimolecular nucleophilic substitution (S_N2) reactions, the one-step, concerted mechanism is highly sensitive to the nature of the leaving group. A study on the reaction of various neopentyl derivatives with sodium azide (B81097) in DMSO provided the following rate constants, highlighting the excellent performance of the tosylate group.[1]
| Leaving Group | Rate Constant (k) at 100 °C (mol⁻¹ dm³ s⁻¹) |
| Iodide | 0.00161 |
| Bromide | 0.00121 |
| Tosylat | 0.00121 |
| Mesylat | 0.00078 |
| Chlorid | 0.000085 |
These results demonstrate that tosylate is an excellent leaving group for S_N2 reactions, with a reactivity comparable to bromide and significantly superior to chloride and mesylate under these conditions.[1]
S_N1 Reactions
In unimolecular nucleophilic substitution (S_N1) reactions, the rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. Therefore, a better leaving group will accelerate the reaction. The general order of leaving group ability (Triflate > Tosylate > Iodide > Bromide > Chloride) holds true for S_N1 reactions as well, making tosylates a favorable choice for promoting these transformations.
Experimental Protocols
Synthesis of an Alkyl Tosylate
This protocol describes a general method for the conversion of an alcohol to its corresponding tosylate.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine (B92270) (solvent and base)
-
Dichloromethane (DCM, as a co-solvent if needed)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
5% HCl solution
-
Saturated NaHCO_3 solution
-
Brine
-
Anhydrous MgSO_4 or Na_2SO_4
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol in pyridine (and DCM if necessary) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride in portions to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO_3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkyl tosylate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Substitution of an Alkyl Tosylate with Sodium Bromide
This protocol provides a general procedure for the S_N2 displacement of a tosylate group.
Materials:
-
Alkyl tosylate (1.0 eq)
-
Sodium bromide (NaBr, 1.5 eq)
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate in acetone or DMF.
-
Add sodium bromide to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the chosen solvent (acetone: ~56 °C, DMF: can be heated higher).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetone, the sodium tosylate byproduct may precipitate and can be removed by filtration.
-
If using DMF, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude alkyl bromide.
-
Purify the product by distillation or column chromatography as needed.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations and relationships discussed.
References
A Head-to-Head Comparison of t-Boc-N-amido-PEG5-Tos and NHS Ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides an objective, data-supported comparison between two prominent classes of amine-reactive PEG linkers: t-Boc-N-amido-PEG5-Tos and NHS ester PEG linkers.
At a Glance: Key Differences
The fundamental distinction between these two linkers lies in their reactive moieties and the resulting linkage formed upon conjugation with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-functionalized small molecules.
-
NHS ester PEG linkers are highly reactive and directly form a stable amide bond with primary amines.[1][2] This chemistry is well-established and widely utilized in bioconjugation.[1][3]
-
This compound , on the other hand, features a tosyl (tosylate) group, which is an excellent leaving group for nucleophilic substitution.[4][5] It reacts with primary amines to form a stable sulfonamide bond .[4][6] This linker also incorporates a t-Boc (tert-butyloxycarbonyl) protecting group on a distal amine, allowing for orthogonal conjugation strategies where this amine can be deprotected in a subsequent step for further functionalization.[1][7]
Performance Comparison: A Quantitative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, we can compile a comparative overview based on the well-understood principles of their respective chemistries and available data.
| Feature | This compound | NHS Ester PEG Linkers |
| Reactive Group | Tosylate (-OTs) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Primary Amines (-NH2), Thiols (-SH), Hydroxyls (-OH) | Primarily Primary Amines (-NH2) |
| Resulting Linkage | Sulfonamide (-SO2-NHR) | Amide (-CO-NHR) |
| Reaction pH | Typically 8.0-10.0 (for amines) | Typically 7.2-8.5 |
| Reaction Speed | Generally moderate | Generally fast |
| Stability of Linker | Good stability in aqueous solution | Prone to hydrolysis, especially at higher pH |
| Stability of Conjugate Linkage | Sulfonamide bond is highly stable and resistant to enzymatic cleavage.[8][9] | Amide bond is highly stable but can be susceptible to enzymatic cleavage. |
| Key Advantage | Orthogonal chemistry enabled by the t-Boc group; stable linkage. | High reactivity and well-established protocols. |
| Considerations | May require slightly more forcing reaction conditions (e.g., higher pH, longer reaction time) compared to NHS esters. | Hydrolysis of the NHS ester is a competing reaction that can reduce conjugation efficiency.[1][10] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amine groups. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.[11][12]
General Protocol for Protein Conjugation with NHS Ester PEG Linkers
This protocol is a standard procedure for labeling proteins with NHS ester PEG linkers.[1][3][13]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS Ester PEG Linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS ester PEG linker in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester PEG to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry to confirm successful PEGylation and determine the degree of labeling.[11][12]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. nbinno.com [nbinno.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 13. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the therapeutic index of an ADC. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered substantial attention due to its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how PEG linker length impacts ADC efficacy, supported by experimental data, to inform the design of next-generation targeted cancer therapeutics.
The incorporation of PEG linkers in ADCs serves to enhance solubility, stability, and optimize pharmacokinetic profiles.[1] The length of the PEG chain is a key determinant of these properties, creating a delicate balance between improved in vivo performance and retained in vitro potency.[2] While longer PEG linkers can improve the pharmacokinetic profile, they may also sterically hinder the ADC's interaction with its target or impede the release of the cytotoxic payload, potentially reducing in vitro cytotoxicity.[1]
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an appropriate PEG linker length is a critical optimization step in ADC development. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
| Parameter | Short PEG Linker (e.g., PEG4) | Intermediate PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24, 4-10 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading efficiency has been observed in some cases. | Often show higher drug loading efficiencies. | Can exhibit lower drug loading compared to intermediate lengths. | Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies (DAR ~3.7-5.0) compared to shorter (PEG4, DAR ~2.5) and longer (PEG24, DAR ~3.0) linkers.[1] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[2] | Can exhibit a more significant reduction in cytotoxicity.[2] | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[1] Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[1] |
| Pharmacokinetics (PK) | Faster clearance and shorter half-life. | Slower clearance and longer half-life, often reaching a plateau of PK improvement. | Significantly prolonged half-life. | In a study with affibody-based conjugates, a 4 kDa PEG insertion extended the half-life by 2.5-fold, while a 10 kDa PEG insertion resulted in an 11.2-fold extension.[3][4] Clearance rates increase rapidly for conjugates bearing PEGs smaller than PEG8.[5] |
| In Vivo Efficacy | May lead to reduced in vivo efficacy due to rapid clearance. | Often shows a significant improvement in in vivo efficacy. | Can lead to the highest in vivo efficacy. | Despite reduced in vitro cytotoxicity, the prolonged half-life of ADCs with long PEG linkers can lead to stronger tumor growth inhibition in animal models.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the protocols for key experiments cited in the evaluation of ADC efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR.[6]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in 1M ammonium (B1175870) sulfate (B86663).
-
Chromatographic System: Utilize a UPLC system with a Protein-Pak Hi Res HIC column (4.6 x 100 mm, 2.5 µm).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution: A linear gradient from Mobile Phase A to Mobile Phase B is used to separate ADC species with different drug loads.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[6][]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[8]
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 48–144 hours.[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours.[1]
-
Solubilization: Add 100 µL of a 10% SDS-HCl solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability at different ADC concentrations and determine the IC50 value.[1]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.[2][9]
Protocol:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using an organic solvent like acetonitrile (B52724) and centrifuge to pellet the precipitated proteins.[4]
-
Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[4][9]
-
Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.
In Vivo Efficacy Studies in Xenograft Mouse Models
These studies assess the anti-tumor activity of the ADC in a living organism.[5][10]
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunodeficient mice.[5][11]
-
Tumor Growth: Allow tumors to grow to a specified volume (e.g., 100-250 mm³).[10][12]
-
ADC Administration: Administer the ADC intravenously at a specified dose and schedule.[11]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[11]
-
Data Analysis: Compare tumor growth inhibition in ADC-treated groups to a vehicle control group.
Biodistribution Studies
Radiolabeling the ADC allows for the tracking of its distribution throughout the body.[13][14]
Protocol:
-
Radiolabeling: Label the ADC with a suitable radioisotope (e.g., Zirconium-89 for the antibody, Iodine-131 for the payload).[15]
-
Administration: Administer the radiolabeled ADC to tumor-bearing mice.[16]
-
Imaging and Tissue Collection: At various time points, perform imaging (e.g., PET or SPECT) and/or collect tissues of interest.[13][16]
-
Quantification: Measure the radioactivity in each tissue to determine the percentage of injected dose per gram (%ID/g).[16]
-
Data Analysis: Analyze the data to understand the tumor uptake and off-target accumulation of the ADC.
Visualizing Key Concepts
Diagrams generated using Graphviz provide a clear illustration of the complex relationships and workflows involved in ADC research.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. mdpi.com [mdpi.com]
Characterization of t-Boc-N-amido-PEG5-Tos Reaction Products by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of polyethylene (B3416737) glycol (PEG)ylated molecules is paramount. This guide provides a comparative analysis of the mass spectrometry characterization of reaction products derived from t-Boc-N-amido-PEG5-Tos, a common PEGylation reagent. We will explore the expected mass spectrometric data, compare it with alternative reagents, and provide detailed experimental protocols.
Introduction to this compound
This compound is a heterobifunctional PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal tosylate group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, typically with primary amines or thiols, to form stable covalent bonds. The Boc-protected amine allows for subsequent deprotection and further conjugation, making this reagent a versatile tool in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG5 linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Mass Spectrometry Analysis of a Model Reaction
To illustrate the characterization process, we consider the reaction of this compound with a model primary amine, butylamine. The reaction involves the displacement of the tosylate group by the amine.
Theoretical Mass Spectrometry Data
The following table summarizes the calculated monoisotopic masses and the expected m/z values for the parent ion and its common adducts in mass spectrometry.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound (Starting Material) | C₂₂H₃₇NO₉S | 491.2216 | 492.2294 | 514.2114 |
| Product: t-Boc-N-amido-PEG5-NH-Butyl | C₂₁H₄₄N₂O₇ | 436.3149 | 437.3227 | 459.3047 |
| Side-Product: t-Boc-N-amido-PEG5-OH | C₁₅H₃₁NO₈ | 353.2049 | 354.2127 | 376.1947 |
Note: The side-product results from the hydrolysis of the tosylate group.
Comparison with Alternative PEGylation Reagents
The choice of the leaving group on the PEG linker can significantly influence reaction conditions and efficiency. Below is a comparison of this compound with two common alternatives.
| Feature | This compound | t-Boc-N-amido-PEG5-Ms | t-Boc-N-amido-PEG5-NHS ester |
| Leaving Group | Tosylate (p-toluenesulfonate) | Mesylate (methanesulfonate) | N-hydroxysuccinimide |
| Reactive Towards | Primary amines, thiols | Primary amines, thiols | Primary amines |
| Typical pH | 8.0 - 10.0 | 8.0 - 10.0 | 7.0 - 8.5 |
| Reaction Speed | Moderate | Fast | Fast |
| Byproducts | p-toluenesulfonic acid | Methanesulfonic acid | N-hydroxysuccinimide |
| Key Advantage | Good reactivity and stability | Higher reactivity than tosylate | Highly efficient for amine coupling, often used in bioconjugation |
| Consideration | May require slightly elevated temperatures for slower reactions | Can be more susceptible to hydrolysis than tosylate | Susceptible to hydrolysis, especially at higher pH |
Experimental Workflow and Visualization
The general workflow for the synthesis and characterization of a PEGylated product using this compound is depicted in the following diagram.
A Researcher's Guide to Validating the Purity of Synthesized PEGylated Peptides
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, extended circulating half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction introduces significant analytical challenges, demanding robust and reliable methods to accurately assess the purity of the final product. This guide provides an objective comparison of the most prevalent analytical techniques for validating the purity of synthesized PEGylated peptides, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection and implementation.
The primary challenges in analyzing PEGylated peptides stem from the polydispersity of the PEG moiety and the potential for multiple PEGylation sites on the peptide, leading to a complex mixture of isoforms.[1][2] Effective purity validation, therefore, requires high-resolution techniques capable of separating and quantifying the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and various PEGylated byproducts.
Comparison of Key Analytical Methods
The most powerful and widely used methods for the purity assessment of PEGylated peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is often used in a complementary fashion to provide a comprehensive purity profile.
| Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| RP-HPLC | Separation based on hydrophobicity. | High resolution for separating unreacted peptide and different PEGylated species.[3] Amenable to MS coupling. | The broad peak shape of PEGylated species can complicate quantification. | >95 |
| SEC-HPLC | Separation based on hydrodynamic volume (size). | Effective for removing unreacted PEG and high molecular weight aggregates.[4] | Limited resolution for separating species with similar sizes, such as positional isomers.[4] | >98 (for removal of aggregates and free PEG) |
| IEX-HPLC | Separation based on charge. | Can separate positional isomers if PEGylation alters the overall charge of the peptide.[4] | Not effective if PEGylation does not result in a charge change. | >95 |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides accurate molecular weight determination of the PEGylated peptide and its impurities.[5][6] Can identify the site of PEGylation.[2] | Polydispersity of PEG can complicate spectra. Quantification can be challenging. | N/A (confirmatory) |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information and can quantify the degree of PEGylation.[7] Non-destructive. | Lower sensitivity compared to MS and HPLC. Requires higher sample concentrations. | >90 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to separate the PEGylated peptide from the unreacted peptide and other impurities based on differences in their hydrophobicity.
Materials:
-
PEGylated peptide sample
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation: Dissolve the PEGylated peptide sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-45 min: 90-10% B
-
45-50 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the PEGylated peptide. The purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
Mass Spectrometry (MS)
This protocol describes the characterization of PEGylated peptides using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.
Materials:
-
PEGylated peptide sample
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid
-
ESI-MS instrument
Procedure:
-
Sample Preparation: Dissolve the PEGylated peptide sample in 50:50 water:acetonitrile with 0.1% formic acid to a concentration of 10-100 pmol/µL.
-
Infusion: Infuse the sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.
-
MS Parameters (typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 500-5000 m/z
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the average molecular weight of the PEGylated peptide. Compare the experimental mass to the theoretical mass. The heterogeneity of the PEG will result in a distribution of masses, each differing by the mass of the ethylene (B1197577) glycol unit (44 Da).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ¹H NMR to determine the degree of PEGylation.
Materials:
-
PEGylated peptide sample (lyophilized)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized PEGylated peptide in 0.5 mL of the appropriate deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at a suitable temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic sharp singlet peak of the PEG methylene (B1212753) protons (-O-CH₂-CH₂-) around 3.6 ppm.[7]
-
Identify a well-resolved proton signal from the peptide that does not overlap with other signals.
-
Integrate both the PEG peak and the selected peptide peak.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis, purification, and analysis of PEGylated peptides.
Caption: Workflow for the synthesis and purification of PEGylated peptides.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different Boc deprotection methods
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its stability in a wide range of reaction conditions and its facile removal under acidic conditions make it a popular choice for chemists. However, the selection of the appropriate deprotection method is critical to ensure high yields and prevent damage to sensitive functional groups within a molecule. This guide provides a comparative analysis of various Boc deprotection methods, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Quantitative Comparison of Boc Deprotection Methods
The efficiency of Boc deprotection is highly dependent on the chosen reagent, solvent, temperature, and the nature of the substrate. The following table summarizes quantitative data for several common and alternative deprotection methods, providing a comparative overview of their performance.
| Deprotection Method | Reagent(s) | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope & Remarks |
| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | 25-50% TFA in DCM, 0 °C to RT | 0.5 - 4 hours | Generally >90% | Highly effective and common. Can be harsh on acid-sensitive groups. Volatility of TFA aids in removal.[1][2][3] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or other solvents | RT | 0.5 - 24 hours | 48 - 100% | Widely used, often precipitates the amine as a hydrochloride salt, facilitating isolation.[4][5][6] |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | RT | 1 - 4 hours | 70 - 90% | A mild method suitable for substrates with acid-labile groups. Effective for a diverse range of aromatic, aliphatic, and heterocyclic amines.[7][8][9][10] |
| Thermal Deprotection | Heat (Solvent dependent) | 120 - 240 °C | 0.5 - 90 minutes (in flow) | Variable, can be >90% | A catalyst-free, "green" alternative. High temperatures may not be suitable for all substrates. Reaction efficiency is solvent-dependent.[11][12][13] |
| Lewis Acids | e.g., ZnBr₂, AlCl₃, SnCl₄ | Variable | Variable | Generally high | Offers an alternative for substrates where protic acids are problematic. Can provide selectivity in the presence of other acid-sensitive groups.[14] |
| Deep Eutectic Solvent | Choline Chloride:p-TSA | RT | 10 - 30 minutes | >98% | A green and highly efficient method using a deep eutectic solvent as both the medium and catalyst.[15] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below to ensure reproducibility.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent and neutralize with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer, dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
To a stirred solution of the Boc-protected amine (1.0 equiv) in a suitable solvent (e.g., Dioxane, Methanol), add a 4M solution of HCl in dioxane (excess).
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the Boc-protected substrate (1.0 equiv) in methanol.
-
To this solution, add oxalyl chloride (3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 4: Thermal Deprotection in Continuous Flow
-
Prepare a solution of the N-Boc protected amine in a suitable solvent (e.g., methanol, trifluoroethanol).
-
Pump the solution through a heated reactor coil at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).
-
The reactor temperature is maintained between 120-240 °C depending on the substrate's reactivity.
-
Collect the output from the reactor.
-
The solvent is removed in vacuo to yield the deprotected amine. Further purification may be performed if necessary.
Visualizing the Chemistry: Diagrams
To better illustrate the processes involved in Boc deprotection, the following diagrams have been generated.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 15. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window.[1] Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs.[1]
The inclusion of hydrophilic PEG linkers is a key strategy to mitigate the challenges posed by hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1][2][3] PEGylation enhances solubility, improves stability, and prolongs the plasma half-life of ADCs.[4][5][6] However, the length of the PEG chain is a critical design parameter that creates a trade-off between favorable pharmacokinetic properties and potent cytotoxicity.[1][7] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker significantly influences the stability, pharmacokinetics (PK), and efficacy of an ADC. While longer PEG chains generally improve stability and in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1] The following tables summarize quantitative data from various studies, highlighting this critical trade-off.
Table 1: General Impact of PEG Linker Length on ADC Performance
| PEG Linker Length | Pharmacokinetics (PK) | In Vitro Potency | In Vivo Efficacy | Key Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher potency. | Can be reduced due to rapid clearance. | Suitable for payloads not requiring prolonged exposure.[1] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life. | Moderate impact on potency. | Often shows significant improvement. | Represents a balanced approach for many ADCs.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can cause a substantial reduction in cytotoxicity. | Can lead to the highest efficacy. | Beneficial when maximum exposure is required.[1][7] |
Table 2: Experimental Data on a Miniaturized ADC (ZHER2-MMAE) with Different PEG Linkers
This table presents data from a study on an anti-HER2 affibody-MMAE conjugate, demonstrating the direct impact of increasing PEG linker molecular weight on its therapeutic profile.[7][8][9]
| Conjugate | PEG Molecular Weight | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | In Vivo Tumor Inhibition | Off-Target Toxicity Reduction |
| HM | No PEG | - | - | Good | - |
| HP4KM | 4 kDa | 2.5-fold | 4.5-fold | Better | Not specified |
| HP10KM | 10 kDa | 11.2-fold | 22-fold | Best | > 4-fold |
Experimental Protocols
Rigorous in vitro assessment of ADC stability is a cornerstone of ADC development, predicting in vivo behavior and potential toxicities.[10] Two primary assays are essential for characterizing the stability of an ADC: plasma stability and thermal stability.
Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.[10][11] The primary endpoint is often the change in the drug-to-antibody ratio (DAR) over time.[10]
Methodology:
-
Preparation: An ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C. A buffer control is included to assess the inherent stability of the ADC.[10]
-
Time Points: Aliquots are collected at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[10][11]
-
Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[10][12]
-
Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[10] A decrease in DAR signifies premature drug deconjugation.[10] Alternatively, the released payload in the supernatant can be quantified.[11][12]
Thermal Stability Assay
This assay assesses the physical stability of the ADC by subjecting it to thermal stress, which can induce aggregation and fragmentation.[13][14] The hydrophobicity of the linker-drug can significantly impact the propensity for aggregation.[3][15]
Methodology:
-
Preparation: ADCs are incubated in a formulation buffer at an accelerated temperature (e.g., 40°C or 45°C) for a defined period.[14][16]
-
Time Points: Samples are taken at various time points during the incubation.
-
Analysis by Size Exclusion Chromatography (SEC): The samples are analyzed by SEC to monitor changes in the percentage of monomer, aggregates, and fragments over time.[14] An increase in aggregates or fragments indicates physical instability.
-
Analysis by Differential Scanning Calorimetry (DSC) (Optional): DSC can be used to measure the melting temperature (Tm) of the ADC. A lower Tm compared to the parent antibody suggests reduced conformational stability.[17][18]
Visualizations
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The stability of an ADC is a critical determinant of its therapeutic success, directly influencing its efficacy and safety profile.[10] PEG linkers offer a powerful strategy to enhance the stability and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads.[1][19] The choice of PEG linker length represents a crucial trade-off: longer linkers significantly improve in vivo half-life and can lead to superior antitumor activity, but often at the cost of reduced in vitro cytotoxicity.[1][7][8] Conversely, shorter linkers may preserve in vitro potency but result in faster clearance and potentially lower in vivo efficacy.[1]
By systematically applying the in vitro stability assays described and carefully considering the trade-offs associated with different PEG linker lengths, researchers can rationally design and select ADC candidates with an optimal balance of stability, potency, and pharmacokinetics, ultimately leading to the development of safer and more effective cancer therapies.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. purepeg.com [purepeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Linker Technologies in Clinically Relevant PROTACs: Case Studies of Androgen and Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. While polyethylene (B3416737) glycol (PEG) linkers have been widely utilized for their favorable solubility and pharmacokinetic properties, recent successful clinical candidates have highlighted the efficacy of alternative linker strategies. This guide provides an objective comparison of PROTACs employing distinct linker technologies, with a focus on the clinically advanced Androgen Receptor (AR) and Estrogen Receptor (ER) degraders.
Case Study 1: Androgen Receptor (AR) Degraders
The Androgen Receptor is a key driver in prostate cancer. PROTACs that induce its degradation offer a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). Here, we compare the clinically investigated PROTAC ARV-110, which features a rigid linker, with preclinical PROTACs employing more flexible alkyl-based linkers.
Data Presentation: Comparison of AR PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Model | Efficacy | Reference(s) |
| ARV-110 | AR | CRBN | Rigid (Piperidine-piperazine) | VCaP | < 1 | > 98 | VCaP Xenograft | Tumor growth inhibition | [1][2][3] |
| ARD-69 | AR | VHL | Optimized Alkyl | LNCaP | 0.86 | > 95 | VCaP Xenograft | Reduced AR and PSA expression | [4][5] |
| ARD-266 | AR | VHL | Shorter Alkyl | LNCaP | 0.2–1 | > 95 | Not Specified | Potent AR degradation | [4] |
| ARCC-4 | AR | VHL | Not Specified | VCaP | ~5 | > 98 | Not Specified | More effective than enzalutamide | [5] |
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates how AR PROTACs hijack the ubiquitin-proteasome system to induce AR degradation. The experimental workflow outlines the key steps in evaluating the efficacy of these degraders.
Caption: Mechanism of action for an Androgen Receptor (AR) PROTAC.
Caption: Experimental workflow for evaluating AR PROTAC efficacy.
Case Study 2: Estrogen Receptor (ER) Degraders
The Estrogen Receptor is a critical therapeutic target in ER-positive breast cancer. The oral PROTAC degrader ARV-471 (Vepdegestrant), which employs a rigid linker, has shown significant promise in clinical trials. Here, we compare it with preclinical ER PROTACs that utilize PEG and hydrophobic linkers.
Data Presentation: Comparison of ER PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Model | Efficacy | Reference(s) |
| ARV-471 | ERα | CRBN | Rigid | MCF-7 | ~1.8 | >90 | MCF-7 Xenograft | Significant tumor growth inhibition | [6] |
| ERD-308 | ERα | VHL | PEG-embedded | MCF-7 | 0.17 | >95 | Not Specified | More thorough degradation than fulvestrant | [4] |
| ERD-148 | ERα | VHL | Hydrophobic | MCF-7 | Not Specified | Significant | Not Specified | Inhibited growth of ER-dependent cells | [4] |
| ERD-3111 | ERα | Not Specified | Optimized | Not Specified | 0.5 | Not Specified | MCF-7 Xenograft | Reduced tumor growth | [7] |
| ERD-4001 | ERα | Not Specified | Optimized | Not Specified | 0.05 | Not Specified | MCF-7 Xenograft | Reduced tumor growth | [7] |
Signaling Pathway and Experimental Workflow
The signaling pathway for ER PROTACs mirrors that of AR PROTACs, targeting ER for proteasomal degradation. The experimental workflow for evaluating ER PROTACs follows a similar in vitro and in vivo testing funnel.
Caption: Mechanism of action for an Estrogen Receptor (ER) PROTAC.
Caption: Experimental workflow for evaluating ER PROTAC efficacy.
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., VCaP for AR, MCF-7 for ER) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (AR or ER) overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.[8][9]
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[8]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) that can accept human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][13]
-
Tumor Implantation:
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width^2 x Length) / 2.[12]
-
PROTAC Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PROTAC (e.g., by oral gavage) and vehicle control daily or as per the experimental design.[14]
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target protein degradation).[14]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the treatment effect.[14]
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Evaluating the Pharmacokinetic Effects of PEGylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic effects of PEGylation, supported by experimental data. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to a molecule, has emerged as a crucial strategy in drug development to enhance the therapeutic efficacy of proteins, peptides, small molecules, and delivery systems.
This guide will delve into the profound impact of PEGylation on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By extending a drug's circulation half-life and altering its biodistribution, PEGylation can lead to improved dosing regimens, enhanced patient compliance, and increased therapeutic efficacy.[1]
The Transformative Impact of PEGylation on Pharmacokinetics
PEGylation can significantly alter the physicochemical properties of a parent drug, leading to a more favorable pharmacokinetic profile. The increased hydrodynamic size and shielding effect of the PEG chain result in reduced renal clearance and protection from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2] These modifications culminate in a longer systemic circulation time, a key advantage of PEGylated therapeutics.
Key Pharmacokinetic Alterations Observed with PEGylation:
-
Prolonged Half-Life (t½): PEGylation dramatically increases the in vivo half-life of drugs, reducing the frequency of administration.[2][3]
-
Reduced Clearance (CL): The larger size of PEGylated molecules hinders their filtration by the kidneys, leading to decreased renal clearance.[2]
-
Altered Volume of Distribution (Vd): PEGylation can either increase or decrease the volume of distribution depending on the parent molecule and the nature of the PEG chain.
-
Increased Area Under the Curve (AUC): A longer circulation time and reduced clearance lead to a greater overall drug exposure, as reflected by a higher AUC.[1]
Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated Drugs
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the significant impact of PEGylation on the pharmacokinetic parameters of various drug classes.
Biologics
| Drug Class | Drug | Modification | t½ (hours) | CL (mL/h/kg) | Vd (L/kg) | AUC (ng·h/mL) | Species | Reference |
| Interferon | Interferon alfa-2a | Non-PEGylated | 2-3 | ~200 | ~0.3 | ~2,000 | Human | |
| Peginterferon alfa-2a | 40 kDa branched PEG | 80-90 | ~10 | ~0.1 | ~40,000 | Human | ||
| Erythropoietin (EPO) | rHuEPO | Non-PEGylated | 4-8 | ~10 | ~0.05 | ~2,000 | Human | |
| PEG-rHuEPO (CERA) | 30 kDa linear PEG | 130 | ~0.5 | ~0.05 | ~200,000 | Human | [3] | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Filgrastim | Non-PEGylated | 3-4 | ~50 | ~0.2 | ~2,000 | Human | |
| Pegfilgrastim | 20 kDa linear PEG | 15-80 | ~2 | ~0.15 | ~50,000 | Human | ||
| Asparaginase | L-asparaginase | Non-PEGylated | 8-30 | Varies | Varies | Varies | Human | |
| Pegaspargase | 5 kDa linear PEG | 140-330 | Varies | Varies | Varies | Human | ||
| Insulin (B600854) | Insulin | Non-PEGylated | ~0.15 | High | N/A | Low | Mouse | [3] |
| Di-PEGylated Insulin | 2 x 20 kDa PEG | >12 | Low | N/A | Significantly Higher | Mouse | [3] |
Liposomal Formulations
| Drug | Formulation | t½ (hours) | CL (mL/h/kg) | Vd (L) | AUC (µg·h/mL) | Species | Reference |
| Doxorubicin (B1662922) | Conventional | 0.2 | 450 | 250 | 0.1 | Rat | [1][4] |
| PEGylated Liposomal | 46 | 6.6 | 3.5 | 680 | Rat | [1][4] |
Small Molecules
| Drug | Formulation | t½ (hours) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Species | Reference |
| Naloxone | Naloxone | 1-2 | Varies | <1 | Low | Human | [5] |
| Naloxegol (B613840) (PEGylated) | 6-11 | 51 | <2 | Higher | Human | [6][7][8] | |
| Camptothecin (B557342) | Camptothecin | Short | Low | N/A | Low | N/A | [9] |
| PEG-Camptothecin | 77 | Varies | 23 | High | Human | [10][11] |
Experimental Protocols for Evaluating PEGylation's Pharmacokinetic Effects
Accurate assessment of the pharmacokinetic properties of PEGylated drugs requires specialized analytical methods. Below are detailed methodologies for two key experiments.
Quantification of PEGylated Proteins by Competitive ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PEGylated proteins in biological samples.
Materials:
-
PEG Coated 96-well Microtiter Plate
-
HRP anti-PEG Conjugate
-
HRP PEG Diluent
-
PEG-BSA Standard
-
HRP PEG Wash Buffer
-
TMB Reagent
-
Stop Solution
-
Plate shaker
-
Microplate reader
-
Reagent Preparation: Allow all reagents to reach room temperature. Prepare working solutions of wash buffer and HRP anti-PEG conjugate as per the kit instructions.
-
Standard Curve Preparation: Prepare a series of PEG-BSA standards by performing serial dilutions in the provided diluent. A typical range would be from 0 to 1000 ng/mL.
-
Sample Preparation: Dilute plasma or serum samples in the assay diluent. The dilution factor will depend on the expected concentration of the PEGylated protein.
-
Assay Procedure: a. Add 50 µL of standards and samples to the wells of the PEG-coated microtiter plate. b. Add 50 µL of diluted HRP anti-PEG conjugate to each well. c. Incubate the plate on an orbital shaker at room temperature for 1 hour. d. Wash the wells six times with wash buffer. e. Add 100 µL of TMB reagent to each well and incubate for 20 minutes at room temperature, protected from light. f. Stop the reaction by adding 100 µL of Stop Solution to each well. g. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the PEG-BSA standards. Determine the concentration of the PEGylated protein in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the signal.
Pharmacokinetic Analysis of PEGylated Drugs by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for the direct quantification of PEGylated molecules in biological fluids with minimal sample preparation.[15]
Sample Preparation: [15]
-
Collect blood samples at various time points after administration of the PEGylated drug.
-
Isolate plasma or serum by centrifugation.
-
For a typical 1H NMR experiment, mix a known volume of the plasma/serum sample (e.g., 400 µL) with a deuterated solvent (e.g., 200 µL of D2O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Vortex the mixture and transfer it to an NMR tube.
NMR Data Acquisition and Analysis: [15][16]
-
Acquire a one-dimensional 1H NMR spectrum of the sample. A presaturation sequence is typically used to suppress the large water signal.
-
The characteristic signal of the ethylene (B1197577) glycol protons of PEG appears as a sharp singlet at approximately 3.6 ppm.
-
Integrate the area of the PEG signal and the internal standard signal.
-
Calculate the concentration of the PEGylated drug in the sample using the following formula:
Concentration of PEGylated Drug = (Integration of PEG signal / Number of PEG protons) * (Concentration of Internal Standard * Number of Internal Standard protons / Integration of Internal Standard signal)
-
Plot the concentration of the PEGylated drug over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Visualizing the Impact and Workflow of PEGylation
Graphviz diagrams are provided below to illustrate key concepts related to the pharmacokinetic effects of PEGylation and the experimental workflow for their evaluation.
Caption: Impact of PEGylation on Pharmacokinetic Properties.
Caption: Experimental Workflow for Pharmacokinetic Evaluation.
Preclinical Animal Models for Pharmacokinetic Studies
The selection of an appropriate animal model is critical for obtaining relevant and translatable preclinical pharmacokinetic data.
-
Rodents (Rats and Mice): Rats and mice are the most commonly used species for initial pharmacokinetic screening of PEGylated drugs due to their small size, cost-effectiveness, and well-characterized physiology.[17][18] They are particularly useful for studying the effects of PEGylation on clearance and distribution.
-
Larger Animals (Rabbits, Dogs, and Non-Human Primates): As drug development progresses, larger animal models are often employed. Their circulatory and metabolic systems more closely resemble those of humans, providing more predictive data on half-life and potential immunogenicity. Non-human primates are considered the most relevant model for biologics due to their close phylogenetic relationship to humans.
The choice of animal model should be justified based on the specific drug class, the intended clinical application, and relevant physiological similarities to humans. Regulatory agencies like the FDA provide guidance on the design and conduct of preclinical animal studies.[19][20]
Conclusion
PEGylation is a powerful and versatile technology that can dramatically improve the pharmacokinetic profile of a wide range of therapeutic agents. By carefully designing and evaluating PEGylated drug candidates using appropriate analytical techniques and preclinical models, researchers can unlock their full therapeutic potential, leading to the development of safer and more effective medicines. This guide provides a foundational understanding and practical tools to aid in the evaluation of the pharmacokinetic effects of PEGylation.
References
- 1. A pegylated liposomal platform: pharmacokinetics, pharmacodynamics, and toxicity in mice using doxorubicin as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Di-PEGylated insulin: A long-acting insulin conjugate with superior safety in reducing hypoglycemic events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism, and excretion of [14C]-labeled naloxegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of naloxegol in a population of 1247 healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A phase I and pharmacokinetic study of pegylated camptothecin as a 1-hour infusion every 3 weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I and Pharmacokinetic Study of Pegylated Camptothecin as a 1-Hour Infusion Every 3 Weeks in Patients With Advan… [ouci.dntb.gov.ua]
- 12. mabioway.com [mabioway.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A physiologically based pharmacokinetic model to predict pegylated liposomal doxorubicin disposition in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 20. General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA [fda.gov]
A Researcher's Guide to Confirming Successful Bioconjugation
For researchers, scientists, and drug development professionals, the successful covalent linkage of two molecules—a process known as bioconjugation—is a critical step in creating novel therapeutics, diagnostics, and research tools. Whether developing antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing enzymes, confirming the success and consistency of the conjugation reaction is paramount. Key quality attributes such as the degree of labeling (DOL) or drug-to-antibody ratio (DAR) directly influence the efficacy, safety, and pharmacokinetics of the final product.
This guide provides an objective comparison of the primary analytical methods used to characterize bioconjugates. We will delve into the principles of each technique, present quantitative performance data in a comparative format, and provide detailed experimental protocols for key methods.
Choosing the Right Analytical Tool: A Logical Approach
The selection of an appropriate analytical method depends on the specific information required, the nature of the bioconjugate, and the available instrumentation. The following flowchart provides a decision-making guide to help navigate the common analytical pathways.
Comparative Analysis of Key Techniques
A variety of analytical techniques are available to quantify and confirm conjugation efficiency. The choice often depends on the specific characteristics of the biomolecule and the conjugated payload. The following table summarizes and compares the most common methods.
| Method | Primary Output | Principle | Pros | Cons | Typical Application |
| UV-Vis Spectrophotometry | Average Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | Measures absorbance at two wavelengths: one for the protein (e.g., 280 nm) and one for the conjugated molecule. The ratio is used to calculate the average substitution. | Simple, rapid, requires readily available equipment.[1] | Requires the conjugated molecule to have a distinct UV-Vis absorbance peak. Can be inaccurate if extinction coefficients are not precise or if conjugation affects absorbance.[1] | Quick estimation of average conjugation for fluorescent dyes or drugs with unique absorbance. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR, purity | Separates molecules based on hydrophobicity. Conjugation of hydrophobic drugs increases the molecule's overall hydrophobicity, allowing separation of species with different DARs.[2][3] | Excellent resolution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[2] Nondenaturing conditions maintain the protein's native structure.[4] | Requires careful method development. High salt concentrations can be corrosive to standard HPLC systems.[2] Not ideal for lysine-linked ADCs with high heterogeneity.[5] | Gold standard for DAR distribution analysis of cysteine-linked ADCs.[3] |
| Size Exclusion Chromatography (SEC) | Purity, aggregation, fragmentation, molecular weight (with MALS) | Separates molecules based on their hydrodynamic radius (size). Larger molecules elute first. | Excellent for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments). Can be coupled with MALS for absolute molecular weight determination.[5] | Does not resolve species with the same size but different DARs. Potential for non-specific interactions with the column matrix.[5] | Assessing product purity and stability, especially for aggregation which can impact immunogenicity. |
| Mass Spectrometry (MS) | Precise mass of conjugate, DAR, site of conjugation | Measures the mass-to-charge ratio of ionized molecules. Provides the exact molecular weight of the intact conjugate and its subunits. | High sensitivity and specificity. Provides definitive mass confirmation. Can identify conjugation sites (peptide mapping). Can be performed under native or denaturing conditions.[6][7] | High cost of instrumentation. High salt buffers from other methods (like HIC) are incompatible and require desalting.[6] | Definitive structural confirmation, characterization of complex mixtures, and identification of conjugation sites. |
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable data. Below are methodologies for the key experiments discussed.
Protocol 1: Determining Average DAR/DOL by UV-Vis Spectrophotometry
This method is suitable for bioconjugates where the conjugated molecule (e.g., a dye or drug) has a unique absorbance wavelength distinct from the protein's absorbance at 280 nm.
1. Sample Preparation:
-
Purify the bioconjugate from any unreacted dye or drug using a desalting column or dialysis. This step is critical for accuracy.[1]
-
Prepare a "blank" solution using the final purification buffer.
2. Spectrophotometer Measurement:
-
Use a UV-transparent cuvette (e.g., quartz) with a 1 cm pathlength.[8]
-
Zero the spectrophotometer with the blank buffer.
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (A280) and at the absorbance maximum of the conjugated molecule (Amax).[6]
-
Ensure the absorbance readings are within the linear range of the instrument (typically < 2.0). Dilute the sample with buffer if necessary, keeping track of the dilution factor.[2]
3. Calculation:
-
Step A: Calculate the molar concentration of the conjugated molecule (e.g., dye).
-
Concentration_Dye (M) = A_max / (ε_Dye * pathlength)
-
Where ε_Dye is the molar extinction coefficient of the dye at its Amax (in M-1cm-1).
-
-
Step B: Calculate the molar concentration of the protein.
-
First, correct the A280 reading for the contribution of the dye's absorbance at 280 nm.
-
Correction Factor (CF) = ε_Dye_at_280nm / ε_Dye_at_Amax
-
Corrected_A280 = A280 - (A_max * CF)
-
Concentration_Protein (M) = Corrected_A280 / (ε_Protein * pathlength)
-
Where ε_Protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Step C: Calculate the Degree of Labeling (DOL) or DAR.
-
DOL/DAR = Concentration_Dye / Concentration_Protein
-
Protocol 2: DAR Distribution Analysis by HIC-HPLC
This protocol is a standard method for analyzing cysteine-linked ADCs.
1. Materials and System Setup:
-
HPLC System: A bio-inert system is recommended to prevent corrosion from high-salt mobile phases.[2]
-
Column: A HIC column, such as one with a Butyl non-porous resin (e.g., Tosoh TSKgel Butyl-NPR).[9]
-
Mobile Phase A (High Salt): 1.2 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 6.0.[9]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[9]
2. Chromatographic Method:
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV at 280 nm.
-
Gradient:
-
0-3 min: 100% Mobile Phase A
-
3-20 min: Linear gradient from 100% A to 100% B
-
20-25 min: 100% Mobile Phase B (column wash)
-
25-30 min: Re-equilibration with 100% A
-
3. Sample Preparation and Analysis:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) as the salt concentration decreases.[10]
4. Data Analysis:
-
Integrate the peaks corresponding to each DAR species.
-
Calculate the relative percentage of each species from its peak area.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (%Area_i * DAR_i) / Σ (%Area_i)
-
Where i represents each peak (e.g., DAR 0, DAR 2, DAR 4...).
-
Protocol 3: Intact Mass Analysis by LC-MS
This protocol provides a general workflow for analyzing the molecular weight of an intact bioconjugate.
1. System Setup:
-
LC System: UPLC or HPLC system.
-
MS Detector: High-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8) is often used for denaturing analysis. For native MS, a size-exclusion column is used for online buffer exchange into a volatile salt solution like ammonium acetate.[11]
2. Denaturing LC-MS Method (for reduced heterogeneity):
-
Sample Preparation: If the bioconjugate is glycosylated, deglycosylation with an enzyme like PNGase F can simplify the resulting mass spectrum.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient appropriate for separating large proteins (e.g., 20% to 60% B over 15-20 minutes).
-
MS Settings:
3. Data Analysis:
-
The raw mass spectrum will show a series of peaks representing the intact protein with different charge states.
-
Use deconvolution software (e.g., UNIFI, MassLynx) to convert the mass-to-charge spectrum into a "zero-charge" mass spectrum.[12]
-
The deconvoluted spectrum will show peaks corresponding to the different molecular weights present in the sample (e.g., antibody with 0, 1, 2, etc., conjugated molecules). The mass difference between peaks should correspond to the mass of the attached molecule.
General Bioconjugation and Analysis Workflow
The process from initial reaction to final characterization follows a structured path to ensure a well-defined and validated product.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. agilent.com [agilent.com]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. iris.unito.it [iris.unito.it]
- 8. peakproteins.com [peakproteins.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
A Head-to-Head Battle for Efficiency: Comparing Crosslinking Chemistries in Drug Development and Research
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinking chemistry is a pivotal decision that dictates the success of their endeavors. This guide provides an objective comparison of commonly employed crosslinking chemistries, delving into their efficiency, specificity, and stability. Supported by experimental data and detailed protocols, this document aims to empower you to make informed decisions for your specific applications, from antibody-drug conjugates (ADCs) to fundamental studies of protein-protein interactions.
This guide will explore the nuances of several key crosslinking chemistries: NHS ester- and maleimide-based reactions, the robust and versatile "click chemistry," traditional aldehyde- and carbodiimide-mediated crosslinking, and the temporally controlled photoreactive methods. We will examine their core performance metrics—reaction kinetics, yield, specificity, and the stability of the resulting linkage—to provide a clear framework for selecting the optimal tool for your research.
Quantitative Comparison of Key Performance Metrics
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators of various crosslinking chemistries based on published experimental data and established principles.
| Feature | NHS Ester Chemistry | Maleimide (B117702) Chemistry | Click Chemistry (CuAAC & SPAAC) | Glutaraldehyde (B144438) | EDC/NHS Chemistry | Photoreactive Chemistry |
| Target Functional Group(s) | Primary amines (-NH₂) on lysines, N-terminus | Sulfhydryl/Thiol (-SH) on cysteines | Azides (-N₃) and Alkynes (terminal or strained) | Primary amines (-NH₂) | Carboxyls (-COOH) and Primary amines (-NH₂) | C-H, N-H bonds (less specific); can be engineered for more specific targets |
| Reaction Kinetics | Relatively fast (30-60 minutes at room temperature)[1] | Very fast (minutes to a few hours at room temperature)[1] | CuAAC: Very fast (often complete in 30-60 minutes).[1] SPAAC: Fast (under an hour) | Fast (minutes to hours) | Variable, typically 1-4 hours | Very fast upon photoactivation (seconds to minutes) |
| Typical Reaction Yield | Generally high, but can be variable and lead to heterogeneous products[1] | High, but can be affected by thiol oxidation | Typically very high and often quantitative, leading to well-defined products[1] | Variable, can lead to polymerization | Moderate to high, can be optimized | Variable, dependent on quantum yield and proximity |
| Specificity & Stoichiometry | Lower specificity due to the abundance of lysine (B10760008) residues, can be difficult to control stoichiometry[1] | Highly selective for thiols at pH 6.5-7.5, allowing for site-specific modification[2] | Highly specific and bioorthogonal, enabling precise control over stoichiometry[1] | Low specificity, reacts with multiple amine-containing residues | Zero-length crosslinker, but can lead to intramolecular and intermolecular crosslinks | Can be non-specific, but can be directed to specific sites through probe design |
| Stability of Linkage | Stable amide bond | Stable thioether bond, but can be reversible in vivo (retro-Michael addition)[1] | Highly stable and irreversible triazole ring[1] | Stable, but can form complex crosslinks | Stable amide bond | Stable covalent bond |
| Optimal pH Range | 7.2 - 8.5[3][4] | 6.5 - 7.5[2] | Wide range (typically 4-11), insensitive to pH[1] | 7.5 - 8.0 | 4.5 - 7.2 for activation, 7-8 for amine reaction | Not pH-dependent |
| Biocompatibility | Generally good, but NHS esters can hydrolyze in aqueous solutions | Good, but maleimides can react with endogenous thiols | SPAAC is highly biocompatible. CuAAC requires a copper catalyst which can be toxic, but ligands can mitigate this[1] | Can be cytotoxic if not properly quenched | Good, EDC and NHS are water-soluble | Good, light activation offers temporal control, minimizing off-target effects |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed protocols for some of the most frequently used crosslinking chemistries. These are intended as a guide and may require optimization for specific applications.
NHS Ester Crosslinking Protocol for Protein Labeling
This protocol outlines a general procedure for labeling a protein with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[5]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[5]
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5]
-
NHS Ester Solution Preparation: Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF immediately before use.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight.[5]
-
Quenching (Optional): Add the quenching solution to stop the reaction by consuming unreacted NHS esters.
-
Purification: Remove excess, unreacted label and byproducts using a desalting or gel filtration column.
Maleimide Crosslinking Protocol for Thiol-Specific Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a protein containing free sulfhydryl groups.
Materials:
-
Thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-activated molecule
-
Reducing agent (optional, e.g., TCEP)
-
Degassed reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
Reduction of Disulfides (Optional): If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Maleimide Solution Preparation: Dissolve the maleimide-activated molecule in the reaction buffer.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Separate the conjugate from unreacted reagents using a desalting or gel filtration column.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for CuAAC, a cornerstone of click chemistry.
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide (B81097) and alkyne biomolecules, CuSO₄, sodium ascorbate (B8700270), and the ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide and alkyne biomolecules in the reaction buffer.
-
Catalyst Addition: Add the CuSO₄ and ligand mixture to the reaction.
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.
Visualizing the Chemistry and its Applications
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the signaling pathways that can be investigated using these crosslinking techniques.
A typical experimental workflow for heterobifunctional crosslinking.
Investigating Signaling Pathways with Crosslinking
Crosslinking chemistry is a powerful tool for elucidating protein-protein interactions within complex signaling cascades. By "freezing" transient interactions, researchers can identify novel binding partners and map the architecture of signaling complexes.
G-Protein Coupled Receptor (GPCR) Signaling:
GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular communication. Upon ligand binding, they undergo conformational changes that trigger downstream signaling cascades.[7][8] Chemical crosslinking, coupled with mass spectrometry (XL-MS), has been instrumental in mapping the interaction interfaces between GPCRs and their signaling partners, such as G-proteins and β-arrestins.[9][10]
GPCR signaling cascade and the application of crosslinking.
Apoptosis (Programmed Cell Death):
Apoptosis is a tightly regulated process of programmed cell death essential for normal development and tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, controlling the release of cytochrome c from the mitochondria.[11][12] Crosslinking studies have been vital in dissecting the complex protein-protein interactions among Bcl-2 family members, revealing how they form pores in the mitochondrial outer membrane.[13][14]
The intrinsic apoptosis pathway and the role of crosslinking.
Conclusion: Selecting the Right Tool for the Job
The choice of crosslinking chemistry is a critical parameter in experimental design. For applications requiring high specificity and controlled stoichiometry, such as the development of precisely defined bioconjugates, click chemistry offers unparalleled advantages.[1] When targeting specific amino acid residues is desired, maleimide chemistry provides excellent selectivity for cysteines, while NHS esters are a workhorse for labeling abundant lysine residues.[1][2] Traditional methods like glutaraldehyde and EDC/NHS remain valuable for certain applications but often require more extensive optimization to control for non-specific reactions. Photoreactive crosslinkers provide an exceptional level of temporal control, allowing researchers to initiate crosslinking at a precise moment, which is invaluable for studying dynamic processes.
By carefully considering the specific requirements of the experimental system and the desired outcome, researchers can leverage the diverse toolkit of crosslinking chemistries to gain deeper insights into complex biological processes and to engineer novel therapeutics and diagnostics with enhanced efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - TH [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The power of mass spectrometry in structural characterization of GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The study of cell-death proteins in the outer mitochondrial membrane by chemical cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
A Comparative Guide to t-Boc-N-amido-PEG Linker Applications in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the successful engineering of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linker technologies, t-Boc-N-amido-polyethylene glycol (PEG) linkers have emerged as a versatile and highly valuable class of reagents. Their unique combination of a terminal tert-butyloxycarbonyl (t-Boc) protected amine, a central hydrophilic PEG spacer, and a reactive terminal functional group offers precise control over the bioconjugation process and can significantly enhance the physicochemical and pharmacokinetic properties of the resulting conjugates.
This guide provides an objective comparison of t-Boc-N-amido-PEG linkers with other common linker technologies, supported by experimental data. We will delve into their applications in ADCs and PROTACs, providing detailed experimental protocols and visualizations to aid in the rational design of next-generation therapeutics.
The Strategic Advantage of t-Boc-N-amido-PEG Linkers
The core utility of t-Boc-N-amido-PEG linkers lies in their bifunctional and modular nature. The t-Boc protecting group provides a stable shield for a primary amine, which can be selectively removed under mild acidic conditions.[1][2] This feature is instrumental for orthogonal conjugation strategies, where sequential reactions are required to build complex molecular architectures. The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and stability of the final conjugate, reduce immunogenicity, and prolong its circulation half-life.[3][] The terminal functional group, which can be an acid, NHS ester, alkyne, or other reactive moiety, dictates the primary conjugation chemistry.
Application in Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and efficient payload release at the tumor site.[2] The incorporation of a PEG spacer within the linker, a key feature of t-Boc-N-amido-PEG linkers, has been shown to significantly impact ADC performance.
Comparative Performance of PEGylated vs. Non-PEGylated Linkers in ADCs
The length of the PEG chain is a critical parameter that can be modulated to optimize the therapeutic index of an ADC. While longer PEG chains can improve pharmacokinetics, they may also impact in vitro potency. The following table summarizes a comparative study on miniaturized ADCs, highlighting the effect of PEGylation on key performance metrics.
| Linker Type | Circulation Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | In Vivo Tumor Growth Inhibition |
| No PEG Insertion | 1 | 1 | Moderate |
| 4 kDa PEG | 2.5[5][6] | 4.5[5][6] | Improved |
| 10 kDa PEG | 11.2[5][6] | 22[5][6] | Most Ideal |
Data is based on a study of affibody-based drug conjugates and illustrates the general trend of PEGylation.[5][6]
The data clearly indicates that while increasing the PEG linker length can lead to a reduction in immediate in vitro cytotoxicity, the profound extension in circulation half-life results in superior overall in vivo efficacy.[5][6]
Experimental Protocol: Antibody Conjugation with t-Boc-N-amido-PEG-NHS Ester
This protocol outlines the general steps for conjugating a t-Boc-N-amido-PEG-acid linker to an antibody via an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
t-Boc-N-amido-PEG-acid
-
N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody solution in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the t-Boc-N-amido-PEG-acid in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the linker solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the t-Boc-N-amido-PEG-NHS ester.
-
-
Antibody Conjugation:
-
Add the activated NHS ester solution to the antibody solution. The molar ratio of the NHS ester to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of quenching buffer to consume any unreacted NHS ester.
-
Purify the ADC conjugate using size-exclusion chromatography or dialysis to remove unconjugated linker and other reagents.
-
-
t-Boc Deprotection (for subsequent conjugation):
-
If a second conjugation step is required at the now-protected amine, the t-Boc group can be removed by treating the ADC with a mild acidic solution (e.g., trifluoroacetic acid in dichloromethane).
-
The deprotected ADC can then be purified and used in subsequent reactions.
-
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.
Impact of Linker Composition on PROTAC Activity
The length and flexibility of the PROTAC linker are crucial for optimal ternary complex formation. Both PEG and alkyl chains are commonly used as linkers. The following table provides a conceptual comparison of how linker composition can affect PROTAC performance.
| Linker Type | Ternary Complex Formation | Degradation Potency (DC50) | Physicochemical Properties |
| Short Alkyl Chain | May have steric hindrance | Potentially lower | More hydrophobic |
| Long Alkyl Chain | More flexibility | Can be potent | More hydrophobic |
| PEG Chain | Favorable flexibility and solubility | Often highly potent | Improved hydrophilicity |
This table represents general trends observed in PROTAC development.
Studies have shown that PROTACs with flexible linkers, such as PEG chains, often exhibit superior degradation efficiency.[7] The hydrophilicity imparted by the PEG linker can also improve the overall drug-like properties of the PROTAC.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes a common method for synthesizing a PROTAC using a t-Boc-N-amido-PEG-acid linker to connect a target protein binder and an E3 ligase ligand.
Materials:
-
t-Boc-N-amido-PEG-acid
-
Target protein binder with a free amine
-
E3 ligase ligand with a free amine
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve the t-Boc-N-amido-PEG-acid and the target protein binder in anhydrous DMF.
-
Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the intermediate product by HPLC.
-
-
t-Boc Deprotection:
-
Dissolve the purified intermediate in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate and the E3 ligase ligand in anhydrous DMF.
-
Add coupling reagents and a non-nucleophilic base.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by HPLC.
-
Alternative Linker Technologies
While t-Boc-N-amido-PEG linkers offer significant advantages, a variety of other linker technologies are also widely used in bioconjugation.
| Linker Class | Key Features | Common Applications |
| Cleavable Linkers | ||
| Val-Cit-PABC | Cleaved by lysosomal proteases (e.g., Cathepsin B).[8][9] | ADCs |
| Hydrazone | Acid-labile, cleaved in the acidic environment of endosomes/lysosomes. | ADCs |
| Disulfide | Reduced by intracellular glutathione. | ADCs |
| Non-Cleavable Linkers | ||
| Thioether (e.g., SMCC) | Stable bond, payload released upon antibody degradation. | ADCs |
| PROTAC Linkers | ||
| Alkyl Chains | Simple, flexible, but can be hydrophobic. | PROTACs |
| "Click" Chemistry Linkers | Allow for efficient and specific ligation via cycloaddition reactions. | PROTACs, Bioconjugation |
The choice of linker technology is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired mechanism of action.
Conclusion
t-Boc-N-amido-PEG linkers represent a powerful and versatile tool in the field of bioconjugation. The ability to precisely control the synthesis of complex biomolecules through the use of the t-Boc protecting group, combined with the beneficial properties of the PEG spacer, makes them highly attractive for the development of advanced therapeutics like ADCs and PROTACs. While direct head-to-head comparative data with other linker systems is often application-specific, the evidence strongly supports the role of PEGylation in enhancing the pharmacokinetic and therapeutic properties of bioconjugates. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate t-Boc-N-amido-PEG linkers into their drug development programs.
References
- 1. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 2. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 3. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. t-Boc-N-amido-PEG4-Val-Cit, ADC linker, 2231240-82-5 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: t-Boc-N-amido-PEG5-Tos Versus Key Competitors in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are widely utilized to bridge targeting moieties and therapeutic payloads. This guide provides an objective, data-driven comparison of t-Boc-N-amido-PEG5-Tos against its primary competitors, offering insights into their respective strengths and weaknesses to inform rational drug design.
This compound: A Profile
This linker features a tert-Butyloxycarbonyl (Boc)-protected amine, a five-unit PEG spacer, and a tosylate (Tos) leaving group. The Boc group provides a stable, acid-labile protecting group for the amine, allowing for sequential conjugation strategies. The PEG5 spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[1] The tosylate group is an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation with nucleophiles such as thiols.[1][2]
Comparative Analysis of Key Performance Parameters
The selection of an optimal linker hinges on a careful evaluation of several key performance indicators. Here, we benchmark this compound against other commonly used PEG linkers with different protecting groups (Fmoc), reactive functional groups (NHS ester, carboxylic acid, mesylate), and varying PEG chain lengths.
Protecting Group Strategy: Boc vs. Fmoc
The choice between a Boc or a Fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to the synthetic strategy.
| Feature | t-Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[3][4] | Base-labile (e.g., piperidine)[3][4] |
| Orthogonality | Orthogonal to base-labile protecting groups. | Orthogonal to acid-labile protecting groups.[3] |
| Final Cleavage | Often requires harsher acidic conditions for final cleavage from solid support in peptide synthesis.[5] | Allows for milder final cleavage conditions.[3] |
| Key Advantage | Robust and well-established, can be advantageous for reducing aggregation of hydrophobic peptides.[3] | Milder deprotection conditions are beneficial for sensitive molecules.[3] |
Reactive Functional Group: Tosylate vs. NHS Ester vs. Carboxylic Acid vs. Mesylate
The reactive terminus of the linker dictates the conjugation chemistry.
| Functional Group | Target Residue(s) | Reaction Type | Key Performance Characteristics |
| Tosylate (Tos) | Thiols, Amines, Hydroxyls | Nucleophilic Substitution | Excellent leaving group, good thermal stability.[1] |
| NHS Ester | Primary Amines | Acylation | High reactivity towards amines, but can be susceptible to hydrolysis. |
| Carboxylic Acid | Primary Amines | Amidation (requires activation) | Requires activation (e.g., with EDC/NHS), offers flexibility in conjugation strategy.[6] |
| Mesylate (Ms) | Thiols, Amines, Hydroxyls | Nucleophilic Substitution | Good leaving group, similar reactivity to tosylate.[7] |
Direct head-to-head quantitative data on reaction efficiency and stability for these specific PEG5 linkers is limited in publicly available literature. However, general chemical principles suggest that while NHS esters offer rapid conjugation to amines, their hydrolytic instability can be a drawback. Tosylates and mesylates provide a more stable alternative for reaction with a broader range of nucleophiles, including thiols, which is particularly relevant for site-specific conjugation to cysteine residues. Carboxylic acid-terminated linkers offer the most flexibility, as the activation and coupling conditions can be tailored to the specific substrate.
Impact of PEG Chain Length
The length of the PEG spacer significantly influences the pharmacokinetic properties and efficacy of bioconjugates, particularly ADCs.
| PEG Chain Length | Impact on Pharmacokinetics | Impact on Efficacy |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[8] | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.[8] |
| Intermediate (e.g., PEG5-PEG12) | Slower clearance, longer half-life, often leading to improved pharmacokinetic profiles.[8][9] | Often shows a significant improvement in in vivo efficacy.[8][9] |
| Long (e.g., PEG24 and longer) | Significantly prolonged half-life.[8][10] | Can lead to the highest in vivo efficacy but may also cause a reduction in in vitro cytotoxicity.[8] |
Studies have shown that increasing the PEG chain length in an ADC's linker can lead to increased plasma and tumor exposures and lower plasma clearances.[9][11] For instance, ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor-to-plasma exposure ratios and greater tumor growth inhibition compared to those with shorter PEG2 and PEG4 linkers.[9] Therefore, the PEG5 chain in this compound represents a balance between improved pharmacokinetics and potentially high in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key steps in the bioconjugation process.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.
Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule
Objective: To conjugate the tosylated PEG linker with a molecule containing a free thiol group.
Materials:
-
Deprotected N-amido-PEG5-Tos (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., DIPEA)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the deprotected N-amido-PEG5-Tos and the thiol-containing molecule in the chosen anhydrous solvent under an inert atmosphere.
-
Add 1.1-1.5 equivalents of the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by an appropriate chromatographic method, such as reversed-phase HPLC, to isolate the desired conjugate.
Protocol 3: Comparative In Vitro Plasma Stability Assay
Objective: To compare the stability of ADCs constructed with different linkers in plasma.
Materials:
-
ADCs prepared with this compound and competitor linkers
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubate the ADCs in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots of the plasma samples.
-
Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.[12][13][14]
-
Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the different linkers.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate key experimental workflows and the general structure of a PEGylated bioconjugate.
Caption: Experimental workflow for bioconjugate synthesis and performance analysis.
Caption: General structure of a PEGylated antibody-drug conjugate.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates such as ADCs and PROTACs. This compound offers a valuable combination of a stable, acid-labile protecting group, a hydrophilicity-enhancing PEG spacer of intermediate length, and a highly reactive tosylate leaving group suitable for conjugation with thiols and other nucleophiles.
When benchmarked against its competitors, the choice of this compound will depend on the specific requirements of the synthetic strategy and the desired properties of the final bioconjugate. For syntheses requiring orthogonal, base-labile protection, an Fmoc-based linker would be preferable. If rapid conjugation to primary amines is the priority and hydrolytic stability is less of a concern, an NHS-ester functionalized linker may be suitable. The PEG5 length of the titular linker provides a good balance for improving pharmacokinetic properties without significantly compromising in vitro potency, though for certain applications, shorter or longer PEG chains may be optimal. The tosylate reactive group offers excellent reactivity and stability, making it a strong choice for robust and efficient conjugation. Ultimately, empirical testing of a selection of linkers, guided by the principles outlined in this guide, will be essential for identifying the optimal linker for any given application.
References
- 1. This compound, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Drugs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone in drug development, significantly enhancing the stability and therapeutic performance of a wide range of pharmaceuticals. This guide provides an objective comparison of the stability of PEGylated drugs against their non-PEGylated alternatives, supported by experimental data and detailed methodologies for key validation assays.
Enhanced In Vivo Stability: The Primary Advantage of PEGylation
PEGylation confers several significant advantages to therapeutic molecules, most notably a substantial increase in their in vivo stability and circulation half-life. The hydrophilic and flexible nature of the PEG chain creates a protective hydrodynamic shell around the drug, shielding it from proteolytic enzymes and reducing renal clearance. This steric hindrance also minimizes uptake by the reticuloendothelial system (RES), further prolonging the drug's presence in the bloodstream.[1][2]
The impact of PEGylation on in vivo stability is consistently demonstrated across a range of therapeutic proteins and nanoparticles. For instance, a study on the tissue inhibitor of metalloproteinases-1 (TIMP-1) revealed a remarkable 25-fold increase in its terminal elimination half-life after conjugation with a 20 kDa PEG chain.[3][4] Similarly, gold nanoparticles modified with monodisperse PEG exhibited a significantly prolonged blood circulation half-life of over 20 hours compared to just under 9 hours for those with polydisperse PEG.[5]
Comparative In Vivo Stability Data
The following table summarizes quantitative data from various studies, highlighting the dramatic improvements in pharmacokinetic parameters achieved through PEGylation.
| Therapeutic Agent | PEG Size (kDa) | Non-PEGylated Half-Life (t½) | PEGylated Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | ~25 | [3][4] |
| Interferon-α | 5 | 6.6–29.2 L/hr (Clearance) | 2.5–5 L/hr (Clearance) | N/A (Clearance Reduced) | [6] |
| Interferon-α | 12 | 6.6–29.2 L/hr (Clearance) | 0.725 L/hr (Clearance) | N/A (Clearance Reduced) | [6] |
| Interferon-α | 40 (branched) | 6.6–29.2 L/hr (Clearance) | 0.06–0.10 L/hr (Clearance) | N/A (Clearance Reduced) | [6] |
| Gold Nanoparticles (polydisperse PEG) | 2 | ~8.8 hours | N/A | N/A | [5][7] |
| Gold Nanoparticles (monodisperse PEG) | ~1.6 | N/A | ~23.6 hours | ~2.7 (vs polydisperse) | [5][7] |
| Gold Nanoparticles (monodisperse PEG) | ~2.0 | N/A | ~21.9 hours | ~2.5 (vs polydisperse) | [5][7] |
Experimental Protocols for Stability Validation
Accurate assessment of the in vitro and in vivo stability of PEGylated drugs is crucial for their development and regulatory approval. Below are detailed methodologies for key experiments.
In Vitro Serum Stability Assay
This assay evaluates the stability of a PEGylated drug in the presence of serum components over time.
Materials:
-
PEGylated drug and non-PEGylated control
-
Serum from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, HPLC, SDS-PAGE)
Procedure:
-
Sample Preparation: Prepare stock solutions of the PEGylated drug and the non-PEGylated control in PBS.
-
Incubation: Spike the drug solutions into serum at a predetermined concentration. A typical starting concentration is 0.1 mg/mL.[8] As a control, spike the drug solutions into PBS.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).[8]
-
Sample Processing: Immediately after collection, store the aliquots at -80°C to halt any further degradation.
-
Quantification: Analyze the concentration of the intact drug in each aliquot using a validated analytical method.
-
SDS-PAGE: Can be used to visually assess degradation by observing the appearance of lower molecular weight bands.[9][10][11][12][13] However, PEGylation can affect protein mobility, so careful interpretation is required.[9][10]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates the intact drug from degradation products based on size.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive method for quantifying the concentration of the therapeutic protein.[14]
-
-
Data Analysis: Plot the percentage of intact drug remaining versus time to determine the in vitro half-life.
In Vivo Pharmacokinetic Study in Rodents
This study determines the circulation half-life and other pharmacokinetic parameters of a PEGylated drug in a living organism.
Materials:
-
PEGylated drug and non-PEGylated control
-
Rodent model (e.g., mice, rats)
-
Administration vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantification in plasma/serum
Procedure:
-
Animal Dosing: Administer a single dose of the PEGylated drug or non-PEGylated control to the animals via the desired route (e.g., intravenous, intraperitoneal).[3][4]
-
Blood Sampling: Collect blood samples at predetermined time points. For a non-PEGylated protein with an expected short half-life, initial time points may be frequent (e.g., 5, 15, 30, 60 minutes). For a PEGylated drug with an expected long half-life, sampling can be extended over several days (e.g., 1, 4, 8, 24, 48, 72 hours).[3][4]
-
Plasma/Serum Preparation: Process the blood samples by centrifugation to obtain plasma or serum.
-
Sample Storage: Store the plasma/serum samples at -80°C until analysis.
-
Quantification: Measure the concentration of the drug in the plasma/serum samples using a validated bioanalytical method (e.g., ELISA, LC-MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Protease Protection Assay
This assay assesses the ability of PEGylation to protect a protein from degradation by proteases.
Materials:
-
PEGylated protein and non-PEGylated control
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Reaction buffer (specific to the protease)
-
Incubator at 37°C
-
SDS-PAGE analysis equipment
-
Densitometer for band quantification
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the protein (PEGylated or non-PEGylated) and the protease in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by boiling the sample in SDS-PAGE loading buffer.
-
SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel to separate the intact protein from its degradation fragments.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the intensity of the band corresponding to the intact protein using a densitometer.
-
Data Analysis: Plot the percentage of intact protein remaining versus time to compare the degradation rates of the PEGylated and non-PEGylated proteins.[2]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the validation of PEGylated drug stability.
References
- 1. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 11. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. lifediagnostics.com [lifediagnostics.com]
Safety Operating Guide
Safe Disposal Protocol for t-Boc-N-amido-PEG5-Tos
The proper disposal of t-Boc-N-amido-PEG5-Tos is critical for ensuring laboratory safety and environmental protection. This molecule contains three key chemical moieties: a tert-butyloxycarbonyl (t-Boc) protecting group, a polyethylene (B3416737) glycol (PEG) linker, and a tosylate (Tos) group. While the PEG component is generally considered biodegradable, the presence of the tosyl group necessitates that this compound be treated as hazardous chemical waste.[1][2]
Hazard Identification and Safety Precautions
Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. Adherence to safety protocols is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[3]
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood.[2]
GHS Hazard Information:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Crucial First Step: Do not mix this compound waste with any other waste streams, particularly non-hazardous laboratory trash or incompatible chemicals.[2]
-
Designated Waste Stream: This compound should be segregated as halogenated or sulfonate-containing organic waste, according to your institution's guidelines.
2. Waste Collection:
-
Solid/Liquid Waste: Carefully transfer the neat compound (in its liquid form) into a designated, properly sealed, and clearly labeled hazardous waste container.[4][5]
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be considered hazardous waste.[2] These items should be collected in a separate, sealed plastic bag or a designated container for solid hazardous waste.[2][6]
3. Labeling and Storage:
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[5]
-
Secure Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.[5][6] While polyethylene glycol is biodegradable, the tosyl group and the overall chemical structure require specialized disposal methods like incineration at a certified facility.[1][4]
5. Spill Management:
-
Small Spills (inside a fume hood):
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into the designated hazardous waste container.[2]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS department immediately.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling t-Boc-N-amido-PEG5-Tos
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the use of t-Boc-N-amido-PEG5-Tos, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Identifier:
Hazard Summary: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Ensure gloves are regularly inspected and replaced if contaminated or damaged.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes.[3][4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from accidental contact.[3][4] |
Experimental Protocols: Handling and Disposal
Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
If the compound is a liquid, use appropriate volumetric glassware to measure and transfer.
-
-
During Reaction:
-
Keep containers closed when not in use.
-
Avoid generating aerosols or dust.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Clean any spills immediately according to your institution's established procedures.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure workplace safety.[3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
-
Contamination Check: Determine if the waste is mixed with any other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[3]
-
Waste Collection:
-
Disposal Route:
-
Dispose of the chemical waste through a licensed chemical waste disposal contractor.[3]
-
Follow your institution's environmental health and safety (EHS) guidelines for arranging waste collection.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
